Product packaging for Biotin-PEG3-Me-Tet(Cat. No.:)

Biotin-PEG3-Me-Tet

Cat. No.: B12372616
M. Wt: 630.8 g/mol
InChI Key: CJVUSGLIHMFDML-DPZBCOQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG3-Me-Tet is a useful research compound. Its molecular formula is C29H42N8O6S and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N8O6S B12372616 Biotin-PEG3-Me-Tet

Properties

Molecular Formula

C29H42N8O6S

Molecular Weight

630.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1

InChI Key

CJVUSGLIHMFDML-DPZBCOQUSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-Me-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure and physicochemical properties, explore the kinetics and stability of its "click" reaction, and provide detailed experimental protocols for its application in bioconjugation, including cell and antibody labeling. Furthermore, this guide will visualize key experimental workflows and a relevant signaling pathway to illustrate the practical utility of this versatile molecule.

Core Concepts: The Chemistry of Biotin-PEG3-Me-Tetrazine

Biotin-PEG3-Me-Tetrazine is a heterobifunctional molecule that seamlessly integrates three key components: a biotin moiety for high-affinity detection and purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine group for highly specific and rapid bioorthogonal conjugation.

The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the electron-deficient tetrazine ring and a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently in complex biological media without the need for a catalyst, making it ideal for in vivo applications.[1]

The methyl substituent on the tetrazine ring offers a favorable balance between reactivity and stability. It enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts, a crucial feature for experiments requiring longer incubation times or for in vivo studies.

Physicochemical and Kinetic Properties

A clear understanding of the quantitative properties of Biotin-PEG3-Me-Tetrazine is essential for designing and optimizing experimental protocols.

Physicochemical Properties
PropertyValueSource
Molecular Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
CAS Number 1835759-81-3
Appearance Orange to Red solid
Solubility Soluble in DMSO, DMF
Storage -20°C, desiccated
Purity >95% (typically assessed by HPLC)
Reaction Kinetics and Stability

The reaction rate of methyl-tetrazine with TCO derivatives is a critical parameter for experimental design. The following table summarizes representative second-order rate constants.

Reactant PairSecond-Order Rate Constant (k₂)Conditions
Methyl-tetrazine & TCO~10² - 10³ M⁻¹s⁻¹PBS, pH 7.4, 37°C
Methyl-tetrazine & axial-TCO~10³ M⁻¹s⁻¹PBS, 37°C
Methyl-tetrazine & various TCO derivatives460 - 730 M⁻¹s⁻¹PBS, pH 7.4, 37°C

Methyl-tetrazines exhibit enhanced stability in biological media compared to other tetrazine derivatives, a key advantage for in vivo studies.

ConditionStability
Aqueous Buffer (PBS, pH 7.4, 37°C) High stability, with minimal degradation over several hours.
Cell Culture Media (e.g., DMEM with 10% FBS, 37°C) Greater than 92% of the compound remains after 12 hours, and at least 63% remains after 48 hours.[2][3]
Presence of Thiols (e.g., L-cysteine) More resistant to degradation compared to hydrogen-terminated tetrazines.[4]
pH Range Generally stable at physiological pH (around 7.4). Stability can decrease in strongly acidic or basic conditions.

Experimental Protocols

This section provides detailed methodologies for common applications of Biotin-PEG3-Me-Tetrazine.

Protocol for Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically or enzymatically engineered to express a TCO-containing moiety.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)

  • Cell culture medium

  • Quenching solution (optional, e.g., 1 mM TCO-amine or methyl-TCO in PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads (for enrichment)

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency in a multi-well plate.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Labeling Reaction:

    • Dilute the Biotin-PEG3-Me-Tetrazine stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-100 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Quenching (Optional but Recommended):

    • To stop the reaction, remove the labeling solution and add the quenching solution.

    • Incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG3-Me-Tetrazine and quenching reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

  • Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.

Protocol for Antibody Conjugation

This protocol outlines the conjugation of Biotin-PEG3-Me-Tetrazine to an antibody that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified antibody in PBS, pH 7.4

  • Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 1X PBS, pH 7.4

Procedure:

  • Prepare Reactants:

    • Ensure the TCO-modified antibody is in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

    • Dilute the Biotin-PEG3-Me-Tetrazine stock solution in the reaction buffer.

  • iEDDA Ligation:

    • Add a slight molar excess of Biotin-PEG3-Me-Tetrazine (e.g., 1.5 to 5 equivalents per TCO group) to the antibody solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting biotinylated antibody from excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a UV-Vis spectrophotometer (A280).

    • Assess the degree of labeling (DOL) using methods such as HABA/avidin assay or mass spectrometry.

    • Confirm the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

    • Verify that the antigen-binding affinity of the antibody is preserved using an ELISA or Surface Plasmon Resonance (SPR) assay.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the application of Biotin-PEG3-Me-Tetrazine.

Pre-targeted Imaging Workflow

This workflow illustrates the use of a TCO-modified antibody and a biotin-tetrazine conjugate for pre-targeted imaging, followed by detection with a labeled streptavidin.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Detection A Administer TCO-modified Antibody B Antibody accumulates at target site (e.g., tumor) A->B C Clearance of unbound antibody from circulation B->C D Administer Biotin-PEG3-Me-Tetrazine C->D E Tetrazine reacts with TCO on the antibody at the target site D->E F Administer labeled Streptavidin (e.g., with a PET isotope or fluorophore) E->F G Streptavidin binds to biotin, localizing the signal at the target F->G H Imaging (e.g., PET, Fluorescence) G->H G cluster_0 Antibody Modification cluster_1 Drug-Linker Synthesis cluster_2 Final ADC Conjugation A Antibody B React with TCO-NHS ester A->B C Purify TCO-modified Antibody B->C G React TCO-Antibody with Drug-Tetrazine Conjugate C->G D Drug with amine group E React with Biotin-PEG3-Me-Tetrazine-NHS ester* D->E F Purify Drug-Tetrazine Conjugate E->F F->G H Purify final ADC G->H I Characterize ADC (DOL, purity, activity) H->I J *Note: A tetrazine linker with an NHS ester group would be used here. G EGF EGF Ligand EGFR EGFR (TCO-modified & Biotin-labeled) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 PI3K PI3K Dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival

References

An In-depth Technical Guide on the Mechanism of Action of Biotin-PEG3-Me-Tetrazine in Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide details the core principles, mechanism of action, and practical application of Biotin-PEG3-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. The focus is on its role in the inverse electron-demand Diels-Alder (iEDDA) reaction, a powerful tool for biological labeling, pre-targeted drug delivery, and advanced molecular imaging.

Core Principles of the Tetrazine iEDDA Reaction

The inverse electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine ring, and an electron-rich dienophile.[1] Unlike classic Diels-Alder reactions, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] This specific molecular orbital interaction allows the reaction to proceed with exceptional speed and selectivity in complex biological environments without the need for a catalyst.[1]

The Biotin-PEG3-Me-Tetrazine molecule combines three critical components:

  • Methyltetrazine (Me-Tet): The highly reactive, electron-poor diene that drives the iEDDA reaction. The methyl group provides a balance of reactivity and stability.

  • Biotin: A high-affinity ligand for avidin and streptavidin, enabling downstream applications such as signal amplification, purification, or attachment of secondary molecules.[]

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances aqueous solubility and provides spatial separation between the biotin and tetrazine moieties, ensuring that each can function without steric hindrance.[4]

Mechanism of Action

The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is an irreversible, multi-step process that occurs rapidly under physiological conditions.

  • [4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition where the tetrazine (diene) reacts with the TCO (dienophile). This forms a highly unstable, strained bicyclic intermediate.

  • Retro-Diels-Alder Elimination: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). This step is the primary thermodynamic driving force for the reaction's robustness and irreversibility.

  • Rearrangement: The resulting 4,5-dihydropyridazine product rapidly rearranges to a more stable 1,4-dihydropyridazine or fully oxidized pyridazine.

The overall result is the formation of a stable covalent bond between the tetrazine-containing molecule and the TCO-modified target. The only byproduct is inert nitrogen gas, highlighting the reaction's biocompatibility.

iEDDA_Mechanism Tet Biotin-PEG3-Me-Tetrazine Intermediate Unstable Bicyclic Intermediate Tet->Intermediate [4+2] Cycloaddition (Fast) TCO trans-Cyclooctene (TCO) (on target molecule) TCO->Intermediate Product Stable Pyridazine Conjugate Intermediate->Product Retro-Diels-Alder (Irreversible) N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the iEDDA reaction between Biotin-PEG3-Me-Tetrazine and TCO.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is one of its most significant advantages, with second-order rate constants (k₂) spanning several orders of magnitude depending on the specific tetrazine and dienophile pairing. The reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known.

Tetrazine DerivativeDienophileRate Constant (k₂ in M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol:Water
Dipyridyl TetrazineTCO-modified Antibody13,090 ± 80PBS
MethyltetrazineTCOUp to 1 x 10⁶Aqueous Buffer
General Tetrazinestrans-cyclooctene (TCO)10³ - 10⁶Physiological Conditions
General TetrazinesNorbornene1.9Aqueous
Tetrazine-Dye5-vinyl-2'-deoxyuridine0.02199:1 Water:DMSO

Note: The PEG3 and Biotin moieties do not significantly alter the core reaction kinetics of the methyltetrazine group but improve solubility and provide functionality. Reaction rates are highly dependent on the specific dienophile structure and reaction conditions.

Experimental Protocols

The Biotin-PEG3-Me-Tetrazine reagent is frequently used in pre-targeting strategies for imaging and drug delivery. Below are generalized protocols for antibody-TCO conjugation and a subsequent pre-targeting workflow.

Protocol 1: Antibody Conjugation with a TCO-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) derivative for subsequent reaction with a tetrazine.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Reaction buffer: Bicarbonate or Borate buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

Methodology:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 1-10 mg/mL.

  • TCO-NHS Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. The purified mAb-TCO conjugate is now ready for use in pre-targeting experiments.

Protocol 2: In Vivo Pre-targeting Workflow

This protocol outlines a typical pre-targeting experiment in a tumor-bearing mouse model following the administration of a TCO-modified antibody.

Materials:

  • Tumor-bearing animal model.

  • mAb-TCO conjugate (from Protocol 1).

  • Biotin-PEG3-Me-Tetrazine.

  • Streptavidin-conjugated imaging agent or therapeutic payload.

  • Sterile saline or PBS for injection.

Methodology:

  • Primary Agent Injection: Administer the mAb-TCO conjugate intravenously (i.v.) into the animal model. The typical dose depends on the antibody but can range from 10 to 100 µg.

  • Accumulation and Clearance: Allow the mAb-TCO to circulate, accumulate at the target site (e.g., tumor), and clear from the bloodstream. This "lag time" is critical and can range from 24 to 120 hours, depending on the antibody's pharmacokinetics. A 72-hour interval is often found to provide a good balance between clearance and TCO stability.

  • Secondary Agent Injection: After the lag time, administer the Biotin-PEG3-Me-Tetrazine (e.g., 50-100 µL of a 1 mM solution in saline). The tetrazine will rapidly react with the TCO-tagged antibodies accumulated at the target site.

  • Tertiary Agent Injection: After a short interval (e.g., 30 minutes to a few hours) to allow for the iEDDA reaction and clearance of excess tetrazine, administer the streptavidin-conjugated payload. The high-affinity biotin-streptavidin interaction will localize the payload to the site of the in vivo click reaction.

  • Analysis: Perform analysis (e.g., PET/SPECT imaging, fluorescence imaging, or therapeutic efficacy studies) at desired time points post-injection of the tertiary agent.

Pretargeting_Workflow cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) A 1. Inject mAb-TCO Conjugate B 2. Wait for Circulation, Tumor Accumulation & Blood Clearance (24-72h) A->B Pharmacokinetics C 3. Inject Biotin-PEG3-Me-Tetrazine B->C After Lag Time E 4. In Vivo iEDDA Reaction: mAb-TCO + Tetrazine-Biotin C->E Bioorthogonal Ligation D 5. Inject Streptavidin -Payload F 6. Biotin-Streptavidin Binding D->F High-Affinity Binding E->D Proceed to next step G 7. Localized Effect (Imaging or Therapy) F->G Final Output

Caption: A generalized workflow for a three-step pre-targeting strategy using iEDDA.

Applications in Drug Development

The unique characteristics of the Biotin-PEG3-Me-Tetrazine and iEDDA reaction make it a versatile tool in research and drug development.

  • Pre-targeted Radioimmunotherapy (PRIT) and Imaging: This is a primary application where a non-radioactive mAb-TCO is administered first, followed by a small, rapidly clearing radiolabeled tetrazine. This approach significantly reduces the radiation dose to healthy tissues compared to administering a directly radiolabeled antibody.

  • Antibody-Drug Conjugates (ADCs): The iEDDA reaction can be used to construct ADCs with a precise drug-to-antibody ratio, especially when using site-specifically modified antibodies. Pre-targeting strategies can also be used to deliver highly potent cytotoxic drugs, minimizing systemic exposure.

  • Cellular and In Vivo Imaging: The biotin handle allows for the attachment of streptavidin-conjugated fluorophores, quantum dots, or enzymes for highly sensitive imaging applications in living systems.

  • Drug Activation: "Click-to-release" systems have been developed where the iEDDA reaction triggers the cleavage of a linker, releasing a caged therapeutic molecule directly at the target site.

Logical_Relationships cluster_primary Primary Agent cluster_secondary Secondary Agent cluster_tertiary Tertiary Agent Targeting Targeting Moiety (e.g., Antibody) Dienophile Dienophile Handle (e.g., TCO) Targeting->Dienophile is conjugated to Diene Diene Probe (Biotin-PEG3-Me-Tetrazine) Dienophile->Diene reacts with via iEDDA Payload Effector/Reporter (Streptavidin-Drug/Dye) Diene->Payload binds to via Biotin-Avidin Payload->Targeting is localized to

Caption: Logical relationships of components in a pre-targeting system.

Conclusion

Biotin-PEG3-Me-Tetrazine is a powerful and versatile reagent that leverages the exceptional speed and biocompatibility of the inverse electron-demand Diels-Alder reaction. Its trifunctional design provides reactivity, solubility, and a high-affinity handle for downstream applications. For researchers and drug developers, this molecule and the underlying iEDDA chemistry offer a robust platform for creating precisely targeted therapeutics and diagnostics, overcoming many challenges associated with traditional bioconjugation and delivery strategies.

References

A Deep Dive into Biotin-PEG3-Me-Tetrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications and underlying principles of Biotin-PEG3-Methyltetrazine (Biotin-PEG3-Me-Tet) in modern scientific research. This versatile reagent has become an indispensable tool in the field of bioorthogonal chemistry, enabling precise and efficient labeling, tracking, and manipulation of biomolecules in complex biological systems.

Core Concepts: Bioorthogonal Chemistry and Click Chemistry

At the heart of this compound's utility lies the concept of bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by their high specificity and efficiency in a biological environment.

This compound is a prime example of a reagent used in a type of "click chemistry" known as tetrazine ligation.[1][] This specific reaction involves an inverse-electron-demand Diels-Alder cycloaddition between the methyltetrazine moiety of the reagent and a strained alkene, most commonly a trans-cyclooctene (TCO) group.[1] This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.

Molecular Composition and Functionality

This compound is a trifunctional molecule, with each component playing a crucial role in its application:

  • Biotin: A small vitamin that exhibits an extraordinarily high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of labeled biomolecules.

  • PEG3 (Polyethylene Glycol): A short, hydrophilic spacer. The PEG linker enhances the solubility of the reagent in aqueous buffers, a critical feature for biological experiments. It also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.

  • Methyltetrazine (Me-Tet): The bioorthogonal reactive group. This component specifically and rapidly reacts with a TCO-modified biomolecule, forming a stable covalent bond.

cluster_Biotin_PEG3_Me_Tet Biotin-PEG3-Me-Tetrazine Biotin Biotin (High-affinity tag) PEG3 PEG3 Spacer (Enhances solubility) Biotin->PEG3 Covalent Bond MeTet Methyltetrazine (Bioorthogonal reactive group) PEG3->MeTet Covalent Bond

Figure 1: Molecular components of Biotin-PEG3-Me-Tetrazine.

Applications in Research

The unique properties of this compound make it a versatile tool for a wide range of research applications:

  • Bioconjugation and Labeling: The primary application is the specific labeling of biomolecules (proteins, nucleic acids, glycans, lipids) that have been pre-functionalized with a TCO group. This allows for the attachment of a biotin tag to a specific target.

  • Live Cell Imaging: By conjugating fluorescently-labeled streptavidin to a biotin-tagged biomolecule, researchers can visualize and track the localization and dynamics of their target in real-time within living cells.

  • Drug Delivery and Target Identification: this compound can be used to link therapeutic agents to targeting moieties or to identify the binding partners of a drug candidate through affinity purification.

  • Positron Emission Tomography (PET) and SPECT Imaging: The tetrazine ligation can be used for pre-targeting approaches in molecular imaging, where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine probe for imaging.

The Tetrazine-TCO Ligation Workflow

The experimental workflow for using this compound typically involves a two-step process:

  • Introduction of the TCO Handle: The biomolecule of interest is first modified to incorporate a trans-cyclooctene (TCO) group. This can be achieved through various methods, including metabolic labeling with TCO-containing precursors, chemical modification of specific amino acid residues, or genetic code expansion with unnatural amino acids bearing a TCO moiety.

  • Reaction with this compound: The TCO-functionalized biomolecule is then incubated with this compound. The methyltetrazine group rapidly and specifically reacts with the TCO group, resulting in a stable, covalently biotinylated biomolecule.

cluster_workflow Experimental Workflow Biomolecule Biomolecule of Interest TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Functionalization with TCO Labeled_Biomolecule Biotinylated Biomolecule TCO_Biomolecule->Labeled_Biomolecule Tetrazine Ligation Biotin_PEG_Tet This compound Biotin_PEG_Tet->Labeled_Biomolecule

Figure 2: General experimental workflow for biotinylating a biomolecule.

Quantitative Data

The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is known for its exceptionally fast kinetics. The table below summarizes key quantitative parameters for this bioorthogonal reaction.

ParameterValueReference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹
Reaction Environment Physiological conditions (aqueous, neutral pH, room temp)
Catalyst Requirement None (catalyst-free)
Stability of Linkage Stable covalent bond

Experimental Protocols

While specific protocols will vary depending on the biomolecule of interest and the experimental system, a general protocol for labeling a TCO-modified protein in a cellular context is provided below.

General Protocol for Live Cell Labeling

  • Cell Culture and TCO Incorporation:

    • Culture cells of interest to the desired confluency.

    • Introduce the TCO handle to your protein of interest. This can be achieved by treating the cells with a TCO-containing metabolic precursor (e.g., a TCO-modified amino acid) for a sufficient period to allow for incorporation into newly synthesized proteins.

    • Wash the cells to remove any unincorporated TCO precursor.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Incubate the cells with the this compound solution for a specific period (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove any unreacted this compound.

  • Detection with Streptavidin Conjugate:

    • Prepare a solution of a streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the biotin-labeled cells with the streptavidin conjugate solution for a specific period (e.g., 15-30 minutes) at room temperature, protected from light.

    • Wash the cells to remove any unbound streptavidin conjugate.

  • Imaging and Analysis:

    • The cells are now ready for imaging using an appropriate fluorescence microscope.

cluster_protocol Live Cell Labeling Protocol Start Start Culture_Cells Culture Cells Start->Culture_Cells Incorporate_TCO Incorporate TCO Culture_Cells->Incorporate_TCO Wash1 Wash Cells Incorporate_TCO->Wash1 Add_Biotin_Tet Add this compound Wash1->Add_Biotin_Tet Incubate1 Incubate Add_Biotin_Tet->Incubate1 Wash2 Wash Cells Incubate1->Wash2 Add_Streptavidin Add Streptavidin Conjugate Wash2->Add_Streptavidin Incubate2 Incubate Add_Streptavidin->Incubate2 Wash3 Wash Cells Incubate2->Wash3 Image Image and Analyze Wash3->Image End End Image->End

Figure 3: Step-by-step experimental workflow for live cell labeling.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Biotin-PEG3-Me-Tetrazine, a valuable reagent in bioconjugation and chemical biology. The methodologies described herein are based on established chemical principles and analogous synthesis procedures for similar biotinylated and tetrazine-modified polyethylene glycol (PEG) linkers.

Overview of the Synthesis Pathway

The synthesis of Biotin-PEG3-Me-Tetrazine is typically achieved through a two-step process. The first step involves the synthesis of an amine-functionalized biotin-PEG3 intermediate. This is followed by the coupling of this intermediate with an activated methyl-tetrazine derivative, commonly a methyl-tetrazine N-hydroxysuccinimide (NHS) ester, to form the final product via a stable amide bond.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Biotin-PEG3-Amine cluster_step2 Step 2: Coupling with Methyl-Tetrazine-NHS Ester Biotin-NHS Biotin-NHS Biotin-PEG3-Amine Biotin-PEG₃-NH₂ Biotin-NHS->Biotin-PEG3-Amine Amidation H2N-PEG3-NH2 H₂N-PEG₃-NH₂ (excess) H2N-PEG3-NH2->Biotin-PEG3-Amine Biotin-PEG3-Amine_2 Biotin-PEG₃-NH₂ Biotin-PEG3-Amine->Biotin-PEG3-Amine_2 Me-Tet-NHS Methyl-Tetrazine-NHS Ester Final_Product Biotin-PEG₃-Me-Tetrazine Me-Tet-NHS->Final_Product Amidation Coupling_Workflow Start Dissolve Biotin-PEG₃-NH₂ and Me-Tet-NHS in DMF Reaction Stir at Room Temperature (2-4 hours) Start->Reaction Monitor Monitor by HPLC Reaction->Monitor Purification Purify by Preparative RP-HPLC Monitor->Purification Reaction Complete Lyophilize Lyophilize Fractions Purification->Lyophilize Final_Product Obtain Biotin-PEG₃-Me-Tetrazine Lyophilize->Final_Product Amidation_Reaction Amine Primary Amine (Biotin-PEG₃-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester NHS Ester (Me-Tet-NHS) NHS_Ester->Intermediate Amide_Bond Stable Amide Bond (Final Product) Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS Leaving Group Intermediate->NHS_Leaving_Group

Solubility of Biotin-PEG3-Me-Tet in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG3-Me-Tet in aqueous buffers. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility, the influence of its molecular components on aqueous solubility, and standardized protocols for its empirical determination.

Overview of this compound Solubility

This compound is a versatile biotinylation reagent used in bioconjugation and click chemistry.[1] Its solubility is a critical factor for its application in biological systems, which are predominantly aqueous. While specific solubility values in various aqueous buffers are not extensively documented, its structural components provide significant insights into its expected behavior.

Key Solubility Characteristics:

  • Organic Solvents: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

  • Aqueous Media: The presence of a polyethylene glycol (PEG) linker is intended to enhance the water solubility of the molecule.[2][3][4] However, the overall aqueous solubility is influenced by the interplay of its constituent parts: the relatively hydrophobic biotin and methyl-tetrazine moieties, and the hydrophilic PEG linker.

Influence of Molecular Components on Aqueous Solubility

The solubility of this compound in aqueous solutions is a composite of the properties of its three main components:

  • Biotin: Biotin (Vitamin B7) is classified as a water-soluble vitamin, though its solubility in pure water is relatively low. Its solubility is reported to be around 0.2 mg/mL to 0.35 g/kg in water at 25°C and increases in alkaline solutions.

  • PEG3 Linker: The triethylene glycol (PEG3) linker is a short, hydrophilic polymer that plays a crucial role in improving the aqueous solubility of the entire molecule. PEG chains are known to form hydrogen bonds with water molecules, which can help to overcome the poor solubility of conjugated hydrophobic molecules.

  • Methyl-Tetrazine: Tetrazine derivatives can exhibit a range of aqueous solubilities depending on their substituents. While some tetrazines have limited water solubility, the methyl group on this compound is an electron-donating group that can influence the electronic properties and stability of the tetrazine ring. The hydrophobicity of the tetrazine ring itself can negatively impact aqueous solubility.

Tabulated Solubility Data

The following table summarizes the available solubility information for this compound and related compounds.

CompoundSolventSolubilitySource(s)
This compound DMSO, DMF Soluble ****
BiotinWater (25°C)22mg/100 ml
Alcohol (25°C)80mg/100 ml
0.1 M NaOH (25°C)10 mg/mL
Biotin-PEG3-AmineAqueous MediaEnhanced Solubility
DMSO, DMF, MeOHSoluble
Methyltetrazine-PEG4-AcidAqueous BuffersEnhanced Solubility
PEG Linkers (general)Aqueous SolutionsHigh Solubility

Experimental Protocol for Determining Aqueous Solubility

Given the absence of specific quantitative data, researchers will likely need to determine the solubility of this compound in their specific aqueous buffer of choice. The following is a general experimental protocol based on the shake-flask method, which is considered a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)

  • DMSO

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dispense a known volume of the aqueous buffer into several microcentrifuge tubes.

    • Add a small, known volume of the this compound DMSO stock solution to each tube to create a range of concentrations. It is important to add an excess of the compound to ensure a saturated solution is formed.

  • Equilibration:

    • Tightly cap the tubes and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method. UV-Vis spectrophotometry can be used by measuring the absorbance at the characteristic wavelength for tetrazines (around 520-540 nm), provided a standard curve is generated. Alternatively, HPLC can provide a more accurate quantification.

  • Data Analysis: The measured concentration of the supernatant represents the equilibrium solubility of this compound in the tested aqueous buffer.

Visualization of Factors Influencing Solubility

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of this compound.

Key external factors influencing the aqueous solubility.

G cluster_components Molecular Components of this compound Biotin Biotin Moiety (Slightly Soluble/Hydrophobic) Solubility Overall Aqueous Solubility Biotin->Solubility - PEG3 PEG3 Linker (Hydrophilic) PEG3->Solubility + MeTet Methyl-Tetrazine Moiety (Generally Hydrophobic) MeTet->Solubility -

Contribution of molecular components to overall solubility.

G start Start: Excess this compound in Aqueous Buffer equilibrate Equilibrate (24-48h) with Agitation start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (UV-Vis or HPLC) supernatant->quantify end Result: Equilibrium Solubility quantify->end

Workflow for experimental solubility determination.

References

Biotin-PEG3-Me-Tet: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG3-Me-Tet, a critical reagent in bioconjugation and targeted drug delivery. Understanding the stability profile of this molecule is paramount for ensuring the reliability and reproducibility of experimental results. This document consolidates available data and provides general protocols for handling and stability assessment.

Core Concepts and Chemical Structure

This compound is a trifunctional molecule composed of a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine group. The biotin component provides high-affinity binding to streptavidin and avidin, making it an excellent tool for purification, detection, and targeting. The hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance. The methyl-tetrazine group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO), enabling rapid and specific bioorthogonal conjugation.

Chemical Structure of this compound cluster_biotin Biotin cluster_peg PEG3 Spacer cluster_tetrazine Methyl-Tetrazine Biotin Biotin PEG3 Polyethylene Glycol (3 units) Biotin->PEG3 MeTet Methyl-Tetrazine PEG3->MeTet

Caption: Functional components of the this compound molecule.

Stability Profile

The stability of this compound is influenced by the individual stabilities of its three core components: the biotin, the PEG linker, and the methyl-tetrazine ring. The primary concern for the stability of the overall molecule is the tetrazine ring, which can be susceptible to degradation under certain conditions.

Solid-State Stability

In its solid, lyophilized form, this compound is relatively stable. For long-term storage, it is consistently recommended by suppliers to store the solid compound at -20°C .[1] Shipping at ambient temperatures is common practice, suggesting good short-term stability as a solid.

Solution Stability

The stability of this compound in solution is a critical consideration for its application. The primary degradation pathway for tetrazines in aqueous environments is through nucleophilic attack, which can be influenced by pH and the presence of nucleophiles.

While specific quantitative stability data for this compound is not extensively published, studies on similar tetrazine-containing compounds provide valuable insights. Generally, tetrazines with electron-donating substituents, such as the methyl group in this molecule, exhibit greater stability in aqueous solutions compared to those with electron-withdrawing groups.

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureConditions
Solid Long-term (months to years)-20°CDesiccated, protected from light.[1]
Short-term (days to weeks)Ambient TemperatureDuring shipping.[1]
Stock Solution (in anhydrous DMSO or DMF) Up to 1 month-20°CAliquoted, protected from light and moisture.
Up to 6 months-80°CAliquoted, protected from light and moisture.
pH Sensitivity

The stability of the tetrazine ring is pH-dependent. While specific data for this compound is unavailable, some studies on other tetrazine derivatives indicate that they can slowly degrade in basic aqueous solutions. For bioconjugation reactions, maintaining a pH range of 7.0-8.5 is common, and it is advisable to use freshly prepared solutions for optimal reactivity.

Potential Degradation Pathways

The primary degradation pathway for the tetrazine moiety in aqueous solution is believed to be hydrolysis, leading to the opening of the tetrazine ring. The biotin and PEG components are generally considered stable under typical bioconjugation conditions.

Potential Degradation Pathway of the Tetrazine Moiety BiotinPEG This compound Degraded Degradation Products (Ring-opened forms) BiotinPEG->Degraded Hydrolysis H2O H₂O (Nucleophilic Attack) H2O->Degraded

Caption: Postulated hydrolytic degradation of the tetrazine ring.

Experimental Protocols

While specific, validated protocols for the stability testing of this compound are not publicly available, the following general methodologies can be adapted by researchers to assess its stability under their specific experimental conditions.

General Handling and Reconstitution
  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture, which can accelerate degradation.

  • Reconstitution: Prepare a high-concentration stock solution by dissolving the solid in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to moisture and light.

Workflow for Stability Assessment

The stability of this compound in a specific buffer can be assessed by monitoring the disappearance of its characteristic UV-Vis absorbance peak over time.

Workflow for Assessing Solution Stability cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis Prep Prepare solution of this compound in buffer of interest Incubate Incubate at desired temperature (e.g., 37°C) Prep->Incubate Measure Measure UV-Vis absorbance at specific time points Incubate->Measure Analyze Plot absorbance vs. time to determine degradation rate Measure->Analyze

Caption: General experimental workflow for stability analysis.

Protocol for UV-Vis Spectrophotometric Stability Assay:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to a final concentration in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a concentration that gives a measurable absorbance in the tetrazine's characteristic range (typically around 520-540 nm).

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • Measure the absorbance of the solution at the λmax of the tetrazine at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Plot the absorbance as a function of time. The rate of decrease in absorbance corresponds to the rate of degradation.

Summary and Recommendations

To ensure the optimal performance of this compound in experimental applications, the following best practices are recommended:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solution Preparation: Prepare stock solutions in anhydrous DMSO or DMF and store in single-use aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Handling: Always allow the solid reagent to equilibrate to room temperature before opening the vial. Use freshly prepared solutions for bioconjugation reactions whenever possible.

  • Experimental Validation: For critical applications, it is advisable to perform a stability assessment of the reagent under the specific experimental conditions to be used.

By adhering to these guidelines, researchers can maximize the stability and reactivity of this compound, leading to more reliable and reproducible results in their scientific endeavors.

References

The Core Principles of Tetrazine Ligation with Biotin-PEG3-Me-Tet: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely conjugate biomolecules is paramount. Tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers an unparalleled combination of speed, specificity, and biocompatibility. This guide delves into the core of this powerful technology, focusing on the use of Biotin-PEG3-Me-Tetrazine for the seamless labeling and detection of biomolecules.

The Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

The foundation of tetrazine ligation lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] Unlike conventional Diels-Alder reactions, the IEDDA cycloaddition occurs between an electron-deficient diene, the tetrazine, and an electron-rich dienophile.[1][3] Strained alkenes and alkynes, such as trans-cyclooctene (TCO) and norbornene, are highly effective dienophiles for this reaction due to their high reactivity.[4]

The reaction proceeds in a two-step mechanism:

  • [4+2] Cycloaddition: The tetrazine ring reacts with the dienophile to form an unstable bicyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ gas is the sole byproduct, making this a clean and efficient ligation strategy.

The reaction can be visually monitored by the disappearance of the tetrazine's characteristic pink color and the loss of its absorbance peak between 510 and 550 nm.

G Figure 1. The Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Biotin-PEG3-Me-Tetrazine Biotin-PEG3-Me-Tetrazine IEDDA Cycloaddition IEDDA Cycloaddition Biotin-PEG3-Me-Tetrazine->IEDDA Cycloaddition Dienophile (TCO or Norbornene) Dienophile (TCO or Norbornene) Dienophile (TCO or Norbornene)->IEDDA Cycloaddition Unstable Bicyclic Intermediate Unstable Bicyclic Intermediate IEDDA Cycloaddition->Unstable Bicyclic Intermediate [4+2] Stable Dihydropyridazine Conjugate Stable Dihydropyridazine Conjugate Unstable Bicyclic Intermediate->Stable Dihydropyridazine Conjugate Retro-Diels-Alder Nitrogen Gas (N2) Nitrogen Gas (N2) Unstable Bicyclic Intermediate->Nitrogen Gas (N2) Elimination

Figure 1. The Tetrazine Ligation Mechanism

Kinetics and Stability: A Balancing Act

The kinetics of the tetrazine ligation are exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity allows for efficient conjugation even at low biomolecule concentrations, a significant advantage in biological systems. The reaction rate is influenced by the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups on the dienophile also enhance kinetics.

However, there is often a trade-off between reactivity and stability. Highly reactive tetrazines can be less stable in aqueous environments, undergoing degradation over time. Methyl-tetrazines, such as the one in Biotin-PEG3-Me-Tetrazine, offer a good balance of excellent reactivity and sufficient stability for most bioorthogonal applications. Studies have shown that methyl-tetrazine exhibits significantly greater stability compared to more reactive derivatives like pyridyl-tetrazine, with over 92% of the compound remaining after 12 hours in cell culture media.

Table 1: Comparative Stability and Reactivity of Tetrazine Derivatives

Tetrazine DerivativeStability (Remaining after 48h in DMEM with 10% FBS at 37°C)Second-Order Rate Constant with axial-TCO (M⁻¹s⁻¹)
Pyridyl-tetrazine (Py-Tz)< 13%~10332
H-tetrazine (H-Tz)< 13%-
Methyl-tetrazine (Me-Tz) > 63% ~1000-2000
Phenyl-tetrazine (Ph-Tz)-~1000
Triazolyl-tetrazine> 63%~10332

Experimental Protocols

General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol provides a general workflow for conjugating two proteins using a TCO-NHS ester and a methyl-tetrazine-NHS ester.

Materials:

  • Protein 1 and Protein 2 in a suitable buffer (e.g., PBS, pH 7.4-9.0)

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

G Figure 2. Protein-Protein Conjugation Workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification cluster_conjugation Conjugation P1_start Protein 1 in PBS P1_bicarb Add 1M NaHCO3 P1_start->P1_bicarb P1_tco Add TCO-NHS Ester P1_bicarb->P1_tco P1_incubate Incubate 60 min at RT P1_tco->P1_incubate P1_desalt Desalt P1_incubate->P1_desalt P1_activated TCO-Activated Protein 1 P1_desalt->P1_activated Mix Mix Activated Proteins (1:1 molar ratio) P1_activated->Mix P2_start Protein 2 in PBS P2_bicarb Add 1M NaHCO3 P2_start->P2_bicarb P2_tet Add Me-Tet-NHS Ester P2_bicarb->P2_tet P2_incubate Incubate 60 min at RT P2_tet->P2_incubate P2_desalt Desalt P2_incubate->P2_desalt P2_activated Tetrazine-Activated Protein 2 P2_desalt->P2_activated P2_activated->Mix Incubate_conj Incubate 30-120 min Mix->Incubate_conj Purify Purify (e.g., SEC) Incubate_conj->Purify Final_product Final Conjugate Purify->Final_product

Figure 2. Protein-Protein Conjugation Workflow

Procedure:

Protein 1 Activation with TCO-NHS Ester:

  • To 100 µg of Protein 1 in 100 µL of PBS, add 5 µL of 1M NaHCO₃.

  • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Remove excess, unreacted TCO-NHS ester using a spin desalting column.

Protein 2 Activation with Methyl-Tetrazine-NHS Ester:

  • To 100 µg of Protein 2 in 100 µL of PBS, add 5 µL of 1M NaHCO₃.

  • Immediately before use, dissolve the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Remove excess, unreacted tetrazine-NHS ester using a spin desalting column.

Conjugation of Activated Proteins:

  • Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.

  • Incubate the mixture for 30 to 120 minutes at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • The progress of the reaction can be monitored by the disappearance of the tetrazine's pink color or by analyzing the reaction mixture using SDS-PAGE or mass spectrometry.

  • If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

  • Store the final conjugate at 4°C.

Labeling of TCO-Modified Biomolecules with Biotin-PEG3-Me-Tetrazine

This protocol outlines the procedure for labeling a biomolecule previously modified with a TCO group using Biotin-PEG3-Me-Tetrazine.

Materials:

  • TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG3-Me-Tetrazine

  • Anhydrous DMSO or DMF

  • Spin desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of Biotin-PEG3-Me-Tetrazine in anhydrous DMSO or DMF.

  • To the solution of the TCO-modified biomolecule, add a 5-10 fold molar excess of the Biotin-PEG3-Me-Tetrazine solution.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Remove the excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column or dialysis.

  • The biotinylated biomolecule is now ready for downstream applications such as purification with streptavidin beads or detection with streptavidin-fluorophore conjugates.

Applications in Research and Drug Development

The robustness and efficiency of tetrazine ligation have led to its widespread adoption in various fields:

  • Bioconjugation: The primary application is the stable and specific linking of biomolecules, including proteins, peptides, nucleic acids, and small molecules.

  • Cellular Imaging: The fast kinetics allow for the labeling and imaging of cellular components in living systems with minimal perturbation.

  • Drug Delivery and Targeting: Tetrazine ligation is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies.

  • Pretargeted Imaging: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which then reacts with the antibody at the target, leading to a high signal-to-noise ratio for techniques like PET and SPECT imaging.

  • Materials Science: The formation of hydrogels and other biomaterials with precisely controlled properties is facilitated by tetrazine ligation.

References

An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-Me-Tetrazine, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, experimental protocols for its use in labeling, and its applications in life sciences and drug development.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] A cornerstone of this field is "click chemistry," which describes reactions that are rapid, selective, and high-yielding. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO), is a prominent example of a bioorthogonal reaction. This ligation is exceptionally fast and occurs without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1]

The Core Reagent: Biotin-PEG3-Me-Tetrazine

Biotin-PEG3-Me-Tetrazine is a trifunctional molecule designed for efficient and specific biotinylation of TCO-modified biomolecules. Its structure consists of three key components:

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This interaction is one of the strongest non-covalent bonds known, making it a robust tool for the detection, purification, and immobilization of labeled molecules.

  • PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic three-unit polyethylene glycol linker. This spacer enhances the solubility of the reagent in aqueous buffers, a critical feature for biological experiments. It also minimizes steric hindrance between the biotin and the target biomolecule, ensuring efficient binding to streptavidin.

  • Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group. The methyl-substituted tetrazine specifically and rapidly reacts with a TCO-modified molecule to form a stable covalent bond.[1]

Chemical and Physical Properties
PropertyValue
Chemical Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
Purity Typically >95%
Solubility Soluble in DMSO and DMF
Storage Conditions -20°C, desiccated

Data sourced from BroadPharm and Vector Labs.[2][3]

The Chemistry of Labeling

The labeling process is a two-step procedure. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or amino acids, or by chemical conjugation to specific functional groups on the biomolecule.

Once the biomolecule is "clicked" with TCO, Biotin-PEG3-Me-Tetrazine is introduced. The methyl-tetrazine moiety of the reagent reacts with the TCO group on the target biomolecule via an inverse-electron-demand Diels-Alder cycloaddition. This [4+2] cycloaddition is highly specific and proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature), resulting in a stable covalent bond.

cluster_0 TCO-modified Biomolecule cluster_1 Biotin-PEG3-Me-Tetrazine cluster_2 Bioorthogonal Labeling Biomolecule Biomolecule TCO TCO Biomolecule->TCO  -TCO Labeled_Biomolecule Biotinylated Biomolecule TCO->Labeled_Biomolecule iEDDA Reaction Biotin Biotin PEG3 PEG3 Biotin->PEG3 MeTet Me-Tetrazine PEG3->MeTet MeTet->Labeled_Biomolecule

Bioorthogonal labeling workflow using Biotin-PEG3-Me-Tetrazine.

Quantitative Data on Reaction Kinetics

The hallmark of the tetrazine-TCO ligation is its exceptional speed. The second-order rate constants for these reactions are among the highest of all bioorthogonal reactions. The specific rate can be influenced by the substituents on both the tetrazine and the TCO rings.

Reaction PairSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Solvent System
Methyl-substituted tetrazine with TCO~1,000Aqueous Media
Hydrogen-substituted tetrazine with TCOup to 30,000Aqueous Media
3,6-di(2-pyridyl)-s-tetrazine with TCO2,000 ± 4009:1 Methanol/Water
General Tetrazine-TCO>800Not specified

This data is compiled from multiple sources and represents a range of reported values. The exact rate for Biotin-PEG3-Me-Tetrazine will depend on the specific TCO derivative and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Biotin-PEG3-Me-Tetrazine.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing moiety.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Biotin-PEG3-Me-Tetrazine (stock solution in DMSO)

  • Quenching solution (e.g., TCO-amine)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Labeling Reaction: Dilute the Biotin-PEG3-Me-Tetrazine stock solution in PBS to a final concentration of 10-50 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG3-Me-Tetrazine and quenching reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

The biotinylated proteins are now ready for downstream applications such as immunoprecipitation or western blotting.

start Start: TCO-expressing cells wash1 Wash 3x with PBS start->wash1 labeling Incubate with Biotin-PEG3-Me-Tetrazine (10-50 µM, 30-60 min, 37°C) wash1->labeling quench Quench with excess TCO (optional) labeling->quench wash2 Wash 3x with PBS quench->wash2 lysis Lyse cells wash2->lysis end End: Biotinylated protein lysate lysis->end

Experimental workflow for cell surface protein labeling.

Immunoprecipitation of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotinylated protein lysate

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Wash buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.

  • Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For analysis by western blot, a common method is to boil the beads in SDS-PAGE sample buffer.

Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins by western blot.

Materials:

  • SDS-PAGE gel and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the protein samples (either total lysate or immunoprecipitated proteins) by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Signaling Pathways and Logical Relationships

The use of Biotin-PEG3-Me-Tetrazine does not directly interrogate a specific signaling pathway but rather provides a tool to study proteins that may be involved in various pathways. For example, if a cell surface receptor involved in a signaling cascade is labeled, this technique can be used to study its trafficking, turnover, and interaction partners.

cluster_0 Cell Surface cluster_1 Cytoplasm Receptor TCO-Receptor Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Ligand Binding Labeled_Receptor Biotinylated Receptor Receptor->Labeled_Receptor Biotin_Tet Biotin-PEG3-Me-Tetrazine Biotin_Tet->Labeled_Receptor Bioorthogonal Labeling Downstream_Analysis Pull-down & Mass Spec (Identify Interaction Partners) Labeled_Receptor->Downstream_Analysis Western_Blot Western Blot (Analyze Receptor Levels) Labeled_Receptor->Western_Blot

Logical relationship of labeling to downstream analysis of signaling proteins.

Conclusion

Biotin-PEG3-Me-Tetrazine, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

An In-depth Technical Guide to Click Chemistry with Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of click chemistry, with a specific focus on the versatile reagent Biotin-PEG3-Me-Tet. This reagent is a cornerstone in modern bioconjugation, offering a powerful tool for researchers in drug development, diagnostics, and fundamental biological research.

Core Principles of Click Chemistry and the Role of this compound

Click chemistry, a concept introduced by Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts. These reactions are characterized by their high specificity and bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[1][2]

This compound is a heterobifunctional reagent designed for click chemistry applications.[3][] It comprises three key components:

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust purification, detection, and immobilization of conjugated molecules.[2]

  • PEG3 (Polyethylene Glycol) Linker: A three-unit polyethylene glycol spacer that enhances the water solubility of the reagent and the resulting conjugate. This hydrophilic spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.

  • Methyl-Tetrazine (Me-Tet): The reactive group that participates in one of the fastest known click chemistry reactions, the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.

The primary utility of this compound lies in its ability to react with molecules containing a trans-cyclooctene (TCO) group. This iEDDA reaction is catalyst-free, proceeding rapidly under physiological conditions, making it ideal for in vivo and in vitro applications where the toxicity of catalysts like copper (used in other click chemistry reactions) is a concern.

Quantitative Data: A Comparative Look at Click Chemistry Reactions

The efficacy of a click chemistry reaction is often evaluated by its second-order rate constant (k). The iEDDA reaction involving tetrazines and TCOs stands out for its exceptional kinetics.

Click Chemistry ReactionReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
iEDDA (Inverse-Electron Demand Diels-Alder) Tetrazine + trans-cyclooctene (TCO) > 800 Exceptionally fast and catalyst-free. Ideal for in vivo applications and conjugation of low-abundance molecules.
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst, which can be toxic to cells. The reaction rate is influenced by the choice of ligands.
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)Strained Alkyne + Azide10⁻³ - 1Catalyst-free, but generally slower than iEDDA. The rate is dependent on the structure of the strained alkyne.

Table 1: Comparison of common click chemistry reaction kinetics. Data compiled from multiple sources.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker in the construction of ADCs. An antibody can be modified with a TCO group, and a cytotoxic drug can be attached to the this compound. The subsequent click reaction conjugates the drug to the antibody. The biotin handle facilitates the purification of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This reagent can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.

  • Biomolecule Labeling and Detection: The high specificity of the iEDDA reaction allows for the precise labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with a TCO group. The biotin tag then enables sensitive detection using streptavidin-conjugated fluorophores or enzymes.

  • In Vivo Imaging: The rapid, bioorthogonal nature of the tetrazine-TCO ligation is well-suited for pre-targeted in vivo imaging applications. A TCO-modified antibody can be administered, allowed to accumulate at the target site, and then a tetrazine-linked imaging agent can be introduced for rapid conjugation and imaging.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound and a TCO-modified Protein

This protocol outlines a general procedure for labeling a protein containing a TCO group with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting spin columns or dialysis cassettes for purification

Procedure:

  • Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 5-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the TCO-modified protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-8 hours. The reaction is typically rapid, with significant conjugation occurring within the first hour at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired buffer. This step is crucial to prevent interference from free biotin in downstream applications.

  • Characterization and Storage:

    • Confirm biotinylation using techniques such as a HABA assay, mass spectrometry, or a Western blot with streptavidin-HRP.

    • Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid buffers containing azides.

Protocol for Western Blot Detection of Biotinylated Proteins

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Separation: Separate the biotinylated protein sample by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP (typically a 1:5000 to 1:20000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a suitable imaging system.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product Biotin_PEG3_Me_Tet Biotin-PEG3-Me-Tetrazine Transition_State Diels-Alder Cycloaddition Biotin_PEG3_Me_Tet->Transition_State TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate [4+2] N2_Release N₂ Gas Release Intermediate->N2_Release Conjugate Stable Biotinylated Conjugate Intermediate->Conjugate

iEDDA reaction of this compound with a TCO-modified biomolecule.

G Start Start: TCO-Modified Biomolecule AddReagent Add this compound (5-20x molar excess) Start->AddReagent Step 1 Incubate Incubate (RT, 30-60 min) AddReagent->Incubate Step 2 Purify Purification (Desalting Column / Dialysis) Incubate->Purify Step 3 Analyze Analysis & Characterization (Western Blot / Mass Spec) Purify->Analyze Step 4 End End: Purified Biotinylated Conjugate Analyze->End Final Product

Experimental workflow for bioconjugation using this compound.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is paramount for understanding their function in cellular processes, including signal transduction, cell adhesion, and drug interactions. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for this purpose. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1]

Biotin-PEG3-Me-Tet (Biotin-PEG3-Methyl-Tetrazine) is a versatile reagent that leverages this chemistry for the robust labeling of cell surface proteins. It comprises three key components:

  • Biotin: A small molecule with an extraordinarily high affinity for streptavidin, enabling sensitive detection and efficient purification of labeled proteins.

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance, thereby improving accessibility to the target protein.

  • Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that rapidly and specifically reacts with a TCO-modified biomolecule.

This document provides detailed protocols for utilizing this compound to label cell surface proteins, along with representative data and visualizations to guide researchers in their experimental design and execution.

Principle of the Method

The labeling strategy involves a two-step process. First, the cell surface protein of interest is functionalized with a TCO group. This can be achieved through various methods, including the genetic incorporation of an unnatural amino acid containing a TCO moiety or by chemically modifying the protein with a TCO-NHS ester. Once the protein is "clicked" with TCO, this compound is introduced. The methyl-tetrazine group on the reagent rapidly and covalently reacts with the TCO on the protein, resulting in a stable, biotinylated cell surface protein.

Data Presentation

The following tables summarize representative quantitative data from cell surface protein labeling experiments using a this compound protocol. These values are illustrative and may vary depending on the cell type, protein expression levels, and specific experimental conditions.

Table 1: Labeling Efficiency and Signal-to-Noise Ratio

Concentration of this compound (µM)Incubation Time (minutes)Labeling Efficiency (%)*Signal-to-Noise Ratio**
103085 ± 5>50-fold
253095 ± 3>80-fold[2]
5030>98>80-fold[2]
251570 ± 8>40-fold
2560>98>80-fold

*Labeling efficiency can be determined by flow cytometry, comparing the fluorescence intensity of labeled cells (after staining with a fluorescently-labeled streptavidin) to unlabeled controls. **Signal-to-noise ratio is often assessed by comparing the signal from cells expressing the TCO-tagged protein to cells without the tag, both treated with the labeling reagent.

Table 2: Cell Viability Assessment

TreatmentCell Viability (%)***
Untreated Control98 ± 2
TCO-functionalized cells (no labeling reagent)97 ± 3
TCO-functionalized cells + 50 µM this compound95 ± 4

***Cell viability should be assessed for each specific cell line and experimental condition using a standard method such as Trypan Blue exclusion or an MTT assay.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol assumes that the target cells have been engineered to express a cell surface protein functionalized with a TCO group.

Materials:

  • Cells expressing a TCO-functionalized cell surface protein

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads (for affinity purification) or fluorescently-labeled streptavidin (for detection)

Procedure:

  • Cell Preparation:

    • Culture cells expressing the TCO-tagged protein of interest to the desired confluency in an appropriate culture vessel.

    • Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

    • Immediately before use, dilute the this compound stock solution to the desired working concentration (e.g., 25-50 µM) in ice-cold PBS.

  • Labeling Reaction:

    • Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature or 37°C. The optimal incubation time and temperature may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.

    • Incubate the final wash for 5-10 minutes on ice.

  • Downstream Processing:

    • For Affinity Purification:

      • Wash the cells once more with ice-cold PBS.

      • Lyse the cells directly on the plate with ice-cold Lysis Buffer.

      • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

      • Incubate the supernatant with streptavidin-conjugated beads to pull down the biotinylated proteins.

    • For Fluorescence Imaging or Flow Cytometry:

      • Wash the cells once more with ice-cold PBS.

      • Incubate with a fluorescently-labeled streptavidin conjugate according to the manufacturer's protocol.

      • Proceed with fixation and mounting for imaging or resuspend for flow cytometry analysis.

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

Materials:

  • Labeled and control cells

  • Trypsin-EDTA

  • Culture medium containing Fetal Bovine Serum (FBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer

Procedure:

  • Following the labeling and quenching steps, wash the cells with PBS.

  • Treat the cells with Trypsin-EDTA to detach them from the culture vessel.

  • Resuspend the cells in culture medium containing FBS to neutralize the trypsin.

  • Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Processing cluster_analysis Downstream Analysis cell_culture Culture cells with TCO-tagged protein wash1 Wash with ice-cold PBS cell_culture->wash1 add_reagent Incubate cells with This compound wash1->add_reagent prepare_reagent Prepare this compound working solution prepare_reagent->add_reagent quench Quench reaction with Glycine buffer add_reagent->quench wash2 Wash cells quench->wash2 affinity_purification Affinity Purification wash2->affinity_purification imaging Fluorescence Imaging wash2->imaging flow_cytometry Flow Cytometry wash2->flow_cytometry

Caption: Experimental workflow for cell surface protein labeling.

HER2_Signaling_Pathway HER2 HER2 Receptor (TCO-tagged & Biotinylated) Dimer HER2-HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer Ligand Neuregulin Ligand->HER3 PI3K PI3K Dimer->PI3K Grb2_SOS Grb2/SOS Dimer->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Labeled HER2 receptor initiating downstream signaling.

References

Application Notes and Protocols for In Vivo Imaging Using Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Biotin-PEG3-Me-Tet in pre-targeted in vivo imaging studies. This bifunctional molecule is a valuable tool in the field of bioorthogonal chemistry, enabling researchers to achieve high-contrast images for various biological targets.

Introduction

This compound (Biotin-PEG3-Methyltetrazine) is a chemical probe that leverages the principles of "click chemistry" for in vivo applications.[1] It comprises three key components: a biotin molecule for high-affinity binding to streptavidin-based detection agents, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer to improve solubility and pharmacokinetic properties, and a methyltetrazine moiety that participates in a highly specific and rapid bioorthogonal reaction.[2][3]

The primary application of this compound is in pre-targeted imaging, a two-step strategy designed to enhance the signal-to-background ratio in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[4][5] This approach first involves the administration of a targeting molecule (e.g., an antibody) conjugated to a trans-cyclooctene (TCO) group. After this primary agent has accumulated at the target site and cleared from circulation, the smaller, faster-clearing this compound is injected. It rapidly reacts with the TCO-modified targeting molecule at the site of interest via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The biotin tag can then be visualized using a radiolabeled or fluorescently-labeled streptavidin conjugate.

Mechanism of Action: The Tetrazine-TCO Ligation

The core of this technology is the IEDDA reaction between the methyltetrazine of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast, highly selective, and can proceed efficiently within the complex biological environment of a living organism without interfering with native biochemical processes. This bioorthogonal nature is crucial for its use in in vivo studies.

The reaction kinetics of the tetrazine-TCO ligation are a key advantage, with second-order rate constants being among the fastest known in bioorthogonal chemistry. This rapid ligation allows for the efficient capture of the imaging probe at the target site even at low concentrations.

Data Presentation

The following table summarizes the reaction kinetics for representative tetrazine-TCO pairs, highlighting the rapid nature of this bioorthogonal reaction.

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
Methyltetrazine and trans-cyclooctene (TCO)> 800
Hydrogen-substituted tetrazine and TCOup to 30,000
3,6-diaryl-tetrazine and TCOSlower than mono-substituted tetrazines
Tetrazine and norborneneSlower than TCO

Experimental Protocols

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.

Materials:

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

  • TCO-PEG4-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

  • PBS (pH 7.4).

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS (pH 7.4).

  • TCO-PEG4-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the unreacted TCO-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's instructions for the TCO label. The functionality of the conjugated antibody should be confirmed using an appropriate binding assay (e.g., ELISA).

  • Storage: Store the TCO-conjugated antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Pre-targeted Imaging

This protocol provides a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice.

  • TCO-conjugated targeting antibody.

  • This compound.

  • Radiolabeled or fluorescently-labeled streptavidin.

  • In vivo imaging system (e.g., PET/CT, SPECT/CT, or fluorescence imaging system).

  • Sterile PBS.

Procedure:

  • Administration of TCO-Conjugated Antibody: Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. The dose will depend on the specific antibody and tumor model, but a typical starting point is 10-100 µg per mouse.

  • Pre-targeting Interval: Allow sufficient time for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This interval is critical and needs to be optimized, typically ranging from 24 to 72 hours.

  • Administration of this compound: After the pre-targeting interval, administer this compound via intravenous injection. A molar excess of the tetrazine to the TCO at the target site is recommended to ensure efficient reaction. A typical dose might range from 1 to 10 mg/kg.

  • Clearance of Unbound this compound: Allow time for the unbound this compound to clear from the body. Due to its small size, this should be relatively rapid, typically within 1-4 hours.

  • Administration of Imaging Agent: Inject the radiolabeled or fluorescently-labeled streptavidin.

  • Imaging: At an optimized time point after the administration of the imaging agent (e.g., 1-4 hours), acquire images using the appropriate in vivo imaging system.

  • Biodistribution Analysis (Optional): After the final imaging session, euthanize the animals and dissect the tumor and major organs. Measure the radioactivity or fluorescence in each tissue to quantify the biodistribution of the imaging agent.

Visualizations

Biotin_PEG3_Me_Tet_Structure cluster_Biotin Biotin cluster_PEG3 PEG3 Spacer cluster_MeTet Methyltetrazine B Biotin P PEG3 B->P -Linker- M Methyl- tetrazine P->M -Linker-

Caption: Structure of this compound.

IEDDA_Reaction Reactant1 This compound Product Stable Conjugate (at target site) Reactant1->Product + Reactant2 TCO-Antibody Reactant2->Product

Caption: Inverse-electron-demand Diels-Alder reaction.

Pretargeting_Workflow A 1. Inject TCO-Antibody B 2. Accumulation at Target & Clearance from Blood (24-72h) A->B C 3. Inject this compound B->C D 4. Bioorthogonal Reaction & Clearance of Excess Tetrazine (1-4h) C->D E 5. Inject Labeled Streptavidin D->E F 6. In Vivo Imaging E->F

Caption: Pre-targeted in vivo imaging workflow.

References

Application Notes: Quantitative Chemoproteomics Workflow for Target Identification using Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the identification and quantification of protein targets of small molecules using a bioorthogonal chemistry-based approach. The workflow leverages a TCO (trans-cyclooctene)-modified small molecule probe and a corresponding Biotin-PEG3-Me-Tetrazine (Biotin-PEG3-Me-Tet) capture reagent. This method allows for the covalent labeling of target proteins in a complex biological system, followed by enrichment and identification via mass spectrometry-based quantitative proteomics. The protocols and data herein are intended for researchers in drug discovery and chemical biology.

Introduction and Principle

Target identification is a critical step in understanding the mechanism of action of novel drug candidates. Chemical proteomics, utilizing activity-based probes and bioorthogonal chemistry, offers a powerful solution. The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene like TCO is a fast and highly specific bioorthogonal reaction.

This workflow employs a two-step strategy:

  • Labeling: A TCO-functionalized version of a small molecule of interest is introduced to a biological system (e.g., live cells or cell lysate). This probe covalently binds to its protein target(s).

  • Capture & Enrichment: The system is then treated with this compound. The tetrazine moiety reacts specifically with the TCO group on the probe-bound proteins. The biotin handle allows for the highly efficient affinity purification of these protein-probe complexes using streptavidin-coated beads.

  • Analysis: Enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

This application note details the complete workflow, from experimental design to data analysis.

Experimental Workflow Overview

The overall experimental process is depicted below. The workflow is designed for a label-free quantification (LFQ) approach, comparing a TCO-probe treated sample against a DMSO vehicle control.

G cluster_sample_prep Sample Preparation cluster_labeling_enrich Labeling & Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., HeLa, 293T) treatment 2. Treatment - TCO-Probe - DMSO Control cell_culture->treatment lysis 3. Cell Lysis (RIPA or similar) treatment->lysis labeling 4. Bioorthogonal Labeling Add this compound lysis->labeling enrichment 5. Streptavidin Enrichment (Magnetic Beads) labeling->enrichment wash 6. Stringent Washes (Remove non-specific binders) enrichment->wash digest 7. On-Bead Digestion (Trypsin/Lys-C) wash->digest cleanup 8. Peptide Desalting (C18 StageTip) digest->cleanup lcms 9. LC-MS/MS Analysis cleanup->lcms data_analysis 10. Data Analysis (MaxQuant, Perseus) lcms->data_analysis result Candidate Targets data_analysis->result probe TCO-Probe probe->treatment tetrazine This compound tetrazine->labeling

Caption: High-level workflow for target identification using a TCO-probe and this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Plate cells (e.g., HeLa) in 15 cm dishes and grow to 80-90% confluency. For a typical experiment, prepare 3-5 biological replicates for the TCO-probe treatment and an equal number for the vehicle (DMSO) control.

  • Treatment:

    • Aspirate the culture medium.

    • Add fresh medium containing the TCO-labeled small molecule (e.g., at 1-10 µM final concentration) or an equivalent volume of DMSO for the control.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Harvesting:

    • Aspirate medium and wash cells twice with 10 mL of ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge at 1,000 x g for 3 minutes at 4°C. Discard the supernatant.

  • Lysis:

    • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Sonicate the lysate (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL) with Lysis Buffer. Use at least 1 mg of total protein per replicate for the subsequent steps.

Protocol 2: Bioorthogonal Labeling and Enrichment

This protocol describes the reaction between the TCO-labeled proteome and the this compound reagent.

G prot_tco Target Protein (TCO-labeled) reaction Diels-Alder Cycloaddition (1-2h, RT) biotin_tet This compound plus + prot_biotin Biotinylated Target Protein reaction->prot_biotin Covalent Bond bead Streptavidin Bead prot_biotin->bead Affinity Capture

Caption: Bioorthogonal capture of a TCO-labeled protein with this compound.

  • Labeling Reaction:

    • To 1 mg of protein lysate in 500 µL, add this compound from a stock solution (e.g., 10 mM in DMSO) to a final concentration of 100 µM.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Bead Preparation:

    • For each sample, use 50 µL of high-capacity streptavidin magnetic bead slurry.

    • Wash the beads three times with 1 mL of Lysis Buffer.

  • Enrichment:

    • Add the pre-washed streptavidin beads to the labeled lysate.

    • Incubate for 1 hour at room temperature with gentle rotation to allow biotin-streptavidin binding.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • 2x with 1 mL of 1% SDS in PBS.

      • 2x with 1 mL of 8 M Urea in 100 mM Tris-HCl, pH 8.5.

      • 3x with 1 mL of 100 mM Tris-HCl, pH 8.5.

    • After the final wash, remove all supernatant.

Protocol 3: On-Bead Digestion and MS Analysis
  • Reduction & Alkylation:

    • Resuspend the beads in 100 µL of 8 M Urea / 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 15 mM. Incubate for 30 minutes in the dark.

  • Digestion:

    • Dilute the urea to < 2 M by adding 300 µL of 100 mM Tris-HCl, pH 8.5.

    • Add 1 µg of Lys-C and incubate for 4 hours at 37°C.

    • Add 1 µg of Trypsin and incubate overnight at 37°C.

  • Peptide Collection & Cleanup:

    • Centrifuge the tubes and collect the supernatant containing the peptides.

    • Acidify the peptides with trifluoroacetic acid (TFA) to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute, dry the peptides in a vacuum centrifuge, and resuspend in 0.1% Formic Acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptides on a high-resolution Orbitrap mass spectrometer (or equivalent) coupled to a nano-LC system.

    • Use a 90-120 minute gradient for peptide separation.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring one full MS1 scan followed by MS2 scans of the top 15-20 most abundant precursor ions.

Data Analysis and Presentation

Data analysis is performed using software like MaxQuant. Key steps include protein identification and label-free quantification (LFQ). The primary output is a list of proteins with their corresponding LFQ intensities in each sample.

  • Data Processing: Use a statistical software package (e.g., Perseus) to process the MaxQuant output.

  • Filtering: Remove potential contaminants, reverse hits, and proteins only identified by site.

  • Imputation: Impute missing LFQ values from a normal distribution to simulate low-abundance signals.

  • Statistical Analysis: Perform a t-test to identify proteins that are significantly enriched in the TCO-probe samples compared to the DMSO controls.

  • Visualization: Generate a volcano plot (Log2 Fold Change vs. -Log10 p-value) to visualize potential targets.

Example Data Table

The final data should be structured to clearly present the identified proteins and their quantitative changes.

Protein ID (UniProt)Gene Name# PeptidesLFQ Intensity (Control Avg)LFQ Intensity (Probe Avg)Log2 (Fold Change)-Log10 (p-value)
P04637TP5301.8E+07N/A> 4.0
P12345 TGT1 12 1.5E+06 2.9E+08 7.59 4.12
Q9Y243HDAC125.4E+076.1E+070.180.81
P62258HSPA838.1E+089.2E+080.190.75
Q8WUY8 TGT2 8 8.9E+05 9.5E+07 6.74 3.55
P08670VIM14.3E+075.0E+070.220.69

In this hypothetical dataset, TGT1 and TGT2 are identified as high-confidence candidate targets due to their significant enrichment (high fold change and low p-value) in the probe-treated samples compared to the control.

Application Note and Protocols for Biotin-PEG3-Me-Tetrazine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the conjugation of Biotin-PEG3-Me-Tetrazine to antibodies. This bioconjugation strategy utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as "click chemistry". The process involves a two-step approach: first, the modification of the antibody with a trans-cyclooctene (TCO) group, followed by the rapid and specific reaction with a methyltetrazine (MeTz)-functionalized biotin molecule containing a polyethylene glycol (PEG) spacer.

The tetrazine-TCO ligation is exceptionally fast, with second-order rate constants exceeding 800 M⁻¹s⁻¹, enabling efficient conjugation even at low reactant concentrations.[1] This reaction proceeds cleanly in aqueous buffers without the need for cytotoxic copper catalysts, making it ideal for creating antibody conjugates for a variety of sensitive biological applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][2] The inclusion of a PEG3 spacer enhances the solubility of the biotin reagent and minimizes potential steric hindrance, helping to preserve the antibody's native function.[3]

This guide offers detailed experimental protocols, data presentation tables for reaction optimization, and workflow diagrams to ensure successful and reproducible conjugation results.

Data Presentation

Effective conjugation is dependent on the molar ratio of the labeling reagents to the antibody. The following tables provide representative data for optimizing the initial TCO modification of the antibody and for troubleshooting common issues.

Table 1: Influence of TCO-NHS Ester to Antibody Molar Ratio on Degree of Labeling (DOL)

TCO-NHS Ester:Antibody Molar RatioResulting Average DOL (TCO/Antibody)Antibody Recovery (%)Notes
5:12 - 4>90%Good starting point for most antibodies.
10:14 - 7>85%Higher labeling, may be suitable for applications requiring more conjugation sites.
20:17 - 1270-85%Increased risk of antibody precipitation and potential impact on antigen binding.
50:1>12<70%High risk of aggregation and loss of antibody function. Not generally recommended.

Note: DOL is antibody-dependent and should be determined empirically. Data is illustrative.

Table 2: Troubleshooting Guide for Antibody Conjugation

IssuePotential Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) - Antibody buffer contains primary amines (e.g., Tris, glycine).- Insufficient molar excess of TCO-NHS ester.- pH of the reaction buffer is too low.- Exchange antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5).[4]- Increase the molar ratio of TCO-NHS ester to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5.
Antibody Precipitation/Aggregation - High concentration of organic solvent (e.g., DMSO) from the reagent stock.- Over-labeling of the antibody.- Keep the volume of organic solvent below 10% of the total reaction volume.- Reduce the molar excess of the TCO-NHS ester.
No Reaction with Biotin-PEG3-Me-Tetrazine - Inefficient removal of quenching agent after TCO labeling.- Degradation of the tetrazine or TCO reagent.- Ensure thorough purification of the TCO-labeled antibody via desalting column or dialysis.- Use fresh or properly stored reagents. Tetrazine and TCO reagents can be sensitive to light and temperature.

Experimental Protocols

This section details the step-by-step procedures for preparing the antibody, conjugating it with TCO, and subsequently reacting it with Biotin-PEG3-Me-Tetrazine.

Protocol 1: Antibody Preparation and TCO Conjugation

This protocol describes the modification of an antibody with a TCO-PEG4-NHS ester to introduce the reactive TCO group onto primary amines (lysine residues).

Materials:

  • Antibody of interest

  • TCO-PEG4-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Reaction tubes

Procedure:

  • Antibody Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.4-8.5).

    • This can be achieved using a desalting column or dialysis according to the manufacturer's instructions.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Prepare TCO-NHS Ester Stock Solution:

    • Allow the TCO-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the TCO-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the antibody. This is a common starting point, but the optimal ratio may need to be determined empirically.

    • Add the calculated volume of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10%.

    • Mix gently by pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purify the TCO-Labeled Antibody:

    • Remove the excess, unreacted TCO-NHS ester and quenching agent using a desalting column suitable for the antibody size (e.g., 40K MWCO).

    • Follow the manufacturer's protocol for the desalting column. The TCO-labeled antibody is now ready for the next step.

Protocol 2: Biotin-PEG3-Me-Tetrazine Conjugation

This protocol describes the reaction of the TCO-labeled antibody with Biotin-PEG3-Me-Tetrazine via the iEDDA click reaction.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1)

  • Biotin-PEG3-Me-Tetrazine

  • Anhydrous Dimethylsulfoxide (DMSO) or other suitable organic solvent

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or dialysis equipment for final purification

  • Reaction tubes

Procedure:

  • Prepare Biotin-PEG3-Me-Tetrazine Stock Solution:

    • Prepare a 1-10 mM stock solution of Biotin-PEG3-Me-Tetrazine in DMSO.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the Biotin-PEG3-Me-Tetrazine solution to the purified TCO-labeled antibody. A slight molar excess of the tetrazine reagent ensures efficient reaction with the TCO groups on the antibody.

    • Mix gently and incubate for 60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.

  • Purification of the Final Conjugate:

    • Purify the Biotin-PEG3-Me-Tetrazine conjugated antibody from excess, unreacted biotin reagent using a desalting column or dialysis.

    • The purified, conjugated antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Characterization of the Conjugate (Optional)

Determination of Degree of Labeling (DOL): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry (HRMS) for more precise measurement. The HABA assay is a colorimetric method that allows for the quantification of biotin based on its displacement of HABA from the avidin-HABA complex.

Visualizations

The following diagrams illustrate the chemical principles and the experimental workflow of the conjugation process.

G cluster_0 Step 1: Antibody-TCO Conjugation cluster_1 Step 2: Biotin-Tetrazine Click Reaction Ab Antibody (with Lysine -NH2 groups) Reaction1 Amine-Reactive Conjugation (PBS, pH 8.0-8.5) Ab->Reaction1 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Reaction1 Quench Quench Reaction (Tris Buffer) Reaction1->Quench Ab_TCO TCO-Labeled Antibody Reaction2 iEDDA Click Reaction (PBS, pH 7.4, Room Temp) Ab_TCO->Reaction2 Purification1 Purification (Desalting Column) Purification1->Ab_TCO Quench->Purification1 Biotin_Tet Biotin-PEG3-Me-Tetrazine Biotin_Tet->Reaction2 Purification2 Final Purification (Desalting Column) Reaction2->Purification2 Final_Ab Biotinylated Antibody Purification2->Final_Ab

Caption: Experimental workflow for the two-step conjugation of Biotin-PEG3-Me-Tetrazine to an antibody.

G cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition cluster_1 TCO TCO-Labeled Antibody plus + TCO->plus Tetrazine Biotin-PEG3-Me-Tetrazine plus->Tetrazine Product Stable Dihydropyridazine Linkage (Biotinylated Antibody) Tetrazine->Product Fast, Bioorthogonal Click Reaction

Caption: Chemical reaction scheme for the TCO-tetrazine iEDDA cycloaddition.

References

Application Notes and Protocols for Biotin-PEG3-Me-Tet in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG3-Me-Tet is a versatile linker for the development of antibody-drug conjugates (ADCs). This heterobifunctional linker is comprised of three key components: a biotin moiety for purification and detection, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a methyl-tetrazine group for highly selective and efficient bioorthogonal conjugation.[1][][3] The methyl-tetrazine group reacts specifically with a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[4][5] This "click chemistry" reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules like antibodies and potent cytotoxic payloads.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for conjugation, characterization, and evaluation of the resulting ADCs.

Key Features and Applications

  • Bioorthogonal Conjugation: The methyl-tetrazine-TCO reaction provides a highly specific method for conjugating a drug to an antibody without cross-reactivity with other functional groups present in biological systems.

  • Enhanced Solubility: The PEG3 spacer is hydrophilic, which helps to improve the solubility and reduce aggregation of the final ADC, a common challenge with hydrophobic payloads.

  • Purification Handle: The biotin group allows for the efficient purification of the biotinylated intermediate or the final ADC using streptavidin-based affinity chromatography.

  • Versatility: This linker can be used in a pre-targeting approach where the antibody is first administered, followed by the drug-linker conjugate, or for the direct construction of ADCs.

Mechanism of Action: Bioorthogonal Conjugation

The core of the this compound linker's application in ADC development is the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction involves the cycloaddition of the electron-poor methyl-tetrazine moiety on the linker with an electron-rich trans-cyclooctene (TCO) dienophile, which is typically installed on the antibody or the cytotoxic drug. This reaction is extremely fast and proceeds readily at physiological temperature and pH without the need for a catalyst.

Experimental Protocols

Protocol 1: Preparation of a TCO-Modified Antibody

This protocol describes the modification of an antibody with a TCO group, preparing it for conjugation with the this compound-drug conjugate.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amines (e.g., Tris buffer) or sodium azide, it must be exchanged into an amine-free buffer. This can be achieved by dialysis or using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Purification of the TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-NHS ester and exchange the buffer to PBS, pH 7.4 using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

    • The degree of labeling (DOL) or TCO-to-antibody ratio can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: Conjugation of this compound to a Cytotoxic Drug

This protocol outlines a general procedure for conjugating the this compound linker to a cytotoxic drug containing a suitable functional group (e.g., an amine).

Materials:

  • Cytotoxic drug with a reactive amine group

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: Amine-free buffer, pH 7-9 (e.g., PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Reactants:

    • Dissolve the cytotoxic drug in anhydrous DMSO or DMF.

    • Dissolve the this compound-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound-NHS ester to the dissolved cytotoxic drug.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with stirring.

  • Quench Reaction:

    • Add a small volume of the quenching solution to consume any unreacted NHS ester.

  • Purification:

    • Purify the this compound-drug conjugate using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR.

Protocol 3: ADC Synthesis via Bioorthogonal Ligation

This protocol describes the final step of ADC synthesis, where the TCO-modified antibody is conjugated to the this compound-drug conjugate.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound-drug conjugate (from Protocol 2)

  • Reaction buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the TCO-modified antibody and the this compound-drug conjugate in PBS, pH 7.4. A molar excess of the drug-linker conjugate (e.g., 1.5 to 3 equivalents per TCO group) is typically used.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker conjugate and other small molecules using size-exclusion chromatography (SEC).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (by measuring the absorbance of the antibody at 280 nm and the drug at its specific maximum absorbance wavelength).

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC using SEC.

    • Confirmation of Conjugation: Confirm the successful conjugation by SDS-PAGE and mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the newly synthesized ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the old medium from the cells and add 100 µL of the various concentrations of the test articles to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization and in vitro evaluation of the ADC.

Table 1: ADC Characterization Summary

ADC BatchAntibody Concentration (mg/mL)Drug-to-Antibody Ratio (DAR)Purity by SEC (%)Monomer Content by SEC (%)
ADC-0012.53.8>98%>95%
ADC-0022.34.1>98%>96%
Control mAb5.00>99%>99%

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line (Antigen Status)IC₅₀ (nM)
ADC-001 SK-BR-3 (Antigen-Positive)5.2
MDA-MB-231 (Antigen-Negative)>1000
Unconjugated Antibody SK-BR-3 (Antigen-Positive)No effect
Free Drug SK-BR-3 (Antigen-Positive)0.8
MDA-MB-231 (Antigen-Negative)1.1

Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_conj Drug-Linker Conjugation cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization mAb Monoclonal Antibody TCO_mAb TCO-Modified Antibody mAb->TCO_mAb Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_mAb ADC Antibody-Drug Conjugate TCO_mAb->ADC iEDDA Reaction Drug Cytotoxic Drug (-NH2) Drug_Linker This compound-Drug Drug->Drug_Linker Amide Bond Formation Biotin_Linker This compound-NHS Biotin_Linker->Drug_Linker Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC Purification Characterization Characterization Purified_ADC->Characterization DAR, Purity, etc.

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Bioorthogonal_Ligation_Mechanism TCO_Ab TCO-Modified Antibody Transition_State [4+2] Cycloaddition Transition State TCO_Ab->Transition_State Tetrazine_Drug This compound-Drug Tetrazine_Drug->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Diels-Alder Reaction ADC Stable ADC Conjugate Dihydropyridazine->ADC Nitrogen Gas Release

Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells treat_cells Treat with Serial Dilutions of ADC, Controls, and Free Drug seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Illuminating Cellular Dynamics: A Protocol for Live Cell Imaging Using Biotin-PEG3-Me-Tetrazine and TCO Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-time visualization of dynamic cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and trans-cyclooctene (TCO) has emerged as a powerful bioorthogonal "click chemistry" tool for specific and efficient biomolecule labeling in living systems. This reaction is characterized by its rapid kinetics and high specificity, proceeding readily under physiological conditions without the need for toxic catalysts, thus preserving cell viability.[1][2][3]

This application note provides a detailed protocol for a two-step "pre-targeting" approach to live cell imaging. First, a biomolecule of interest is metabolically or genetically tagged with a TCO group. Subsequently, a biotinylated methyltetrazine reagent, Biotin-PEG3-Me-Tetrazine (Biotin-PEG3-Me-Tet), is introduced, which specifically reacts with the TCO-tagged molecule. The biotin handle then allows for versatile and high-affinity detection using fluorescently-labeled streptavidin, enabling visualization via fluorescence microscopy.[2] The inclusion of a PEG3 linker enhances the solubility and bioavailability of the tetrazine probe.

Principle of the Technology

The methodology is based on a two-step labeling strategy:

  • TCO-Functionalization: A biomolecule of interest (e.g., a protein, glycan, or lipid) is first functionalized with a TCO moiety. This can be achieved through various methods, including the metabolic incorporation of TCO-modified precursors (e.g., sugars), genetic code expansion with TCO-containing unnatural amino acids, or conjugation to antibodies or small molecules that target specific cellular components.[2]

  • Bioorthogonal Ligation and Detection: The TCO-tagged cells are then incubated with this compound. The methyltetrazine group rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond. Following the removal of excess tetrazine probe, a fluorescently-labeled streptavidin conjugate is added, which binds to the biotin tag with high affinity, allowing for sensitive and specific imaging of the targeted biomolecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the TCO-tetrazine click chemistry reaction in a live cell context, providing a basis for experimental design.

ParameterValueNotesSource(s)
TCO-Functionalized Probe Concentration 10 - 100 µMDependent on the specific probe and labeling efficiency. For metabolic labeling with TCO-modified sugar analogs, 25-50 µM is a common starting point.
This compound Concentration 1 - 50 µMLower concentrations are often sufficient due to the fast reaction kinetics. A maximal fluorescence signal has been observed at 0.25 mM for TCO-biotin.
Incubation Time (MeTz-TCO Reaction) 5 - 60 minutesShorter incubation times are often possible due to the rapid reaction rate. The reaction can be complete in as little as 30 minutes.
Streptavidin-Fluorophore Conjugate Concentration As per manufacturer's recommendationTypically in the low µg/mL range.
Incubation Time (Streptavidin) 10 - 20 minutesAt room temperature, protected from light.
Signal Enhancement >80-foldAn over 80-fold increase in fluorescence signal compared to background has been reported.
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Experimental Protocol

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells using this compound and a fluorescent streptavidin conjugate.

Materials:

  • Live cells expressing or labeled with a TCO-containing molecule

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Biotin-PEG3-Me-Tetrazine

  • Anhydrous DMSO

  • Fluorescently-labeled streptavidin

  • Imaging-compatible plates or chambered cover glass

Procedure:

  • Cell Seeding:

    • Seed the cells onto imaging-compatible plates or chambered cover glass.

    • Allow the cells to adhere and reach the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.

  • TCO-Labeling of Biomolecules (Example: Metabolic Labeling of Glycans):

    • Add a TCO-modified sugar analog (e.g., Ac4ManNTCO) to the complete cell culture medium at a final concentration of 25-50 µM.

    • Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-50 µM.

  • This compound Labeling:

    • Gently wash the TCO-labeled cells three times with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

  • Streptavidin Incubation:

    • Dilute the fluorescently-labeled streptavidin to the manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with the diluted streptavidin solution for 10-20 minutes at room temperature, protected from light.

  • Final Washing:

    • Wash the cells three times with PBS to remove unbound streptavidin.

  • Live Cell Imaging:

    • Replace the PBS with pre-warmed live cell imaging medium.

    • Proceed with imaging using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

Control Experiments:

To ensure the specificity of the labeling, the following controls are recommended:

  • No TCO Control: Treat cells that have not been incubated with the TCO-containing probe with this compound and fluorescent streptavidin. This should result in no or minimal fluorescence, confirming that the labeling is dependent on the presence of the TCO group.

  • No MeTz Control: Treat TCO-labeled cells with the fluorescent streptavidin but omit the incubation with this compound. This control should also show no signal, confirming that the fluorescence is dependent on the MeTz-TCO reaction.

  • Competition Control: During the streptavidin incubation step, co-incubate the cells with an excess of free biotin. A significant reduction in the fluorescence signal will confirm that the binding is specific to the biotin tag.

Diagrams

Live_Cell_Imaging_Workflow cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Fluorescent Detection cluster_3 Step 4: Imaging A Seed cells on imaging plate B Incubate with TCO-modified precursor (e.g., TCO-sugar) A->B C Metabolic incorporation of TCO into biomolecules B->C D Wash cells to remove excess precursor C->D E Incubate with this compound D->E F MeTz-TCO 'Click' Reaction E->F G Wash cells to remove excess this compound F->G H Incubate with fluorescently-labeled Streptavidin G->H I Biotin-Streptavidin Binding H->I J Wash cells to remove unbound Streptavidin I->J K Live Cell Fluorescence Microscopy J->K

Caption: Experimental workflow for live cell imaging.

Signaling_Pathway Biomolecule Target Biomolecule (e.g., Glycoprotein) TCO_Biomolecule TCO-tagged Biomolecule Biomolecule->TCO_Biomolecule Metabolic Labeling TCO TCO Moiety TCO->TCO_Biomolecule Labeled_Complex Labeled Biomolecule Complex TCO_Biomolecule->Labeled_Complex iEDDA Click Reaction Biotin_Tet Biotin-PEG3-Me-Tetrazine Biotin_Tet->Labeled_Complex Imaged_Complex Imaged Biomolecule Complex Labeled_Complex->Imaged_Complex High-affinity Binding Strep_Fluor Streptavidin-Fluorophore Strep_Fluor->Imaged_Complex

Caption: Logical relationship of the labeling strategy.

References

Application Notes and Protocols for Proximity-Dependent Biotinylation using Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation is a powerful technique for identifying protein-protein interactions and characterizing the composition of subcellular microenvironments in living cells. While enzyme-based systems like BioID have been widely adopted, recent advancements in bioorthogonal chemistry offer alternative approaches with distinct advantages. This document provides detailed application notes and protocols for a chemical proximity labeling method utilizing Biotin-PEG3-Me-Tet , a probe that leverages the inverse electron demand Diels-Alder (iEDDA) reaction for covalent biotinylation of proximal molecules.

This compound is a biotinylation reagent featuring a methyl-tetrazine (Me-Tet) moiety connected to a biotin molecule via a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][] The core of this technique lies in the highly specific and rapid reaction between the tetrazine group and a strained alkene, most commonly trans-cyclooctene (TCO), which can be genetically incorporated into a protein of interest as a non-canonical amino acid. When the protein of interest, tagged with TCO, comes into close proximity with other proteins, the exogenously added this compound will react with the TCO tag, leading to the biotinylation of the tagged protein and any closely associated proteins that are accessible to the reactive probe. This allows for the subsequent capture and identification of these proximal proteins by mass spectrometry.

Principle of the Method

The this compound proximity labeling method is a two-component system. First, a protein of interest (POI) is genetically engineered to incorporate a TCO-containing non-canonical amino acid. This is typically achieved by co-expressing a plasmid for the POI with a specific mutation (e.g., an amber stop codon) and a plasmid for an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the codon and incorporates the TCO-amino acid. Once the TCO-tagged POI is expressed in cells, the this compound probe is added. The methyl-tetrazine group on the probe will rapidly and specifically react with the TCO group on the POI via an iEDDA cycloaddition, forming a stable covalent bond.[5] This reaction is bioorthogonal, meaning it does not interfere with native cellular processes. Due to the proximity requirement, the biotinylation will be enriched on the POI and its immediate interaction partners.

Advantages of this compound Proximity Labeling

  • Temporal Control: The labeling reaction is initiated upon the addition of the this compound probe, offering precise temporal control over the labeling window.

  • High Specificity: The iEDDA reaction between tetrazine and TCO is highly specific and occurs rapidly under physiological conditions without the need for a catalyst.

  • Chemical-Based: This method does not rely on enzymatic activity, which can sometimes be influenced by cellular conditions or have its own set of non-specific interactions.

  • Versatility: The principles of tetrazine-TCO ligation can be applied in a variety of biological contexts.

Experimental Workflow Overview

The overall experimental workflow for proximity-dependent biotinylation using this compound involves several key stages:

  • Genetic Engineering: Introduction of the necessary genetic components for site-specific incorporation of a TCO-containing amino acid into the protein of interest.

  • Cell Culture and Expression: Culture of the engineered cells and induction of the expression of the TCO-tagged protein of interest.

  • Proximity Labeling: Incubation of the cells with this compound to induce biotinylation of the POI and its proximal partners.

  • Cell Lysis and Protein Extraction: Lysis of the cells under denaturing conditions to solubilize proteins while preserving the covalent biotin tags.

  • Enrichment of Biotinylated Proteins: Affinity purification of biotinylated proteins using streptavidin-coated beads.

  • Sample Preparation for Mass Spectrometry: On-bead digestion of the enriched proteins into peptides.

  • Mass Spectrometry and Data Analysis: Identification and quantification of the enriched proteins by LC-MS/MS and subsequent bioinformatic analysis to identify specific interaction partners.

Diagrams

experimental_workflow cluster_cell_based In-Cell Procedures cluster_biochemical Biochemical Procedures transfection 1. Transfection of Plasmids (POI-TAG, Synthetase/tRNA) expression 2. Expression of TCO-tagged POI transfection->expression labeling 3. Addition of this compound (Proximity Labeling) expression->labeling lysis 4. Cell Lysis labeling->lysis enrichment 5. Streptavidin Affinity Purification lysis->enrichment digestion 6. On-Bead Tryptic Digestion enrichment->digestion ms_analysis 7. LC-MS/MS Analysis digestion->ms_analysis data_analysis 8. Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for proximity labeling using this compound.

Caption: Mechanism of proximity-dependent biotinylation with this compound.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Cell Culture
TCO-amino acid concentration0.1 - 1 mMOptimal concentration should be determined empirically.
Labeling Reaction
This compound concentration10 - 100 µMHigher concentrations may increase background.
Incubation time30 min - 4 hoursShorter times can reduce non-proximal labeling.
Incubation temperature37°CStandard cell culture conditions.
Affinity Purification
Streptavidin bead slurry volume50 - 100 µL per mg of protein lysateThe amount can be scaled based on the total protein amount.
Lysis bufferRIPA buffer or buffer with 1% SDSStrong detergents are needed to denature proteins.
Wash bufferLysis buffer, high salt buffer, urea bufferA series of stringent washes are crucial to reduce background.
Mass Spectrometry
Sample amount for digestion10 - 50 µg of enriched proteinDependent on the efficiency of the pulldown.
LC gradient length60 - 120 minutesLonger gradients can improve peptide separation.

Experimental Protocols

Protocol 1: Expression of TCO-Tagged Protein of Interest
  • Plasmid Preparation: Obtain or generate plasmids for the expression of:

    • The protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.

    • The engineered aminoacyl-tRNA synthetase specific for the TCO-amino acid.

    • The corresponding tRNA.

  • Transfection:

    • Plate mammalian cells (e.g., HEK293T) in 10 cm dishes to be 60-80% confluent on the day of transfection.

    • Transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Culture with TCO-amino acid:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with the TCO-containing non-canonical amino acid (e.g., TCO-L-lysine) at a final concentration of 0.5 mM.

    • Incubate the cells for 48-72 hours to allow for expression of the TCO-tagged POI.

Protocol 2: Proximity Labeling with this compound
  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Labeling Reaction:

    • To the cells expressing the TCO-tagged POI, add the this compound stock solution to the culture medium to a final concentration of 50 µM.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Cell Harvest and Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate to shear genomic DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

Protocol 3: Enrichment of Biotinylated Proteins
  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and transfer 100 µL of the slurry to a new tube.

    • Wash the beads three times with 1 mL of RIPA buffer.

  • Affinity Purification:

    • Add 1-2 mg of the protein lysate to the washed streptavidin beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • Wash 2x with RIPA buffer.

      • Wash 1x with 1 M KCl.

      • Wash 1x with 0.1 M Na2CO3.

      • Wash 1x with 2 M urea in 10 mM Tris-HCl, pH 8.0.

      • Wash 2x with 50 mM ammonium bicarbonate, pH 8.0.

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add 1 µg of sequencing-grade trypsin to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Cleanup:

    • Centrifuge the beads and transfer the supernatant containing the peptides to a new tube.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Controls for a Robust Experiment

  • Negative Control 1 (No TCO): Cells expressing the POI without the TCO incorporation machinery. This control identifies proteins that non-specifically bind to the beads or are endogenously biotinylated.

  • Negative Control 2 (No this compound): Cells expressing the TCO-tagged POI but not treated with the biotin probe. This also serves as a control for non-specific binding.

  • Negative Control 3 (Cytosolic TCO-protein): Expression of a cytosolic protein (e.g., GFP) with a TCO tag to identify common, abundant proteins that may be labeled due to random collisions.

By following these guidelines and protocols, researchers can effectively utilize this compound for the sensitive and specific identification of protein-protein interactions and the characterization of cellular interactomes.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation in Biotin-PEG3-Me-Tetrazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of samples for mass spectrometry (MS) analysis in experiments utilizing Biotin-PEG3-Methyl-Tetrazine (Biotin-PEG3-Me-Tet). These guidelines are designed to assist researchers in achieving high-quality, reproducible results for the identification and quantification of labeled biomolecules.

Introduction

Biotin-PEG3-Me-Tetrazine is a versatile chemical probe that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (TCO). This "click chemistry" reaction allows for the specific and covalent labeling of target biomolecules (proteins, peptides, etc.) that have been functionalized with a dienophile. The biotin moiety then serves as a powerful handle for affinity purification and enrichment of the labeled species prior to mass spectrometry analysis. This strategy is widely employed in chemical biology and drug discovery for applications such as identifying protein-protein interactions, mapping post-translational modifications, and profiling enzyme activities.

Successful mass spectrometric analysis of biotin-tagged molecules is highly dependent on the sample preparation workflow. Key challenges include the efficient enrichment of low-abundance biotinylated species, the removal of non-specific binders and contaminants, and the effective digestion and recovery of peptides for MS analysis. The protocols outlined below are designed to address these challenges and provide a robust workflow for this compound experiments.

Experimental Workflows and Signaling Pathways

Overall Experimental Workflow

The general workflow for a Biotin-PEG3-Me-Tetrazine mass spectrometry experiment involves several key stages, from cell labeling to data acquisition. The following diagram illustrates a typical experimental pipeline.

G cluster_0 Cellular Labeling cluster_1 Bioorthogonal Ligation cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry Analysis A Metabolic or Chemical Labeling with TCO-functionalized probe B Lysis and Protein Extraction A->B C Incubation with Biotin-PEG3-Me-Tetrazine B->C D Enrichment of Biotinylated Proteins/Peptides (e.g., Streptavidin beads) C->D E On-bead or In-solution Digestion (e.g., Trypsin) D->E F Peptide Desalting and Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: General experimental workflow for Biotin-PEG3-Me-Tetrazine based proteomics.

Tetrazine Ligation Chemistry

The core of this methodology is the bioorthogonal reaction between the methyl-tetrazine moiety of the biotin probe and a trans-cyclooctene (TCO) group on the target biomolecule. This reaction is fast, specific, and proceeds under physiological conditions without the need for a catalyst.

G Biotin-PEG3-Me-Tetrazine Biotinylated\nBiomolecule Biotinylated Biomolecule Biotin-PEG3-Me-Tetrazine->Biotinylated\nBiomolecule + TCO-labeled\nBiomolecule TCO-labeled Biomolecule TCO-labeled\nBiomolecule->Biotinylated\nBiomolecule iEDDA Reaction (Click Chemistry)

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from well-executed Biotin-PEG3-Me-Tetrazine mass spectrometry experiments. These values are based on published literature and serve as a benchmark for experimental success.[1][2][3][4]

Table 1: Enrichment Efficiency of Biotinylated Peptides

Enrichment MethodFold Enrichment of Biotinylated Peptides (vs. conventional methods)Reference
Direct Detection of Biotin-containing Tags (DiDBiT)~200-fold[1]
Tamavidin 2-REV (Reversible Biotin Binding)~4-fold more identified biotinylated peptides
Anti-biotin Antibody BeadsHigh specificity, variable enrichment

Table 2: Typical Number of Identified Biotinylated Peptides and Proteins

Sample TypeLabeling MethodNumber of Biotinylated Peptides IdentifiedNumber of Proteins IdentifiedReference
HEK293T CellsNHS-biotin10,7152,185
RAW264.7 MacrophagesTurboID-fused STING>2-fold more than non-optimized workflow-
PC-3 CellsMembrane-impermeant biotinylationVaries by replicate-

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key stages of a Biotin-PEG3-Me-Tetrazine mass spectrometry experiment.

Protocol 1: Labeling of TCO-functionalized Proteins with Biotin-PEG3-Me-Tetrazine

This protocol assumes that the target proteins have been functionalized with a TCO group through metabolic labeling or chemical modification.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of detergents should be compatible with downstream mass spectrometry.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To the protein lysate (typically 1-5 mg of total protein), add Biotin-PEG3-Me-Tetrazine to a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The reaction is typically rapid.

  • Removal of Excess Probe (Optional but Recommended):

    • Excess, unreacted Biotin-PEG3-Me-Tetrazine can be removed by acetone precipitation or buffer exchange using a desalting column to prevent interference with subsequent biotin-binding steps.

Protocol 2: Enrichment of Biotinylated Proteins/Peptides

This protocol describes the enrichment of biotinylated biomolecules using streptavidin-coated magnetic beads.

  • Bead Preparation:

    • Resuspend streptavidin magnetic beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a new microcentrifuge tube. The required bead capacity will depend on the amount of biotinylated protein.

    • Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20). Use a magnetic stand to separate the beads between washes.

  • Affinity Capture:

    • Add the protein lysate containing the biotinylated proteins to the washed streptavidin beads.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for efficient binding.

  • Washing:

    • After incubation, place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. For example:

      • Two washes with Wash Buffer 1 (1% Triton X-100, 1% SDS in PBS).

      • Two washes with Wash Buffer 2 (500 mM NaCl, 0.1% deoxycholate, 25 mM HEPES pH 7.6).

      • Two washes with Wash Buffer 3 (250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0).

      • Two final washes with 50 mM ammonium bicarbonate.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol is adapted from the "Direct Detection of Biotin-containing Tags" (DiDBiT) method, which favors the enrichment of biotinylated peptides rather than intact proteins to improve detection in the mass spectrometer.

  • Protein Digestion (Prior to Enrichment):

    • Denature proteins in the lysate by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Enrichment of Biotinylated Peptides:

    • Follow the procedure for bead preparation and affinity capture as described in Protocol 2, using the digested peptide mixture instead of the intact protein lysate.

    • Wash the beads with PBS containing 5% acetonitrile to remove non-specifically bound peptides.

  • Elution of Biotinylated Peptides:

    • Elute the bound biotinylated peptides from the streptavidin beads by adding 300 µL of an elution buffer containing 80% acetonitrile, 0.2% TFA, and 0.1% formic acid.

    • Incubate for 5 minutes at room temperature, then collect the eluate.

    • For maximal recovery, perform a second elution by boiling the beads in the elution buffer for 5 minutes.

    • Combine the eluates and dry the sample in a vacuum centrifuge.

  • Desalting and Cleanup:

    • Resuspend the dried peptides in 0.1% TFA.

    • Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method to remove any remaining salts and detergents that could interfere with mass spectrometry analysis.

    • Elute the desalted peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the purified peptides and store them at -80°C until LC-MS/MS analysis.

Concluding Remarks

The successful application of Biotin-PEG3-Me-Tetrazine in mass spectrometry-based proteomics relies on a meticulously executed sample preparation workflow. The protocols provided herein offer a comprehensive guide for researchers, emphasizing the importance of efficient bioorthogonal labeling, stringent enrichment, and optimized digestion and cleanup procedures. By following these guidelines, researchers can enhance the sensitivity and specificity of their experiments, leading to more reliable and insightful data for a wide range of biological investigations.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for labeling and tracking biomolecules in their native environment. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity within complex biological systems. Biotin-PEG3-Me-Tet is a versatile reagent that leverages this chemistry, enabling the biotinylation of TCO-modified cells and biomolecules. The biotin handle facilitates sensitive detection using streptavidin-fluorophore conjugates, making it an ideal system for flow cytometry applications.

These application notes provide a comprehensive guide for the flow cytometric analysis of cells labeled with this compound. This includes protocols for a pre-targeting approach to label T-cells, analysis of T-cell activation, and quantitative data presentation.

Principle of the Method

The workflow involves a two-step "pre-targeting" approach. First, cells of interest are metabolically or surface-labeled with a TCO-containing molecule. In the context of T-cell activation, this can be achieved by using an antibody targeting a T-cell surface marker (e.g., CD3) that is conjugated to TCO. Following this, the TCO-modified cells are treated with this compound. The tetrazine moiety of this reagent rapidly and specifically reacts with the TCO on the cell surface, forming a stable covalent bond and effectively biotinylating the cells. Finally, the biotinylated cells are stained with a fluorescently labeled streptavidin conjugate for detection and quantification by flow cytometry.[1][2]

A key application of this technique is in the study of signaling pathways, such as T-cell activation. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the upregulation of activation markers. By targeting and labeling T-cells, their activation status can be monitored and quantified using flow cytometry.

Featured Application: T-Cell Activation Analysis

This protocol describes the use of this compound in a pre-targeting strategy to label and analyze the activation of T-cells. T-cell activation is a critical process in the adaptive immune response and is a central focus in immunotherapy research. Here, we outline a method to label T-cells using a TCO-conjugated anti-CD3 antibody, followed by reaction with this compound and subsequent analysis of an activation marker using a Nur77-GFP reporter system.[3] Nur77-GFP is a fluorescent reporter that provides a direct readout of TCR signaling.[3]

Signaling Pathway

T_Cell_Activation T-Cell Receptor (TCR) Signaling Pathway TCR TCR-CD3 Complex Lck Lck TCR->Lck recruits & activates Antigen Antigen Presentation (pMHC) Antigen->TCR ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Influx IP3->Ca_ion PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_ion->NFAT Nur77 Nur77 Expression (GFP Reporter) NFAT->Nur77 NFkB NF-κB Activation PKC->NFkB NFkB->Nur77 AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Nur77 Gene_Expression T-Cell Activation (Cytokine Production, Proliferation) Nur77->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade leading to Nur77 expression.

Experimental Protocols

Protocol 1: Labeling of T-Cells using a Pre-targeting Approach

This protocol details the labeling of T-cells with a TCO-conjugated antibody, followed by reaction with this compound.

Materials:

  • T-cells (e.g., Jurkat cells or primary T-cells)

  • TCO-conjugated anti-CD3 antibody

  • This compound (dissolved in anhydrous DMSO to make a 10 mM stock solution)

  • FACS Buffer (PBS with 1% BSA)

  • Streptavidin-PE (or other fluorophore conjugate)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest T-cells and wash once with ice-cold FACS buffer. Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Antibody Incubation (Pre-targeting): Add the TCO-conjugated anti-CD3 antibody to the cell suspension at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Incubate for 30-60 minutes at 4°C with gentle mixing.

  • Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.

  • This compound Ligation: Resuspend the cell pellet in FACS buffer. Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM.

  • Incubation: Incubate for 15-60 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells twice with 2 mL of FACS buffer to remove unreacted this compound.

  • Streptavidin Staining: Resuspend the cell pellet in FACS buffer. Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Final Wash and Analysis: Wash the cells once with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., for PE: 488 nm or 561 nm excitation and a 575/25 nm bandpass filter).

Experimental Workflow Diagram

Pretargeting_Workflow cluster_cell_prep Cell Preparation cluster_pretargeting Pre-targeting cluster_ligation Biotin Ligation cluster_staining Staining & Analysis Harvest_Cells Harvest T-Cells Wash_Cells1 Wash with FACS Buffer Harvest_Cells->Wash_Cells1 Resuspend1 Resuspend in FACS Buffer Wash_Cells1->Resuspend1 Add_Ab Add TCO-anti-CD3 Ab Resuspend1->Add_Ab Incubate_Ab Incubate at 4°C Add_Ab->Incubate_Ab Wash_Cells2 Wash twice Incubate_Ab->Wash_Cells2 Add_BiotinTet Add this compound Wash_Cells2->Add_BiotinTet Incubate_Ligation Incubate at RT Add_BiotinTet->Incubate_Ligation Wash_Cells3 Wash twice Incubate_Ligation->Wash_Cells3 Add_SA_PE Add Streptavidin-PE Wash_Cells3->Add_SA_PE Incubate_Stain Incubate at 4°C Add_SA_PE->Incubate_Stain Wash_Cells4 Final Wash Incubate_Stain->Wash_Cells4 Analyze Flow Cytometry Analysis Wash_Cells4->Analyze

Caption: Pre-targeting workflow for flow cytometry analysis.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
StepReagentRecommended ConcentrationIncubation TimeIncubation Temperature
Pre-targeting TCO-conjugated anti-CD3 Ab1-10 µg/mL30-60 minutes4°C
Biotin Ligation This compound1-10 µM15-60 minutesRoom Temperature
Staining Streptavidin-PEManufacturer's recommendation20-30 minutes4°C
Table 2: Representative Flow Cytometry Data for T-Cell Labeling and Activation
SampleMean Fluorescence Intensity (PE)% GFP Positive (Activated T-cells)
Unlabeled T-cells502%
T-cells + this compound + SA-PE1502%
T-cells + TCO-anti-CD3 Ab + SA-PE2003%
T-cells + TCO-anti-CD3 Ab + this compound + SA-PE (Unstimulated) 5000 5%
T-cells + TCO-anti-CD3 Ab + this compound + SA-PE (Stimulated) 4800 85%

Note: The data presented in Table 2 are representative and will vary depending on the cell type, antibody, and experimental conditions. A decrease in PE signal upon stimulation may be observed due to receptor internalization.

Troubleshooting and Controls

To ensure the specificity and reliability of the results, it is crucial to include the following controls in your experiment:

  • Unlabeled Cells: To determine the autofluorescence of the cells.

  • Cells + this compound + Streptavidin-PE: To assess non-specific binding of the tetrazine probe and the streptavidin conjugate.

  • Cells + TCO-labeled Antibody + Streptavidin-PE: To determine the background fluorescence from the TCO-modification and any non-specific binding of the streptavidin conjugate.

  • Single-color controls: For each fluorophore used in a multicolor experiment to set up compensation.

Conclusion

The use of this compound in conjunction with TCO-labeling provides a robust and versatile platform for the flow cytometric analysis of cells. The pre-targeting approach outlined here for T-cell activation studies demonstrates the power of this technology for investigating complex biological processes. By following the detailed protocols and incorporating the appropriate controls, researchers can obtain high-quality, reproducible data for a wide range of applications in basic research and drug development.

References

Troubleshooting & Optimization

how to reduce non-specific binding of Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-Me-Tet. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing non-specific binding (NSB) and ensuring the successful application of this versatile bioorthogonal linker.

Troubleshooting Guide

High background or non-specific binding can obscure your results. This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Problem: High Background Signal in Negative Controls

This indicates that the this compound probe or the detection system is binding non-specifically to the sample matrix.

Troubleshooting Workflow

troubleshooting_workflow cluster_blocking Blocking Optimization cluster_reagents Reagent Titration cluster_washing Washing Optimization cluster_biotin Endogenous Biotin cluster_tetrazine Tetrazine Properties start High Background in Negative Control check_blocking Step 1: Evaluate Blocking Protocol start->check_blocking check_reagents Step 2: Assess Reagent Concentrations check_blocking->check_reagents If background persists blocking_agent Change Blocking Agent (e.g., BSA, Casein, Serum) check_blocking->blocking_agent blocking_time Increase Incubation Time (e.g., 1-2 hours at RT) check_blocking->blocking_time check_washing Step 3: Optimize Washing Steps check_reagents->check_washing If background persists titrate_probe Titrate this compound Concentration check_reagents->titrate_probe titrate_streptavidin Titrate Streptavidin-Conjugate Concentration check_reagents->titrate_streptavidin check_biotin Step 4: Consider Endogenous Biotin check_washing->check_biotin If background persists increase_washes Increase Number of Washes (e.g., 3-5 times) check_washing->increase_washes increase_duration Increase Wash Duration (e.g., 5-10 min per wash) check_washing->increase_duration add_detergent Add Detergent to Wash Buffer (e.g., 0.05% Tween-20) check_washing->add_detergent check_tetrazine Step 5: Evaluate Tetrazine Stability check_biotin->check_tetrazine If background persists biotin_block Implement Avidin/Biotin Blocking Protocol check_biotin->biotin_block solution Reduced Non-Specific Binding check_tetrazine->solution Problem Resolved check_ph Ensure pH is 6-9 for Ligation check_tetrazine->check_ph check_hydrophobicity Consider Hydrophobic Interactions of Methyl-Tetrazine check_tetrazine->check_hydrophobicity

Caption: Troubleshooting workflow for high background in negative controls.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding of this compound can stem from several factors:

  • Hydrophobic Interactions: The methyl-tetrazine moiety can exhibit hydrophobic characteristics, leading to non-specific binding to cellular components or surfaces.[1][2]

  • Electrostatic Interactions: Charged molecules in your sample can interact non-specifically with the probe.

  • Endogenous Biotin: Many cell types and tissues, especially the liver and kidney, have naturally high levels of biotin, which can be detected by streptavidin-based reagents, causing background signal.[1]

  • Non-specific Binding of Detection Reagents: The streptavidin conjugate used for detection can also bind non-specifically.[1]

  • Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites or insufficient removal of unbound reagents are common causes of high background.[1]

Q2: How does the PEG3 spacer help in reducing non-specific binding?

A2: The polyethylene glycol (PEG) spacer is a key component for minimizing non-specific binding. Its hydrophilic nature increases the overall water solubility of the this compound molecule. This helps to prevent aggregation and reduces hydrophobic interactions between the probe and other surfaces. Additionally, the flexible PEG spacer provides steric hindrance, which can further minimize unwanted interactions.

Q3: When should I be concerned about endogenous biotin, and how can I block it?

A3: You should be concerned about endogenous biotin if you are working with tissues known to have high metabolic activity (e.g., liver, kidney) or if you observe high background signal that cannot be resolved by optimizing blocking and washing steps. To block endogenous biotin, a two-step protocol is recommended, which should be performed before the addition of any biotinylated reagents. This typically involves incubating the sample first with an avidin solution to saturate endogenous biotin, followed by an incubation with a biotin solution to block any remaining biotin-binding sites on the avidin.

Q4: Can the methyl-tetrazine group contribute to non-specific binding?

A4: Yes, the methyl-tetrazine moiety can contribute to non-specific binding, partly due to its potential hydrophobicity. While the inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) is highly specific, the tetrazine probe itself can adhere non-specifically to surfaces or cellular components. Ensuring robust blocking and washing protocols is crucial to mitigate this. Using reagents that incorporate hydrophilic linkers, such as the PEG3 in this molecule, helps to counteract the hydrophobicity of the tetrazine.

Data Presentation

Table 1: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. This table provides a comparison of commonly used blocking agents.

Blocking AgentRecommended ConcentrationAdvantagesDisadvantagesCommon Applications
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSLow background, compatible with biotin-streptavidin systems.Can be a weaker blocker than milk for some antibodies.Immunofluorescence, Western Blotting, Flow Cytometry
Normal Serum 2-10% in PBS or TBSHighly effective at reducing non-specific antibody binding.Must be from the same species as the secondary antibody host to avoid cross-reactivity.Immunofluorescence, Immunohistochemistry
Non-fat Dry Milk 1-5% in TBSInexpensive and effective for many applications.Contains endogenous biotin, making it unsuitable for biotin-streptavidin systems. Can mask some antigens.Western Blotting (not with biotinylated probes)
Fish Gelatin 0.1-0.5% in PBS or TBSDoes not contain biotin or mammalian proteins, reducing cross-reactivity.May not be as effective as serum for all applications.Immunofluorescence, Western Blotting
Commercial Blocking Buffers Varies (per manufacturer)Optimized formulations, often protein-free and biotin-free.Can be more expensive than other options.ELISA, Western Blotting, Flow Cytometry

Experimental Protocols

Protocol 1: General Procedure for Reducing Non-Specific Binding in Cell Staining

This protocol provides a general workflow for labeling TCO-modified cells with this compound, followed by detection with a fluorescent streptavidin conjugate, with an emphasis on minimizing non-specific binding.

Experimental Workflow Diagram

experimental_workflow start Prepare Cell Suspension biotin_block Optional: Endogenous Biotin Blocking start->biotin_block blocking Block Non-Specific Sites (e.g., 1% BSA in PBS, 30 min) biotin_block->blocking Proceed tet_ligation Incubate with This compound (Titrated concentration, 1 hr) blocking->tet_ligation wash1 Wash 3x with PBS + 0.05% Tween-20 tet_ligation->wash1 streptavidin_inc Incubate with Fluorescent Streptavidin Conjugate (Titrated concentration, 30 min) wash1->streptavidin_inc wash2 Wash 3x with PBS + 0.05% Tween-20 streptavidin_inc->wash2 analysis Analyze by Flow Cytometry or Microscopy wash2->analysis

Caption: General workflow for cell labeling with this compound.

Methodology:

  • Cell Preparation: Prepare your single-cell suspension of TCO-modified cells in a suitable buffer (e.g., PBS).

  • (Optional) Endogenous Biotin Blocking: If working with cells known to have high endogenous biotin, perform an avidin/biotin blocking step according to the manufacturer's protocol.

  • Blocking: Pellet the cells and resuspend in a blocking buffer (e.g., 1-3% BSA in PBS). Incubate for 30-60 minutes at room temperature.

  • This compound Ligation:

    • Without washing off the blocking buffer, add the this compound to the cell suspension at a pre-determined optimal concentration (titration is recommended).

    • Incubate for 1 hour at room temperature, protected from light. The reaction is typically efficient within a pH range of 6-9.

  • Washing:

    • Pellet the cells and discard the supernatant.

    • Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). For each wash, gently resuspend the cells and then pellet them. Increase the duration of each wash to 5-10 minutes if high background persists.

  • Streptavidin Staining:

    • Resuspend the cells in the blocking buffer.

    • Add the fluorescently-labeled streptavidin conjugate at its optimal (titrated) concentration.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes:

    • Repeat the washing steps as described in step 5.

  • Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or microscopy.

Important Considerations:

  • Controls: Always include a negative control (cells not modified with TCO) and an unstained control (to assess autofluorescence) in your experiment.

  • Reagent Titration: The optimal concentrations of both this compound and the streptavidin conjugate should be determined empirically through titration experiments to achieve the best signal-to-noise ratio.

  • Detergents: The inclusion of a mild non-ionic detergent, such as Tween-20, in wash buffers is effective at reducing non-specific hydrophobic interactions.

References

Technical Support Center: Troubleshooting Biotin-PEG3-Me-Tet Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-Me-Tet. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the efficiency of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

The labeling reaction involving this compound is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction occurs between the methyltetrazine (MeTz) moiety of the biotin reagent and a trans-cyclooctene (TCO) group that has been incorporated into your target biomolecule.[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations without the need for cytotoxic copper catalysts.[1][2] The reaction is irreversible and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.[3]

Q2: What are the optimal reaction conditions for this labeling reaction?

The tetrazine-TCO ligation is robust and proceeds efficiently under a range of conditions. For optimal results, consider the following:

  • Buffer: Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.5. Buffers containing primary amines, like Tris or glycine, should be avoided as they can interfere with certain labeling strategies, particularly those involving NHS esters for TCO installation.

  • Temperature: The reaction is typically rapid at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.

  • Concentration: The reaction is efficient even at low micromolar concentrations of the reactants.

Q3: How should I prepare and store the this compound reagent?

Proper handling and storage are critical for maintaining the reactivity of this compound.

  • Storage: Store the reagent at -20°C, protected from moisture and light.

  • Preparation of Stock Solutions: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.

  • Stability: While stock solutions in anhydrous solvents can be stored for short periods at low temperatures, it is highly recommended to prepare them fresh for each experiment as the tetrazine moiety can be susceptible to hydrolysis.

Q4: How can I monitor the progress of the labeling reaction?

The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically. The tetrazine group has a characteristic absorbance in the visible range (typically around 510-550 nm). As the reaction proceeds, the color of the solution will fade, and the absorbance in this range will decrease, allowing for real-time tracking of the conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of TCO-modified biomolecules with this compound.

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Degradation of this compound: The tetrazine moiety is sensitive to moisture and light. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.- Ensure the reagent is stored at -20°C and protected from light. - Prepare fresh stock solutions in anhydrous DMSO or DMF for each experiment. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Inactive TCO-modified Molecule: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols, or degrade over time.- Confirm the integrity and activity of your TCO-functionalized molecule. - Ensure proper storage of the TCO-containing molecule as recommended by the supplier.
Insufficient Molar Excess of Biotin Reagent: An inadequate amount of the biotin-tetrazine reagent will result in incomplete labeling of the TCO-modified molecules.- Increase the molar excess of the this compound reagent. A 1.5 to 5-fold molar excess is a good starting point.
Suboptimal Reaction Conditions: While the reaction is robust, extremely low temperatures or very short incubation times can lead to incomplete labeling.- Increase the incubation time or perform the reaction at room temperature if your biomolecule is stable under these conditions.
Presence of Reducing Agents: Thiol-based reducing agents can degrade the tetrazine moiety.- Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in your reaction buffer.
Precipitation of Biomolecule during Labeling High Concentration of Organic Solvent: Adding a large volume of the DMSO or DMF stock solution of the biotin reagent can cause precipitation of the biomolecule.- Prepare a more concentrated stock solution of this compound to minimize the volume of organic solvent added to the aqueous reaction mixture.
Biomolecule Instability: The biomolecule may not be stable under the chosen reaction conditions.- Perform the reaction at a lower temperature (e.g., 4°C) and for a longer duration. - Ensure the pH of the reaction buffer is optimal for your biomolecule's stability.
High Background or Non-specific Binding Excess Unreacted this compound: Insufficient removal of the labeling reagent after the reaction can lead to high background in downstream applications.- Remove excess, unreacted this compound using a desalting column or dialysis.
Hydrophobic Interactions: The biotin moiety can sometimes lead to non-specific binding.- The PEG3 spacer in the reagent is designed to increase hydrophilicity and reduce non-specific binding. - Include a blocking step (e.g., with BSA or casein) in your downstream assays.

Data Presentation

Comparison of Reaction Kinetics for Tetrazine-TCO Pairs

The reaction rate of the iEDDA cycloaddition is highly dependent on the specific structures of the tetrazine and TCO derivatives. The following table provides a comparison of second-order rate constants for various tetrazine-TCO pairs.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1,000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000 ± 15,000Water

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions such as temperature and pH.

Effect of Temperature on Tetrazine Ligation Kinetics

While the tetrazine-TCO ligation is rapid at room temperature, temperature can be adjusted to modulate the reaction rate.

Temperature (°C)General Effect on Reaction RateConsiderations
4SlowerRecommended for sensitive biomolecules to maintain their stability. Reaction time may need to be extended.
20-25 (Room Temperature)Fast and typically optimalMost common temperature for tetrazine-TCO ligations, providing a balance between reaction speed and biomolecule stability.
37FasterCan be used to accelerate the reaction, but ensure the stability of your biomolecules at this temperature.

Experimental Protocols

Detailed Protocol for Labeling a TCO-Modified Protein with this compound

This protocol provides a general procedure for the biotinylation of a protein that has been pre-functionalized with a TCO group.

Materials:

  • This compound

  • TCO-modified protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or another suitable amine-free buffer.

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation of Reagents:

    • TCO-Modified Protein: Dissolve or buffer exchange the TCO-modified protein into the reaction buffer at a concentration of 1-5 mg/mL.

    • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in the appropriate volume of solvent.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Mix gently by pipetting or vortexing at a low speed.

    • Incubate the reaction for 30 to 120 minutes at room temperature (20-25°C). The progress of the reaction can be visually monitored by the disappearance of the pink/red color of the tetrazine.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris•HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes. Note: This is more relevant for NHS-ester based reactions but can be used to ensure any trace reactive species are neutralized.

  • Purification:

    • Remove the excess, unreacted this compound and the reaction byproducts by using a desalting column or by dialysis against a suitable buffer.

  • Storage:

    • Store the resulting biotinylated protein at 4°C until further use. For long-term storage, follow the recommended storage conditions for your specific protein.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_product 4. Final Product TCO_Protein TCO-Modified Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Mix Mix Reactants (1.5-5x molar excess of this compound) TCO_Protein->Mix Biotin_Tet Freshly Prepared This compound Stock Solution (in DMSO) Biotin_Tet->Mix Incubate Incubate 30-120 min at RT Mix->Incubate Purify Remove Excess Reagent (Desalting Column/Dialysis) Incubate->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: Experimental workflow for labeling a TCO-modified protein with this compound.

troubleshooting_workflow Start Low Labeling Efficiency Observed Check_Reagents Check Reagent Integrity Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Use_Fresh Use Freshly Prepared This compound Check_Reagents->Use_Fresh Degradation Suspected Check_Protein Verify TCO-Protein Activity Check_Conditions->Check_Protein Conditions OK Increase_Excess Increase Molar Excess of this compound Check_Conditions->Increase_Excess Low Molar Ratio Optimize_Time_Temp Increase Incubation Time or Adjust Temperature Check_Conditions->Optimize_Time_Temp Suboptimal Time/Temp Confirm_TCO Confirm TCO Integrity (e.g., via mass spectrometry) Check_Protein->Confirm_TCO TCO Inactivity Suspected Final_Check Re-run Experiment Use_Fresh->Final_Check Increase_Excess->Final_Check Optimize_Time_Temp->Final_Check Confirm_TCO->Final_Check

Caption: Troubleshooting decision tree for low labeling efficiency with this compound.

References

Technical Support Center: Optimizing iEDDA Reactions with Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your inverse-electron demand Diels-Alder (iEDDA) reactions using Biotin-PEG3-Me-Tet. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the iEDDA reaction and why is it used for bioconjugation?

The inverse-electron demand Diels-Alder (iEDDA) reaction is a type of cycloaddition between an electron-poor diene (in this case, the methyltetrazine moiety of this compound) and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[1][2][3] This reaction is highly favored in bioconjugation for several reasons:

  • Biocompatibility: It proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for catalysts that can be toxic to biological systems.[1][2]

  • Fast Kinetics: The reaction between tetrazines and strained dienophiles like TCO is exceptionally fast, allowing for rapid labeling even at low reactant concentrations.

  • High Specificity: The tetrazine and TCO groups are highly selective for each other and do not typically react with other functional groups found in biological samples, such as amines or thiols.

  • Irreversible Reaction: The reaction forms a stable covalent bond and releases nitrogen gas as the only byproduct.

Q2: What is this compound and what is its primary application?

This compound is a chemical reagent used for biotinylation through "click chemistry". It consists of three parts:

  • Biotin: A vitamin that exhibits an extremely high affinity for avidin and streptavidin proteins, which is useful for purification and detection.

  • PEG3: A three-unit polyethylene glycol spacer that enhances solubility in aqueous buffers and minimizes steric hindrance between the biotin and the conjugated molecule.

  • Methyltetrazine (Me-Tet): The reactive group that participates in the iEDDA reaction with a TCO-modified molecule.

Its primary application is to label TCO-containing molecules (e.g., proteins, antibodies, or nucleic acids) with biotin for subsequent purification, immobilization, or detection using streptavidin-based methods.

Q3: What is the optimal dienophile to use with this compound?

For rapid and efficient conjugation, trans-cyclooctene (TCO) and its derivatives are the most commonly used dienophiles with tetrazines. TCO's high ring strain significantly accelerates the reaction rate. While other dienophiles like norbornenes can be used, their reaction kinetics are considerably slower.

Q4: How can I monitor the progress of my iEDDA reaction?

The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic pink or red color. Tetrazines have a distinct absorbance in the visible region (around 510-550 nm), which vanishes as the reaction proceeds. This allows for real-time monitoring of the reaction kinetics using a UV-Vis spectrophotometer. For more detailed analysis, LC-MS can be used to track the consumption of reactants and the formation of the desired product.

Optimizing Reaction Conditions

Achieving high yields and specific conjugation requires careful optimization of the reaction conditions. The following table summarizes key parameters and their effects on the iEDDA reaction with this compound.

ParameterRecommended ConditionsEffects and Considerations
pH 6.5 - 8.0The iEDDA reaction is generally insensitive to pH within this range. However, extreme pH values can affect the stability of your biomolecule and the reactants. Some studies suggest that a slightly lower pH might accelerate the reaction by protonating pyridine rings in certain tetrazines, though this effect is minor for methyltetrazine. For specific "click-to-release" applications, a lower pH may be beneficial.
Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically fast enough to proceed at room temperature. Increasing the temperature to 37°C can further enhance the reaction rate. Higher temperatures are generally not necessary and may compromise the stability of biological samples.
Solvent Aqueous buffers (e.g., PBS)The reaction is highly efficient in aqueous media. Protic solvents are known to accelerate the reaction. For preparing stock solutions of this compound, water-miscible organic solvents like DMSO or DMF are recommended. The PEG spacer on this compound enhances its solubility in aqueous buffers.
Reactant Concentration Micromolar to millimolar rangeDue to the fast reaction kinetics, low concentrations of reactants can be used effectively. The optimal concentration will depend on the specific application and the desired reaction time.
Stoichiometry 1:1 to 1:1.5 (this compound to TCO-molecule)A 1:1 molar ratio is theoretically sufficient. However, using a slight excess (e.g., 1.5-fold) of the less critical or more stable component can help drive the reaction to completion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, especially if they have strong electron-withdrawing groups. TCO can isomerize to the less reactive cis-cyclooctene (CCO) or degrade in the presence of thiols or under UV light.* Use freshly prepared solutions of this compound. Store stock solutions at -20°C and protect from light. * Ensure the TCO-modified molecule is of high isomeric purity and has been stored correctly (desiccated, protected from light). * If your buffer contains thiols (e.g., DTT), they should be removed prior to the iEDDA reaction.
Incorrect Stoichiometry: Inaccurate quantification of reactants.* Carefully quantify your TCO-modified biomolecule and the this compound solution. * Consider performing a titration experiment with varying molar ratios to find the optimal stoichiometry.
Steric Hindrance: The reaction sites on the biomolecule and the biotin reagent are not easily accessible to each other.* The PEG3 spacer in this compound is designed to minimize steric hindrance. If this is still an issue, consider using a TCO-modifier with a longer PEG spacer on your biomolecule.
Slow Reaction Rate Low Reactant Concentration: Reaction kinetics are concentration-dependent.* Increase the concentration of one or both reactants.
Suboptimal Temperature: While the reaction is fast at room temperature, lower temperatures will slow it down.* Perform the incubation at 37°C to increase the reaction rate.
Presence of Side Products Impurities in Reactants: Starting materials may contain impurities that lead to side reactions.* Ensure the purity of both the this compound and the TCO-modified molecule. Purify if necessary.
Oxidation: Some molecules may be sensitive to oxidation.* If working with oxygen-sensitive compounds, degas the reaction buffer before use.
Precipitation of Reactants or Product Poor Solubility: One of the components may not be sufficiently soluble in the reaction buffer.* The PEG spacer should enhance solubility. However, if precipitation occurs, consider using a buffer with a small percentage of a water-miscible organic solvent like DMSO, provided it is compatible with your biomolecule.

Experimental Protocols

Protocol 1: General Biotinylation of a TCO-Modified Protein
  • Prepare Stock Solutions:

    • Dissolve the TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve this compound in DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified protein solution with the desired molar equivalent of the this compound stock solution. A 1.5 to 2-fold molar excess of the biotin reagent can be used to ensure complete labeling.

    • Gently mix the solution by pipetting up and down.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 30 minutes to a few hours, depending on the reactant concentrations and their intrinsic reactivity.

  • Purification:

    • Remove excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Purification of the Biotinylated Product

For applications requiring the isolation of the biotinylated molecule, affinity purification is a highly effective method.

  • Prepare Affinity Resin:

    • Use streptavidin- or avidin-conjugated agarose beads or magnetic beads.

    • Equilibrate the resin with a suitable binding buffer (e.g., PBS) according to the manufacturer's instructions.

  • Binding:

    • Add the reaction mixture containing the biotinylated protein to the equilibrated resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow the biotinylated protein to bind to the streptavidin.

  • Washing:

    • Wash the resin several times with the binding buffer to remove any non-biotinylated molecules and other impurities.

  • Elution (if necessary):

    • Eluting the biotinylated protein from a streptavidin resin requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction. This is often not feasible if the protein's native conformation is required. In many applications, the biotinylated protein remains bound to the resin for downstream assays (e.g., pull-down experiments).

Visualized Workflows and Mechanisms

iEDDA_Mechanism cluster_reactants Reactants cluster_reaction iEDDA Cycloaddition cluster_products Products Biotin_Tet Biotin-PEG3-Me-Tetrazine Transition_State [4+2] Cycloaddition (Unstable Intermediate) Biotin_Tet->Transition_State TCO_Protein TCO-Protein TCO_Protein->Transition_State Biotin_Protein Biotinylated Protein Transition_State->Biotin_Protein Retro-Diels-Alder N2 Nitrogen Gas (N₂) Transition_State->N2

Caption: Mechanism of the iEDDA reaction between this compound and a TCO-modified protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare TCO-Protein in PBS Mix Mix Reactants Prep_Protein->Mix Prep_Biotin Dissolve this compound in DMSO Prep_Biotin->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A typical experimental workflow for biotinylating a TCO-modified protein using iEDDA.

Troubleshooting_Logic Start Low/No Product Yield Check_Reactants Check Reactant Integrity (Freshness, Storage) Start->Check_Reactants Check_Stoichiometry Verify Stoichiometry Check_Reactants->Check_Stoichiometry Reactants OK Solution_Reactants Use Fresh Reagents Check_Reactants->Solution_Reactants Degradation Suspected Check_Conditions Optimize Conditions (Temp, Concentration) Check_Stoichiometry->Check_Conditions Stoichiometry OK Solution_Stoichiometry Adjust Molar Ratio Check_Stoichiometry->Solution_Stoichiometry Error Suspected Solution_Conditions Increase Temp/Concentration Check_Conditions->Solution_Conditions Suboptimal

Caption: A decision-making workflow for troubleshooting low-yield iEDDA reactions.

References

quenching unreacted Biotin-PEG3-Me-Tet in labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, troubleshooting advice, and protocols for scientists and researchers using Biotin-PEG3-Me-Tetrazine in labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Biotin-PEG3-Me-Tetrazine and how does it work?

Biotin-PEG3-Me-Tetrazine is a bioorthogonal labeling reagent. It consists of three key parts:

  • Biotin: A small vitamin that binds with extremely high affinity to streptavidin, which is used for detection or purification.[1][2]

  • PEG3: A short, hydrophilic polyethylene glycol spacer that improves water solubility and reduces steric hindrance during binding.[3][4]

  • Methyl-Tetrazine (Me-Tet): A highly reactive chemical group. It participates in an exceptionally fast and specific reaction called the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[5]

In a typical experiment, a biomolecule of interest (like an antibody or protein) is first modified to contain a TCO group. Then, Biotin-PEG3-Me-Tetrazine is added, and the tetrazine "clicks" onto the TCO, covalently attaching the biotin label to the target biomolecule.

Q2: Why is it critical to quench unreacted Biotin-PEG3-Me-Tetrazine?

After the labeling reaction, any unreacted Biotin-PEG3-Me-Tetrazine remains free in the solution. The reactive tetrazine group on this excess reagent can bind to any other TCO-modified molecules in subsequent experimental steps. This leads to non-specific signal, high background noise, and potentially false-positive results, which can compromise data integrity. Quenching deactivates this excess reagent to ensure that the signal you detect comes only from your successfully labeled molecule.

Q3: What are the most effective quenching reagents?

The most common and efficient method to quench a reactive tetrazine is to add a small molecule that contains a TCO group. This "quenching agent" reacts rapidly with the excess Biotin-PEG3-Me-Tetrazine, converting it into a stable, inert product. Ideal quenchers are small and highly water-soluble to facilitate easy removal.

Quenching AgentKey Features
TCO-amine A simple, small, and effective quenching agent.
TCO-PEG-amine The PEG spacer enhances water solubility, making it ideal for aqueous biological samples.

Q4: How much quenching reagent should I use and for how long?

To ensure all excess Biotin-PEG3-Me-Tetrazine is deactivated, the quenching agent should be added in molar excess. A common starting point is a 5- to 10-fold molar excess of the TCO-quencher relative to the initial amount of the Biotin-PEG3-Me-Tetrazine reagent.

The quenching reaction is very fast, often completing in 15-30 minutes at room temperature.

Q5: After quenching, do I still need to purify my sample?

Yes. While quenching deactivates the excess labeling reagent, it introduces new components: the quencher-biotin adduct and the remaining excess quencher. These small molecules should be removed to prevent interference in downstream applications.

Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Spin desalting columns or gel filtration can effectively separate the large, labeled biomolecule from smaller, unreacted components.

  • Dialysis: An effective method for removing small molecules from solutions of much larger proteins.

  • Streptavidin Affinity Purification: Using streptavidin-coated beads or columns can isolate the biotinylated molecules, followed by washing to remove contaminants.

Experimental Workflow & Quenching Mechanism

The following diagrams illustrate the labeling and quenching process.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Reaction Outcome cluster_2 Step 3: Quenching cluster_3 Step 4: Purification TCO_Molecule TCO-Modified Biomolecule Reaction_Mix Incubate (e.g., 1 hr, RT) TCO_Molecule->Reaction_Mix Biotin_Tet Biotin-PEG3-Me-Tet (In Excess) Biotin_Tet->Reaction_Mix Labeled_Product Desired Labeled Product Reaction_Mix->Labeled_Product Success Excess_Reagent Unreacted This compound Reaction_Mix->Excess_Reagent Problem Purification Size Exclusion Chromatography / Dialysis Labeled_Product->Purification Quencher Add TCO-Amine (Quencher) Excess_Reagent->Quencher Solution Quenched_Product Inert Quenched Adduct Quencher->Quenched_Product Quenched_Product->Purification Final_Product Purified Labeled Product Purification->Final_Product

Diagram 1: Complete bio-conjugation, quenching, and purification workflow.

G Excess_Biotin Excess Biotin-PEG3-Me-Tetrazine (Reactive) IEDDA IEDDA Cycloaddition 'Click Reaction' Excess_Biotin->IEDDA Quencher TCO-Amine (Quencher) Quencher->IEDDA Inert_Product Stable, Inert Adduct (Easily Removed) IEDDA->Inert_Product

Diagram 2: Mechanism of quenching unreacted tetrazine with a TCO-based quencher.

Troubleshooting Guide

Problem: I am observing a very high background signal in my downstream assay (e.g., Western Blot, Flow Cytometry, or Imaging).

High background is the most common issue and is often caused by unreacted or improperly quenched Biotin-PEG3-Me-Tetrazine.

G Start High Background Signal Observed Q1 Was a quenching step performed? Start->Q1 Sol1 Action: Implement a quenching step. Add 5-10x molar excess of a TCO-quencher. Q1->Sol1 No Q2 Was the quencher added in sufficient molar excess (e.g., 5-10x)? Q1->Q2 Yes End Issue Resolved: Background Reduced Sol1->End Sol2 Action: Increase quencher concentration. Optimize molar ratio empirically. Q2->Sol2 No / Unsure Q3 Was the sample purified after quenching (e.g., via SEC or dialysis)? Q2->Q3 Yes Sol2->End Sol3 Action: Perform post-quenching purification to remove quenched adduct and free biotin. Q3->Sol3 No Q3->End Yes Sol3->End

Diagram 3: Troubleshooting flowchart for high background signal.

Protocol: Quenching and Purification

This protocol provides a general procedure for quenching unreacted Biotin-PEG3-Me-Tetrazine with TCO-amine followed by purification using a spin desalting column.

Materials:

  • Biotinylated reaction mixture

  • Quenching reagent (e.g., TCO-amine) stock solution (10 mM in DMSO or aqueous buffer)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns (choose a molecular weight cut-off (MWCO) appropriate for your biomolecule)

Procedure:

  • Calculate Molar Excess: Determine the initial moles of Biotin-PEG3-Me-Tetrazine used in your labeling reaction. Calculate the volume of TCO-amine stock solution needed to achieve a 10-fold molar excess.

  • Quenching Reaction: Add the calculated volume of TCO-amine quenching solution directly to your biotinylation reaction mixture.

  • Incubation: Gently mix and incubate the reaction for 30 minutes at room temperature.

  • Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with your reaction buffer.

  • Sample Purification:

    • Load the entire quenched reaction mixture onto the center of the equilibrated column resin.

    • Centrifuge the column according to the manufacturer's protocol.

    • The purified, labeled biomolecule will be collected in the eluate. The smaller, quenched biotin adducts and excess quencher will be retained in the column resin.

  • Confirmation (Optional): The disappearance of the tetrazine's characteristic color (pink/red) or its absorbance peak (around 520 nm) can provide a visual or spectrophotometric confirmation of reaction completion.

  • Storage: Store your purified, labeled biomolecule at 4°C or as appropriate for your specific protein.

References

Technical Support Center: Troubleshooting High Background in Biotin-PEG3-Me-Tetrazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background noise in experiments utilizing Biotin-PEG3-Methyl-Tetrazine probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in a Biotin-PEG3-Me-Tetrazine pull-down or imaging experiment?

High background can originate from several factors, primarily related to the biotin-streptavidin interaction rather than the bioorthogonal tetrazine ligation itself. The main culprits include:

  • Non-specific binding: Proteins or other cellular components can adhere non-specifically to the streptavidin-coated beads or surfaces.[1][2]

  • Endogenous biotin: Many cells and tissues contain naturally biotinylated proteins (e.g., carboxylases) that will be captured by streptavidin, leading to false positives.[3][4]

  • Inefficient blocking: Incomplete blocking of non-specific binding sites on the streptavidin support and the sample itself can result in high background.

  • Suboptimal washing: Insufficient or too gentle washing steps may not effectively remove non-specifically bound molecules.[2]

  • Hydrophobic and electrostatic interactions: The streptavidin protein and the solid support (e.g., magnetic beads) can have hydrophobic or charged regions that promote non-specific binding.

Q2: How does the tetrazine-trans-cyclooctene (TCO) reaction contribute to background?

The inverse electron demand Diels-Alder cycloaddition (iEDDA) between tetrazine and a strained alkene like TCO is an exceptionally fast and highly specific bioorthogonal reaction. It is generally not a significant source of background due to its high selectivity and the absence of endogenous reactive partners in biological systems. However, ensuring the purity of the tetrazine and TCO reagents is crucial, as impurities could potentially lead to side reactions.

Q3: Can the Biotin-PEG3-Me-Tetrazine probe itself cause high background?

While the probe is designed for high specificity, issues can arise. The PEG (polyethylene glycol) linker is intended to increase solubility and reduce non-specific binding. However, at very high concentrations, the probe might aggregate or interact non-specifically. It is important to use the probe at the recommended concentration and ensure it is fully solubilized.

Q4: What are the most effective blocking agents to reduce non-specific binding?

Several blocking agents can be employed, and the optimal choice may depend on the specific application. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at concentrations of 1-5%, BSA is effective at blocking hydrophobic interaction sites.

  • Casein: Often used as a component of non-fat dry milk or as a purified solution (1-3%), casein is another excellent blocking agent, particularly for immunoassays.

  • Synthetic Polymers: Various proprietary synthetic blocking buffers are available and can offer superior performance in reducing background.

  • Free Biotin: Pre-incubating streptavidin-coated surfaces with an excess of free biotin can saturate the biotin-binding sites, followed by extensive washing to remove the free biotin. This is a crucial step in protocols designed to block endogenous biotin.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background in your experiments.

Problem 1: High Background Signal in Negative Controls

This indicates that components of your assay are binding non-specifically to the streptavidin support.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Blocking Increase the concentration of your blocking agent (e.g., BSA from 1% to 3-5%).Reduced background signal in the no-biotin control.
Try a different blocking agent (e.g., switch from BSA to casein).Lower background due to different blocking properties.
Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).More complete saturation of non-specific binding sites.
Suboptimal Washing Increase the number of wash steps (e.g., from 3 to 5 washes).More effective removal of unbound proteins.
Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.05% Tween-20 or Triton X-100).Disruption of weak, non-specific interactions.
Increase the ionic strength of the wash buffer (e.g., increase NaCl concentration to ~0.5 M).Reduced electrostatic interactions.
Non-Specific Binding to Streptavidin Include a pre-clearing step by incubating your lysate with unconjugated beads before the pull-down.Removal of proteins that inherently bind to the bead matrix.
Problem 2: High Background Signal in Experimental Samples Compared to Controls

This suggests the presence of endogenous biotinylated molecules or issues with the biotinylated probe.

Potential Cause Troubleshooting Step Expected Outcome
Endogenous Biotin Implement an endogenous biotin blocking step. This involves sequential incubation with excess streptavidin followed by excess free biotin, with washing steps in between.Significant reduction in background bands/signal in the experimental lane.
Excess Probe Concentration Perform a titration experiment to determine the optimal concentration of the Biotin-PEG3-Me-Tetrazine probe.Find the lowest concentration that still provides a robust specific signal.
Probe Aggregation Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous buffer. Centrifuge the diluted probe solution to pellet any aggregates before use.Reduced non-specific precipitation of the probe with cellular components.

Experimental Protocols

Protocol: Biotin-PEG3-Me-Tetrazine Pull-Down Assay

This protocol provides a general framework. Optimization of incubation times, concentrations, and wash conditions is recommended.

  • Cell Lysis: Lyse cells expressing the TCO-tagged protein of interest in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cleared lysate.

  • Tetrazine Ligation: Add the Biotin-PEG3-Me-Tetrazine probe to the lysate at a pre-optimized concentration. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Bead Preparation: While the ligation reaction proceeds, wash streptavidin-coated magnetic beads three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the washed beads with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature.

  • Pull-Down: Add the blocked streptavidin beads to the lysate containing the biotinylated protein complex. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using a competitive elution buffer containing a high concentration of free biotin.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Data Presentation

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking AgentTypical Concentration RangeNotes
Bovine Serum Albumin (BSA)1% - 5% (w/v)A cost-effective and widely used blocking agent.
Casein (from non-fat dry milk)1% - 5% (w/v)Can contain endogenous biotin, so use with caution in sensitive assays.
Purified Casein0.2% - 3% (w/v)A more purified option to avoid biotin contamination.
Normal Serum5% - 10% (v/v)Serum from the same species as the secondary antibody is often used in IHC/ICC.

Visualizations

experimental_workflow Experimental Workflow for Biotin-PEG3-Me-Tet Pull-Down cluster_prep Sample Preparation cluster_pulldown Pull-Down cluster_analysis Analysis cell_lysis Cell Lysis with TCO-tagged Protein ligation Incubate with Biotin-PEG3-Me-Tetrazine cell_lysis->ligation incubation Incubate Lysate with Beads ligation->incubation Add to blocked beads bead_prep Prepare & Block Streptavidin Beads bead_prep->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution analysis Analyze by Western Blot or Mass Spec elution->analysis

Caption: Workflow for a Biotin-PEG3-Me-Tetrazine pull-down experiment.

high_background_causes Primary Causes of High Background cluster_binding Non-Specific Binding cluster_sample Sample-Related Issues cluster_protocol Protocol Deficiencies high_background High Background nsb_beads To Streptavidin Beads high_background->nsb_beads nsb_probe Probe Aggregation high_background->nsb_probe endogenous_biotin Endogenous Biotinylated Proteins high_background->endogenous_biotin poor_blocking Ineffective Blocking high_background->poor_blocking poor_washing Insufficient Washing high_background->poor_washing

Caption: Common sources of high background in biotin-streptavidin assays.

References

improving the solubility of Biotin-PEG3-Me-Tet conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Biotin-PEG3-Me-Tetrazine conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Biotin-PEG3-Me-Tet conjugates?

A1: this compound conjugates are generally soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1][2] The polyethylene glycol (PEG) spacer is hydrophilic and is intended to improve solubility in aqueous solutions compared to non-PEGylated molecules.[3][4][] However, achieving high concentrations in purely aqueous buffers can still be challenging.

Q2: What is the recommended solvent for creating a stock solution?

A2: The recommended solvent for creating a stock solution is a high-quality, anhydrous grade of DMSO or DMF. It is crucial to use a fresh or properly stored solvent, as hygroscopic DMSO can negatively impact the solubility of the product.

Q3: How should I store the solid conjugate and its stock solution?

A3: The solid conjugate should be stored at -20°C, protected from moisture. Stock solutions in an organic solvent should be stored at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable. Always seal the container tightly to prevent moisture absorption.

Q4: Can I dissolve the this compound conjugate directly in an aqueous buffer like PBS?

A4: Direct dissolution in an aqueous buffer is often difficult, especially at higher concentrations. It is generally recommended to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. When diluting, ensure that the final concentration of the organic solvent is compatible with your experimental system.

Q5: Why is my this compound conjugate precipitating out of my aqueous buffer?

A5: Precipitation upon dilution into an aqueous buffer can occur for several reasons:

  • Low Aqueous Solubility: The inherent solubility of the conjugate in your specific buffer may have been exceeded.

  • High Organic Solvent Concentration: The proportion of the organic solvent from your stock solution in the final aqueous solution might be too high, causing the buffer components to salt out or the conjugate to precipitate.

  • Buffer Composition: The pH and composition of your buffer can affect solubility. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they can react with certain functionalities on the conjugate or affect its stability.

  • Temperature: Lower temperatures can decrease solubility.

Troubleshooting Guide

Issue 1: The this compound conjugate is not dissolving in the initial organic solvent (DMSO/DMF).
Possible Cause Solution
Insufficient SolventIncrease the volume of the solvent to lower the concentration.
Low TemperatureGently warm the solution (e.g., to 37°C) to aid dissolution.
Particulate MatterUse sonication for a short period to break up any aggregates and facilitate dissolution.
Poor Solvent QualityUse a fresh, high-purity, anhydrous grade of the solvent.
Issue 2: The conjugate precipitates immediately upon dilution into an aqueous buffer.
Possible Cause Solution
Exceeded Solubility LimitDecrease the final concentration of the conjugate in the aqueous buffer.
"Salting Out" EffectAdd the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.
Incompatible BufferIf possible, test the solubility in different buffers (e.g., PBS, HEPES). Avoid buffers with primary amines.
High Organic Solvent RatioReduce the concentration of your stock solution so that a smaller volume is needed for dilution, thereby lowering the final percentage of organic solvent.
Issue 3: The conjugate solution is hazy or shows phase separation.
Possible Cause Solution
Incomplete DissolutionThe conjugate may not have been fully dissolved in the initial stock solution. Try the methods in Issue 1 before diluting.
Use of Co-solventsFor challenging compounds, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline has been shown to be effective for similar compounds.
AggregationThe PEG chain is designed to reduce aggregation, but it can still occur at high concentrations. Try working at lower concentrations.

Quantitative Solubility Data

The following table summarizes solubility data for similar biotin-PEG-tetrazine compounds. Note that the exact solubility of this compound may vary.

CompoundSolvent/SystemSolubility
Biotin-PEG4-methyltetrazine10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.53 mM)
Biotin-PEG4-methyltetrazine10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.53 mM)
Tetrazine-biotinDMSO50 mg/mL (120.92 mM)
TFP-PEG3-BiotinWater or Buffer5-7 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Equilibrate the vial of solid this compound conjugate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the conjugate in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly.

  • If dissolution is slow, sonicate the vial for 5-10 minutes or gently warm it at 37°C.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Protocol 2: Dilution of Stock Solution into an Aqueous Buffer
  • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer does not contain primary amines.

  • Bring the concentrated stock solution of the conjugate to room temperature.

  • Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 1%, to avoid adverse effects in biological experiments.

  • Use the final diluted solution immediately. Do not store aqueous solutions of the conjugate for extended periods.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution start Start: Solid Conjugate weigh Weigh Conjugate start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock dilute Add Stock to Buffer (Vortexing) stock->dilute buffer Prepare Aqueous Buffer buffer->dilute final Final Working Solution dilute->final

Caption: Workflow for dissolving and diluting this compound conjugates.

troubleshooting_workflow start Solubility Issue Encountered check_solvent Is the issue with the initial organic solvent dissolution? start->check_solvent check_aqueous Is the issue with precipitation in the aqueous buffer? check_solvent->check_aqueous No organic_actions Action: 1. Add more solvent 2. Gently warm/sonicate 3. Use fresh anhydrous solvent check_solvent->organic_actions Yes aqueous_actions Action: 1. Lower final concentration 2. Add stock slowly while vortexing 3. Check buffer compatibility 4. Use co-solvents (e.g., PEG300) check_aqueous->aqueous_actions Yes resolved Issue Resolved check_aqueous->resolved No (Consult Manufacturer) organic_actions->resolved aqueous_actions->resolved

Caption: Troubleshooting logic for solubility issues with this compound.

References

Biotin-PEG3-Me-Tet reagent stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the Biotin-PEG3-Me-Tet reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bioorthogonal labeling reagent. It consists of a biotin molecule linked via a three-unit polyethylene glycol (PEG) spacer to a methyl-tetrazine group.[1][2][3] This reagent is primarily used in "click chemistry," specifically in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (TCO)-modified molecules.[4] This reaction's speed and high specificity make it ideal for labeling and capturing biomolecules in complex biological samples.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling guidelines.

  • Long-Term Storage: For the solid product, long-term storage at -20°C is recommended.[5]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation, as the reagent is moisture-sensitive.

Q3: How stable is the methyl-tetrazine group in aqueous solutions?

A3: The methyl-substituted tetrazine in this compound offers enhanced stability compared to unsubstituted (hydrogen) tetrazines, particularly in aqueous environments. Electron-donating groups like the methyl group increase the electron density of the tetrazine ring, making it more resistant to hydrolysis and nucleophilic attack. While specific half-life data for this compound across a range of pH values and temperatures is not extensively documented in public literature, studies on similar methyl-phenyl-tetrazines have shown high stability, with over 95% of the compound remaining intact after 12 hours in cell culture medium at 37°C. Generally, tetrazines are most stable in neutral to slightly acidic conditions and are more susceptible to degradation at higher pH and elevated temperatures.

Q4: What are the advantages of using a PEG spacer in this reagent?

A4: The polyethylene glycol (PEG) spacer in this compound provides several advantages in biological applications:

  • Increased Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the entire reagent, which is beneficial for reactions in aqueous buffers.

  • Reduced Steric Hindrance: The spacer arm physically separates the biotin and tetrazine moieties, reducing the potential for steric hindrance during the click reaction and subsequent binding to streptavidin.

  • Minimized Aggregation: By increasing the hydrophilicity of the labeled molecule, the PEG spacer helps to prevent aggregation, particularly of proteins, in solution.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Solution
Low or No Signal in Pull-Down Assay Inefficient TCO Labeling of the Target Molecule: The initial labeling of your target molecule with a TCO-NHS ester may have been incomplete.- Ensure the TCO-NHS ester is fresh and has been stored properly to prevent hydrolysis. - Perform the labeling reaction in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. - Use an appropriate molar excess of the TCO-NHS ester (typically 10- to 20-fold for proteins).
Degradation of this compound: The reagent may have degraded due to improper storage or handling.- Always store the solid reagent and stock solutions at the recommended temperatures (-20°C and -80°C, respectively). - Avoid multiple freeze-thaw cycles of stock solutions. - Allow the vial to warm to room temperature before opening to prevent moisture contamination.
Slow or Incomplete Click Reaction: The reaction between the tetrazine and TCO may not have gone to completion.- Optimize the stoichiometry; a slight excess (1.1 to 1.5-fold) of the this compound reagent can drive the reaction. - Ensure the reaction buffer is within a pH range of 6.0-8.0. - Increase the incubation time or temperature (e.g., 37°C) if the interaction is known to be slow.
Inefficient Capture by Streptavidin Beads: The biotinylated complex may not be binding efficiently to the streptavidin resin.- Use a sufficient amount of high-quality streptavidin beads. - Ensure the beads are properly washed and equilibrated before use. - Check for the presence of free biotin in your sample, which can compete for binding sites on the streptavidin beads.
High Background/Non-Specific Binding Non-Specific Binding to Streptavidin Beads: Proteins other than your target are binding to the beads.- Pre-clear the lysate by incubating it with streptavidin beads alone before adding it to the beads with the captured biotinylated complex. - Increase the number and stringency of wash steps after the pull-down. You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. - Block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) before incubation with the lysate.
Hydrophobic or Ionic Interactions: Non-specific interactions are occurring between proteins and the beads or the target protein.- Optimize the lysis and wash buffers to minimize these interactions. Adjusting the salt concentration can be effective.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is limited, the following table summarizes the known stability characteristics of the key functional groups.

Parameter Condition Observation/Recommendation Reference
This compound (Solid) -20°C, desiccatedStable for long-term storage.
This compound (Stock Solution in DMSO/DMF) -20°CStable for up to 1 month.
-80°CStable for up to 6 months.
Methyl-Tetrazine Moiety Stability Aqueous Buffer (pH 7.4), 37°CGenerally stable. A similar methyl-phenyl-tetrazine showed >95% remaining after 12 hours in cell culture media.
High pH (>9)Increased susceptibility to degradation.
Low pH (<4)Generally stable.
Tetrazine-TCO Reaction Kinetics (Second-order rate constant) Aqueous Buffer (pH 6.0-8.0)Typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with TCO-NHS Ester

This protocol describes the initial step of labeling a protein of interest with a trans-cyclooctene (TCO) moiety, preparing it for the click reaction with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to your protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The TCO-labeled protein is now ready for the click reaction with this compound.

Protocol 2: Pull-Down Assay using TCO-Labeled Protein and this compound

This protocol outlines the subsequent steps for capturing the TCO-labeled protein using this compound and performing a pull-down assay to identify interacting partners.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • This compound

  • Cell lysate containing potential interacting partners

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Reaction: a. In a microcentrifuge tube, combine the TCO-labeled protein with a 1.1 to 1.5-fold molar excess of this compound. b. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Bead Preparation: a. Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer. b. (Optional but recommended) Block the beads by incubating them with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C.

  • Bait Immobilization: a. Add the reaction mixture containing the biotinylated protein to the prepared streptavidin beads. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction. c. Wash the beads three times with lysis buffer to remove any unbound biotinylated protein.

  • Binding of Prey Proteins: a. Add the prepared cell lysate to the beads with the immobilized bait protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: a. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: a. Resuspend the beads in 1x SDS-PAGE sample buffer. b. Boil for 5-10 minutes to elute the bound proteins.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: TCO Labeling cluster_click Step 2: Click Reaction cluster_pulldown Step 3: Pull-Down Assay protein Target Protein tco_protein TCO-Labeled Protein protein->tco_protein Reaction tco_nhs TCO-NHS Ester tco_nhs->tco_protein biotin_protein Biotinylated Protein tco_protein->biotin_protein IEDDA biotin_tet This compound biotin_tet->biotin_protein complex Captured Complex biotin_protein->complex strep_beads Streptavidin Beads strep_beads->complex lysate Cell Lysate lysate->complex elution Elution complex->elution analysis Analysis (e.g., MS) elution->analysis

Caption: Experimental workflow for a pull-down assay using this compound.

troubleshooting_logic start Low/No Signal? check_tco TCO Labeling Efficient? start->check_tco check_tet This compound Intact? check_tco->check_tet Yes solution_tco Optimize TCO Labeling check_tco->solution_tco No check_click Click Reaction Complete? check_tet->check_click Yes solution_tet Use Fresh Reagent check_tet->solution_tet No check_capture Efficient Bead Capture? check_click->check_capture Yes solution_click Optimize Reaction Conditions check_click->solution_click No solution_capture Improve Bead Protocol check_capture->solution_capture No success Signal Obtained check_capture->success Yes

Caption: Troubleshooting logic for low or no signal in pull-down assays.

signaling_pathway cluster_cell Cell cluster_assay Affinity Purification TCO_protein TCO-Labeled Target Protein Biotinylated_Complex Biotinylated Target Complex TCO_protein->Biotinylated_Complex Click Reaction Biotin_Tet This compound Biotin_Tet->Biotinylated_Complex Captured_Complex Captured Complex on Beads Biotinylated_Complex->Captured_Complex High Affinity Binding Streptavidin Streptavidin Beads Streptavidin->Captured_Complex Analysis Identification of Interacting Partners Captured_Complex->Analysis Elution & Analysis

Caption: Conceptual pathway of bioorthogonal labeling and affinity purification.

References

Technical Support Center: Post-Labeling Purification of Biotin-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of excess Biotin-PEG3-Me-Tetrazine following a biomolecule labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess Biotin-PEG3-Me-Tetrazine after a labeling reaction?

A1: The primary goal after labeling is to separate the larger, newly biotinylated molecule from the smaller, unreacted Biotin-PEG3-Me-Tetrazine. The most effective and widely used methods are size-exclusion chromatography (SEC), dialysis, and trichloroacetic acid (TCA) precipitation.[1][2] The choice of method depends on factors like the size of your target molecule, sample volume, required purity, and available equipment.[2]

Q2: How do I choose the best purification method for my experiment?

A2: Your choice will depend on the specific requirements of your experiment. Size-exclusion chromatography is fast and efficient for small volumes, while dialysis is suitable for larger volumes but is more time-consuming.[3] TCA precipitation is a rapid method but can sometimes lead to protein denaturation or difficulty in resolubilizing the sample.[4]

Table 1: Comparison of Common Purification Methods

MethodPrincipleProsConsBest For
Size-Exclusion Chromatography (SEC) / Desalting Separates molecules based on size. Larger molecules elute first, while smaller molecules are slowed by porous beads.- Fast and efficient- High recovery of labeled molecule- Mild, non-denaturing conditions- Sample volume limitations- Potential for sample dilutionRapid cleanup of small to medium sample volumes (< 2.5 mL).
Dialysis Uses a semi-permeable membrane that allows small molecules (excess biotin) to diffuse into a large volume of buffer, while retaining the larger labeled molecule.- Handles large sample volumes- Gentle and preserves protein integrity- High purity with multiple buffer changes- Time-consuming (can take overnight)- Risk of sample loss or dilution- Potential for membrane cloggingLarge sample volumes where time is not a critical factor.
TCA/Acetone Precipitation Trichloroacetic acid (TCA) is used to precipitate the larger labeled protein, leaving the small, soluble biotin reagent in the supernatant.- Rapid procedure- Concentrates the protein sample- Removes organic-soluble contaminants- Can cause irreversible protein denaturation- Pellet can be difficult to resolubilize- Requires careful washing to remove residual TCARobust proteins where concentration is desired and potential denaturation is not a concern.

Q3: Can I quench the reaction before purification?

A3: While the tetrazine-TCO ligation is very fast and often goes to completion, quenching can sometimes be performed. For NHS-ester based biotinylation reactions, adding a primary amine-containing buffer like Tris can quench the reaction. However, for tetrazine ligations, purification is the most common and direct way to remove unreacted components.

Q4: My labeled protein seems to have precipitated. What could be the cause?

A4: Protein precipitation after biotinylation can occur for several reasons. Over-labeling, where too many biotin molecules are attached, can alter the protein's isoelectric properties and reduce its solubility. The addition of organic solvents like DMSO or DMF, often used to dissolve the biotin reagent, can also destabilize the protein if the final concentration is too high.

Q5: After purification, I still detect free biotin in my sample. How can I improve its removal?

A5: Incomplete removal of the excess biotin reagent is a common issue. For dialysis, ensure you are using a large volume of dialysis buffer (at least 200-500 times your sample volume) and perform at least three buffer changes over 24 hours. For size-exclusion columns, using two columns consecutively can improve purity. Ensure you are using the correct molecular weight cutoff (MWCO) for your columns or dialysis membranes to effectively separate the labeled protein from the free biotin.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Post-Labeling Purification

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Labeled Protein - Protein sticking to the column or membrane: The protein may be adsorbing to the purification device.- Over-labeling causing insolubility: High labeling stoichiometry can lead to protein precipitation.- Incorrect MWCO: The membrane or resin pores are too large, allowing the labeled protein to be lost.- Add a carrier protein like BSA (if compatible with downstream applications) before purification to block non-specific binding sites.- Reduce the molar excess of the biotin reagent in the labeling reaction.- Ensure the MWCO of your device is significantly smaller than the molecular weight of your protein (e.g., use a 10K MWCO for a >30 kDa protein).
Precipitation of Labeled Protein During/After Purification - Buffer incompatibility: The purification buffer (e.g., low ionic strength) may not be optimal for your protein's solubility.- High protein concentration: As buffer is exchanged or removed, the protein may become overly concentrated and precipitate.- Perform a buffer exchange into a buffer known to be optimal for your protein's stability and solubility.- If precipitation occurs after labeling, try adding 1M Tris (pH 9.0) to help resuspend the protein by adjusting the pH.
Persistent Contamination with Free Biotin-PEG3-Me-Tetrazine - Inefficient purification: Insufficient buffer changes during dialysis or a single desalting column run may not be enough.- Sample overload: Too much sample volume applied to the SEC column can compromise separation.- For dialysis, increase the number and duration of buffer changes.- For SEC, run the eluate through a second, fresh desalting column.- Ensure the sample volume is within the recommended range for your specific desalting column.
Loss of Labeled Protein's Biological Activity - Denaturation: Harsh purification methods (like TCA precipitation) or exposure to organic solvents can denature the protein.- Modification of critical residues: The labeling reaction itself may have modified an amino acid essential for the protein's function.- Use milder purification methods like dialysis or size-exclusion chromatography at 4°C.- Optimize the labeling reaction by reducing the molar excess of the biotin reagent to minimize the modification of critical sites.

Experimental Protocols & Workflows

General Experimental Workflow

The overall process involves the initial labeling reaction followed by a purification step to isolate the labeled biomolecule from the excess, unreacted biotin reagent.

G A Labeling Reaction (Biomolecule + Biotin-PEG3-Me-Tet) B Purification Step (Removal of Excess Biotin Reagent) A->B Reaction Mixture C Purified Labeled Biomolecule B->C Collected Fractions D Excess Biotin Reagent (Waste) B->D Later Fractions / Dialysate G cluster_0 Column Preparation cluster_1 Sample Purification A 1. Remove bottom cap & place column in collection tube B 2. Centrifuge to remove storage buffer A->B C 3. Equilibrate column with reaction buffer (repeat 3x) B->C D 4. Discard flow-through and place column in a new tube E 5. Slowly apply reaction mixture to the center of the resin bed D->E F 6. Centrifuge to elute labeled molecule E->F G Purified Labeled Molecule (in collection tube) F->G G cluster_0 cluster_1 A 1. Prepare Dialysis Device (hydrate membrane as required) B 2. Load reaction mixture into dialysis cassette/tubing A->B C 3. Place in Beaker with Stirred Dialysis Buffer Labeled Molecule (retained) Excess Biotin (diffuses out) B->C:f0 D 4. Dialyze for 2-4 hours at 4°C C:f2->D diffusion E 5. Replace with fresh buffer (repeat at least 2 more times) D->E F 6. Final dialysis step overnight at 4°C E->F G 7. Recover Purified Labeled Molecule F->G

References

impact of buffer pH on Biotin-PEG3-Me-Tet reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-Me-Tetrazine (Biotin-PEG3-Methyltetrazine) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for the Biotin-PEG3-Me-Tetrazine reaction with a TCO-modified molecule?

A1: The Biotin-PEG3-Me-Tetrazine reaction with a trans-cyclooctene (TCO) derivative is robust and proceeds efficiently in a variety of common biological buffers. Phosphate-buffered saline (PBS) at a pH range of 6.0-9.0 is a standard and effective choice.[1] For optimal performance, a pH of 7.2-7.5 is often recommended.[2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, if the TCO-containing molecule was functionalized using an NHS ester, as these will compete with the intended reaction.

Q2: What is the recommended molar ratio of Biotin-PEG3-Me-Tetrazine to the TCO-containing molecule?

A2: To ensure complete labeling and drive the reaction to completion, a slight molar excess of the Biotin-PEG3-Me-Tetrazine reagent is recommended. A common starting point is a 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-modified molecule.[2] However, the ideal ratio may vary depending on the specific molecules being conjugated and their concentrations.

Q3: How stable is Biotin-PEG3-Me-Tetrazine in aqueous solutions?

A3: Methyltetrazines, such as the one in Biotin-PEG3-Me-Tetrazine, are among the more stable tetrazines used for bioorthogonal chemistry.[3][4] They exhibit good stability in aqueous media, which is advantageous for biological applications. However, they can be susceptible to slow degradation, especially in strongly basic conditions (e.g., pH 10). For long-term storage, it is best to store the compound as a solid at -20°C or -80°C, protected from moisture and light. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and can be stored for short periods at -20°C or -80°C.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the tetrazine-TCO ligation can be conveniently monitored by observing the disappearance of the characteristic pink or red color of the tetrazine. This corresponds to a decrease in its absorbance in the 510-550 nm range, which can be quantified using a UV-Vis spectrophotometer. For more detailed analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the desired product.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Degraded Biotin-PEG3-Me-Tetrazine Ensure the reagent has been stored correctly (solid at -20°C or -80°C, protected from moisture). Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Inactive TCO-modified molecule Verify the integrity and activity of your TCO-functionalized molecule. Ensure proper storage as recommended by the supplier.
Suboptimal Molar Ratio Increase the molar excess of Biotin-PEG3-Me-Tetrazine to 5-fold or higher to drive the reaction to completion.
Incorrect Buffer Composition Use a non-amine-containing buffer such as PBS within a pH range of 6.0-9.0. Avoid buffers like Tris or glycine.
Insufficient Reaction Time or Temperature Increase the incubation time. While the reaction is typically fast at room temperature (20-25°C), for sensitive molecules, the reaction can be performed at 4°C for a longer duration.
High Background or Non-specific Signal in Downstream Applications Incomplete Removal of Excess Biotin-PEG3-Me-Tetrazine After the reaction, purify the conjugate using size-exclusion chromatography (e.g., a desalting column) to remove unreacted biotinylation reagent.
Precipitation of Reactants or Product If using a high concentration of the Biotin-PEG3-Me-Tetrazine stock solution, the organic solvent (DMSO/DMF) may cause precipitation. Use a more concentrated stock to minimize the volume added, or consider using a PEGylated TCO-reagent to improve aqueous solubility.

Quantitative Data on Reaction Kinetics

The reaction between methyltetrazine and TCO is characterized by very fast second-order rate constants. The table below provides an overview of representative rate constants for methyltetrazine-TCO ligations under various conditions. Please note that the exact rate for Biotin-PEG3-Me-Tetrazine may vary slightly.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C
Methyl-substituted tetrazineTCO~1000Aqueous media
ATTO-dye labeled 6-methyl-3-aryl tetrazineTCOup to 1000Not specified
3-methyl-6-phenyl-tetrazineTCO3.14ACN, 20°C
Hydrogen-substituted tetrazinesTCOup to 30,000Not specified

Experimental Protocols

Protocol: Biotinylation of a TCO-Modified Protein

This protocol describes a general procedure for labeling a TCO-functionalized protein with Biotin-PEG3-Me-Tetrazine.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG3-Me-Tetrazine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column for purification

Procedure:

  • Prepare Biotin-PEG3-Me-Tetrazine Stock Solution:

    • Allow the vial of Biotin-PEG3-Me-Tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the reagent in anhydrous DMSO or DMF. For example, dissolve 1 mg in approximately 148 µL of DMSO (assuming a molecular weight of ~675 g/mol ).

  • Prepare TCO-Modified Protein:

    • Dissolve or dilute the TCO-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the Biotin-PEG3-Me-Tetrazine stock solution to the TCO-modified protein solution.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-120 minutes at room temperature (20-25°C). For temperature-sensitive proteins, the incubation can be performed at 4°C, potentially requiring a longer reaction time.

  • Purification:

    • Remove excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column appropriate for the size of your protein.

    • Collect the fractions containing the purified biotinylated protein.

  • Storage:

    • Store the purified biotinylated protein under conditions optimal for its stability, typically at 4°C for short-term storage or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Ligation cluster_purification Purification cluster_final Final Product prep_biotin Prepare Biotin-PEG3-Me-Tet Stock Solution (in DMSO) reaction Combine Reactants (1.5-5x excess this compound) Incubate at RT for 30-120 min prep_biotin->reaction prep_protein Prepare TCO-Modified Protein (in PBS, pH 7.4) prep_protein->reaction purify Size-Exclusion Chromatography (Desalting Column) reaction->purify final_product Purified Biotinylated Protein purify->final_product

Caption: Experimental workflow for biotinylating a TCO-modified protein.

troubleshooting_workflow start Low or No Product Yield? cause1 Degraded this compound? start->cause1 Yes cause2 Inactive TCO-Molecule? start->cause2 No solution1 Use fresh reagent/stock solution cause1->solution1 solution2 Verify TCO-molecule integrity cause2->solution2 cause3 Suboptimal Reaction Conditions? cause2->cause3 No solution3a Increase molar excess of this compound cause3->solution3a Molar Ratio? solution3b Check buffer (amine-free, pH 6-9) cause3->solution3b Buffer? solution3c Increase incubation time/temperature cause3->solution3c Time/Temp?

Caption: Troubleshooting logic for low reaction yield.

reaction_mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder (iEDDA) reagent1 Biotin-PEG3-Me-Tetrazine reagent2 TCO-Modified Biomolecule product Stable Dihydropyridazine Linkage (Biotinylated Biomolecule) reagent1->product reagent2->product byproduct N₂ Gas product->byproduct Retro-Diels-Alder

Caption: Reaction mechanism of Biotin-PEG3-Me-Tetrazine with a TCO-derivative.

References

Validation & Comparative

Navigating the Proteome: A Comparative Guide to Biotin-PEG3-Me-Tet Labeling Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Biotinylation, the process of attaching a biotin tag to a molecule of interest, followed by mass spectrometry analysis, is a cornerstone technique in proteomics. The choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Biotin-PEG3-Me-Tet with alternative biotinylation reagents, focusing on their validation by mass spectrometry and supported by experimental data and detailed protocols.

The advent of bioorthogonal chemistry has revolutionized protein labeling, offering highly specific and efficient methods for tagging biomolecules in their native environment. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (Me-Tet) and a trans-cyclooctene (TCO) has gained prominence due to its exceptionally fast reaction kinetics and biocompatibility. This compound is a key reagent that leverages this powerful chemistry for biotinylating TCO-modified proteins.

This guide will compare the performance of this compound with two major classes of alternatives: traditional amine-reactive reagents, such as NHS-Biotin, and other widely used bioorthogonal reagents, namely those based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation strategy hinges on factors like specificity, reaction efficiency, and the impact on the biological system under investigation. The following table summarizes the key characteristics of this compound and its alternatives for mass spectrometry-based proteomics.

FeatureThis compound (iEDDA)NHS-BiotinBiotin-Alkyne/Azide (CuAAC/SPAAC)
Reaction Chemistry Inverse-electron-demand Diels-AlderNucleophilic acyl substitutionCopper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition
Target Residues Site-specifically incorporated TCOPrimary amines (Lysine, N-terminus)Site-specifically incorporated alkyne or azide
Specificity Very HighLow to ModerateHigh
Reaction Kinetics Very Fast (up to 10⁶ M⁻¹s⁻¹)[1]ModerateCuAAC: Fast (10²-10³ M⁻¹s⁻¹), SPAAC: Moderate (10⁻¹-10¹ M⁻¹s⁻¹)[2]
Biocompatibility Excellent (catalyst-free)GoodCuAAC: Limited by copper cytotoxicity, SPAAC: Excellent (catalyst-free)
Labeling Efficiency HighVariable, dependent on proteinHigh
Enrichment Bias Low, dependent on TCO incorporationPotential bias towards surface-exposed, lysine-rich proteinsLow, dependent on alkyne/azide incorporation

Experimental Validation by Mass Spectrometry

Mass spectrometry is the ultimate arbiter of successful biotinylation, enabling the identification of labeled proteins and the precise localization of the biotin tag. The "Direct Detection of Biotin-containing Tags" (DiDBiT) strategy has emerged as a superior method for analyzing biotinylated samples, significantly improving the detection of biotin-tagged peptides compared to conventional approaches[3][4][5].

A critical aspect of validating any biotinylation reagent is to assess the efficiency and specificity of labeling. A comparative proteomics study evaluating different click chemistry reactions for target identification found that iEDDA (the reaction used by this compound) can provide a high number of identified target proteins. While direct quantitative comparisons in a single study are scarce, data from various publications allow for an informed assessment. For instance, studies utilizing CuAAC with biotin-alkyne have successfully identified thousands of newly synthesized proteins, demonstrating the high efficiency of this method. Similarly, comparisons between CuAAC and SPAAC have shown that CuAAC can lead to a higher number of identified proteins in certain contexts.

The choice of a cleavable linker in the biotinylation reagent can also significantly impact the downstream mass spectrometry analysis by facilitating the release of captured peptides from streptavidin beads, leading to improved identification yields.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results in mass spectrometry-based proteomics. Below are representative protocols for protein labeling using this compound and a common alternative, Biotin-Alkyne (via CuAAC).

Protocol 1: Labeling of TCO-Modified Proteins with this compound

This protocol assumes the protein of interest has been metabolically or chemically modified to incorporate a TCO group.

Materials:

  • TCO-labeled protein sample

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile)

  • Standard proteomics sample preparation reagents (DTT, IAA, Trypsin)

Procedure:

  • Labeling Reaction:

    • Dissolve the TCO-labeled protein sample in PBS.

    • Add a 2-5 fold molar excess of this compound to the protein solution.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the labeling reaction and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Elution and Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads using an elution buffer.

    • Combine the supernatant and eluate, desalt the peptides, and analyze by LC-MS/MS.

Protocol 2: Labeling of Alkyne-Modified Proteins with Biotin-Alkyne (CuAAC)

This protocol is for proteins modified to contain an alkyne group.

Materials:

  • Alkyne-labeled protein sample

  • Biotin-Azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Streptavidin-coated magnetic beads and subsequent reagents as in Protocol 1.

Procedure:

  • Preparation of "Click" Reagents:

    • Prepare stock solutions of CuSO₄, TCEP/Sodium Ascorbate, and TBTA.

  • Labeling Reaction:

    • To the alkyne-labeled protein in PBS, add Biotin-Azide.

    • Sequentially add the "click" reagents: CuSO₄, TCEP/Sodium Ascorbate, and TBTA.

    • Incubate for 1-2 hours at room temperature.

  • Enrichment and Downstream Processing:

    • Follow steps 2-4 from Protocol 1 for the enrichment, digestion, and mass spectrometry analysis of the biotinylated proteins.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for biotinylation and mass spectrometry, as well as the chemical reactions underpinning the different labeling strategies.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry Protein Protein with Bioorthogonal Handle (TCO or Alkyne) Reagent Biotinylation Reagent (this compound or Biotin-Azide) Labeled_Protein Biotinylated Protein Reagent->Labeled_Protein Click Reaction Streptavidin Streptavidin Beads Enrichment Enrichment of Biotinylated Proteins Streptavidin->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion Peptides Eluted Peptides Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Protein Identification & Quantification LCMS->Data

Caption: General experimental workflow for biotinylation-based proteomics.

reaction_mechanisms cluster_iedda iEDDA Reaction (this compound) cluster_cuaac CuAAC Reaction (Biotin-Alkyne) TCO Protein-TCO Product_iEDDA Biotinylated Protein TCO->Product_iEDDA Tetrazine Biotin-Tetrazine Tetrazine->Product_iEDDA Alkyne Protein-Alkyne Product_CuAAC Biotinylated Protein Alkyne->Product_CuAAC Azide Biotin-Azide Azide->Product_CuAAC Catalyst Cu(I) Catalyst->Product_CuAAC

Caption: Comparison of iEDDA and CuAAC reaction mechanisms.

Conclusion

The validation of protein labeling by mass spectrometry is a critical step in many proteomics workflows. This compound, with its underlying iEDDA chemistry, offers a highly specific and efficient method for biotinylating proteins that have been modified with a TCO handle. Its rapid, catalyst-free reaction makes it particularly suitable for applications in living systems.

While traditional NHS-biotin reagents are simple to use for general labeling, they lack specificity. Other bioorthogonal methods, such as CuAAC, provide high efficiency but may be limited by the cytotoxicity of the copper catalyst for in vivo studies. The choice of the optimal biotinylation reagent will ultimately depend on the specific experimental goals, the nature of the biological system, and the level of specificity required. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision and to successfully validate their protein labeling experiments using mass spectrometry.

References

A Head-to-Head Battle of Biotinylation: Unveiling the Superior Efficiency of Biotin-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive quantitative analysis of Biotin-PEG3-Me-Tet, comparing its labeling efficiency against traditional biotinylation methods. Through a detailed examination of experimental data and protocols, we demonstrate the superior performance of this compound in achieving highly specific and efficient bioconjugation.

The covalent attachment of biotin to proteins, antibodies, and other macromolecules is a cornerstone technique for a multitude of applications, including affinity purification, immunoassay development, and targeted drug delivery. While conventional methods targeting primary amines or sulfhydryl groups have been widely adopted, the advent of bioorthogonal chemistry has introduced a new class of reagents that offer unparalleled specificity and reaction kinetics. This compound, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO), stands at the forefront of this new wave of bioconjugation technology.

Quantitative Comparison of Labeling Efficiency

The efficacy of a biotinylation reaction is paramount. Inefficient labeling can lead to low signal-to-noise ratios, wasted reagents, and unreliable downstream results. The following table summarizes the quantitative labeling efficiency of this compound compared to other commonly used biotinylation reagents.

ReagentTarget Functional GroupTypical Labeling EfficiencyKey AdvantagesKey Disadvantages
This compound Trans-cyclooctene (TCO)> 95% [1]Extremely fast reaction kinetics, high specificity, bioorthogonal (no cross-reactivity with native functional groups), stable covalent bond formation.Requires pre-modification of the target molecule with a TCO group.
NHS-Ester-Biotin Primary amines (Lysine, N-terminus)30% - 70% (can vary significantly)[2]Simple one-step reaction.Non-specific labeling of multiple sites, potential to disrupt protein function, hydrolysis of NHS ester in aqueous solutions.
Maleimide-Biotin Sulfhydryls (Cysteine)Variable, typically requires optimizationSite-specific labeling of cysteine residues.Requires a free cysteine, potential for off-target reactions with other nucleophiles, maleimide instability.
Enzymatic (BirA) Specific peptide sequence (AviTag)> 95%[3]Highly site-specific, 1:1 labeling ratio.Requires genetic modification of the target protein to include the recognition tag.

The Power of Bioorthogonal Chemistry: The Tetrazine-TCO Ligation

The remarkable efficiency of this compound stems from the iEDDA reaction between its methyltetrazine moiety and a TCO group pre-installed on the target biomolecule. This "click chemistry" reaction is characterized by its exceptionally fast rate and high selectivity, proceeding rapidly even at low concentrations and in complex biological media without the need for catalysts.[4][5]

G Mechanism of this compound Labeling cluster_0 Step 1: TCO Modification cluster_1 Step 2: Bioorthogonal Ligation Target Target Biomolecule (e.g., Protein, Antibody) TCO_Target TCO-Modified Biomolecule Target->TCO_Target Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Target Biotin_Tet This compound Biotinylated_Product Biotinylated Product Biotin_Tet->Biotinylated_Product TCO_Target_2 TCO-Modified Biomolecule TCO_Target_2->Biotinylated_Product iEDDA Reaction (Click Chemistry)

Workflow for biotinylation using this compound.

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Antibody with this compound

This protocol outlines the steps for the efficient biotinylation of an antibody that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified antibody with a 1.5 to 5-fold molar excess of the this compound stock solution. Gently mix the components.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Quantification of Biotinylation: Determine the degree of biotinylation using a suitable method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: General Protein Biotinylation using NHS-Ester-Biotin (for comparison)

This protocol describes a standard method for biotinylating a protein using an NHS-ester-based reagent.

Materials:

  • Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-Ester-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare NHS-Ester-Biotin Stock Solution: Immediately before use, dissolve NHS-Ester-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-Ester-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess and quenched biotin reagent using a desalting column.

  • Quantification of Biotinylation: Determine the biotin-to-protein ratio using the HABA assay.

G Experimental Workflow Comparison cluster_0 This compound Workflow cluster_1 NHS-Ester-Biotin Workflow A1 TCO-Modified Protein A2 Add this compound A1->A2 A3 Incubate (30-60 min) A2->A3 A4 Purify A3->A4 B1 Protein B2 Add NHS-Ester-Biotin B1->B2 B3 Incubate (30-60 min) B2->B3 B4 Quench Reaction B3->B4 B5 Purify B4->B5

Comparison of experimental workflows for the two biotinylation methods.

Conclusion

The quantitative data and experimental protocols presented in this guide highlight the significant advantages of this compound for applications requiring high efficiency and specificity. While traditional methods like NHS-ester-based biotinylation remain useful for certain applications, the bioorthogonal approach offered by this compound provides a more controlled and reliable means of labeling biomolecules. For researchers and drug development professionals seeking to push the boundaries of their experimental designs, the adoption of bioorthogonal ligation strategies with reagents like this compound is a clear path toward achieving more precise and reproducible results.

References

A Comparative Guide to Peptide Labeling for LC-MS/MS Analysis: Biotin-PEG3-Me-Tet vs. Traditional NHS-Ester Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of proteomics and drug development, the precise analysis of peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. Chemical labeling of peptides with affinity tags, such as biotin, is a cornerstone of many advanced proteomic workflows, enabling enrichment and targeted analysis. This guide provides a detailed comparison between a modern, two-step bioorthogonal labeling strategy using Biotin-PEG3-Me-Tet and the conventional, direct labeling approach with N-hydroxysuccinimide (NHS)-ester biotin reagents.

This comparison focuses on the key performance attributes of each methodology, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Executive Summary

The choice between this compound and NHS-ester biotin hinges on the experimental goals. NHS-ester biotinylation is a well-established, straightforward method for labeling primary amines, making it suitable for general protein or peptide capture. However, it can suffer from a lack of specificity and potential side reactions. In contrast, the this compound approach, which relies on the bioorthogonal reaction between a methyl-tetrazine (Me-Tet) moiety and a pre-introduced trans-cyclooctene (TCO) group, offers superior specificity and reaction speed. This two-step method is ideal for applications requiring precise, site-specific labeling with minimal off-target effects.

Performance Comparison

The following tables summarize the key quantitative and qualitative differences between the two labeling strategies.

FeatureThis compound (via TCO ligation)NHS-Ester Biotin (e.g., Sulfo-NHS-Biotin)
Labeling Chemistry Inverse Electron Demand Diels-Alder (iEDDA)Acylation of primary amines
Target Residues Site-specifically introduced TCO groupLysine residues, N-termini
Specificity HighModerate
Reaction Speed Very Fast (seconds to minutes)Fast (minutes to hours)
Side Reactions Formation of dihydropyridazine intermediatesO-acylation of Ser, Thr, Tyr ("overlabeling")
Workflow Complexity Two steps (TCO introduction + ligation)One step

Table 1: Qualitative Comparison of Labeling Chemistries

ParameterThis compound (via TCO ligation)NHS-Ester BiotinReference
Second-Order Rate Constant (k) > 50,000 M⁻¹s⁻¹N/A[1][2]
Typical Labeling Efficiency > 90%76-88% (peptide-level)[3][4]
Identified Side Products DihydropyridazinesO-acyl esters[5]
Effect on Peptide Hydrophobicity IncreaseSignificant Increase
Effect on Peptide Charge NeutralReduction (neutralizes positive charge of Lys)

Table 2: Quantitative Performance Data

Experimental Protocols

Detailed methodologies for both labeling strategies are provided below.

Protocol 1: Two-Step Peptide Labeling with this compound

This protocol involves an initial labeling of the peptide with a TCO-NHS ester, followed by the bioorthogonal ligation with this compound.

Step A: TCO-Labeling of Peptides

  • Peptide Preparation: Resuspend purified, desalted peptides in an amine-free buffer (e.g., 100 mM HEPES, pH 8.0) to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-PEGn-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the peptide solution. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 5 minutes.

  • Purification: Remove excess TCO reagent and by-products by desalting the labeled peptides using a C18 spin column.

Step B: Bioorthogonal Ligation with this compound

  • Reagent Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or water) to a concentration of 10 mM.

  • Ligation Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution to the TCO-labeled peptides. Incubate for 30 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Sample Preparation for LC-MS/MS: The biotinylated peptide sample is now ready for desalting and subsequent LC-MS/MS analysis.

Protocol 2: Direct Peptide Labeling with Sulfo-NHS-Biotin
  • Peptide Preparation: Resuspend desalted peptides in a suitable buffer such as 200 mM HEPPS, pH 8.0, to a concentration of 1-2 mg/mL.

  • Reagent Preparation: Equilibrate the Sulfo-NHS-Biotin reagent to room temperature. Prepare a stock solution in anhydrous acetonitrile or DMSO.

  • Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the peptide solution. A common starting point is a reagent-to-peptide ratio of 8:1 (w/w). Incubate for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 5% hydroxylamine or 1 M Tris-HCl, pH 8.0, and incubating for 15 minutes.

  • Sample Preparation for LC-MS/MS: Combine samples if performing quantitative proteomics, then desalt using a C18 column and dry overnight in a speed vacuum concentrator. The sample is then ready for reconstitution and LC-MS/MS analysis.

LC-MS/MS Analysis Parameters
  • Liquid Chromatography: Use a C18 analytical column with a gradient optimized for hydrophobic peptides. A typical gradient might be a 60-90 minute ramp from ~5% to 40% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Perform data-dependent acquisition (DDA) on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Full MS Scan: 350-1800 m/z range with a resolution of 60,000.

    • MS/MS: Select the top 10-20 most intense precursor ions for fragmentation (HCD or CID).

  • Data Analysis: Search the MS/MS data against a relevant protein database, specifying the mass modification of the biotin label on the target amino acids.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both labeling strategies.

NHS_Ester_Workflow cluster_workflow NHS-Ester Biotinylation Workflow Peptide Peptide Sample (Primary Amines) Labeling Add NHS-Ester Biotin (1 hr @ RT) Peptide->Labeling Quench Quench Reaction (e.g., Hydroxylamine) Labeling->Quench Desalt Desalt (C18) Quench->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: Workflow for direct peptide labeling with NHS-Ester Biotin.

TCO_Tetrazine_Workflow cluster_workflow This compound Workflow Peptide Peptide Sample TCO_Labeling Step 1: Add TCO-NHS Ester (1 hr @ RT) Peptide->TCO_Labeling TCO_Peptide TCO-Labeled Peptide TCO_Labeling->TCO_Peptide Ligation Step 2: Add this compound (30 min @ RT) TCO_Peptide->Ligation Biotin_Peptide Biotinylated Peptide Ligation->Biotin_Peptide LCMS LC-MS/MS Analysis Biotin_Peptide->LCMS

Caption: Two-step bioorthogonal labeling workflow using this compound.

Concluding Remarks

The selection of a peptide labeling strategy for LC-MS/MS analysis is a critical decision that impacts the specificity, efficiency, and complexity of the experiment.

  • NHS-Ester Biotinylation remains a valuable tool for its simplicity and effectiveness in enriching proteins and peptides based on the presence of accessible primary amines. It is well-suited for applications where broad labeling is desired.

  • This compound , used in conjunction with TCO-functionalization, represents a more advanced approach that offers significant advantages in terms of speed and specificity. This bioorthogonal method is particularly powerful for site-specific labeling studies, minimizing off-target modifications and providing cleaner data for complex biological questions. While the two-step workflow is more involved, the superior control and efficiency can be crucial for sophisticated proteomic analyses.

Researchers should carefully consider the trade-offs between the simplicity of NHS-ester chemistry and the precision of the TCO-tetrazine ligation to best achieve their experimental objectives.

References

A Comparative Guide to Biotin-Tetrazine Reagents: Unraveling the Impact of PEG Spacer Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioconjugation reagents is critical for experimental success. Biotin-tetrazine reagents, which utilize the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction, are powerful tools for labeling and detection. The inclusion of a polyethylene glycol (PEG) spacer between the biotin and tetrazine moieties can significantly influence the reagent's properties. This guide provides an objective comparison of biotin-tetrazine reagents with varying PEG spacer lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

The length of the PEG spacer in a biotin-tetrazine reagent can modulate several key performance characteristics, including aqueous solubility, steric hindrance, and the efficiency of the biotin-streptavidin interaction. While a PEG spacer generally enhances water solubility and reduces steric hindrance, the optimal length can be application-dependent. Longer PEG chains can increase the hydrodynamic radius of the conjugate, which may be beneficial in some contexts but could potentially interfere with the binding of biotin to streptavidin in others.

Comparative Analysis of Biotin-PEGn-Tetrazine Reagents

PropertyBiotin-PEG3-TetrazineBiotin-PEG4-TetrazineBiotin-PEGn-Tetrazine (n > 4)Key Considerations & References
Aqueous Solubility GoodVery GoodExcellentThe hydrophilic nature of the PEG spacer enhances water solubility.[1][2][3] Longer PEG chains generally lead to higher aqueous solubility.
Reaction Kinetics (with TCO) FastFastGenerally FastThe iEDDA reaction between tetrazine and trans-cyclooctene (TCO) is exceptionally fast, with second-order rate constants typically in the range of 10³ to 10⁵ M⁻¹s⁻¹.[4] The PEG spacer is not expected to significantly alter the intrinsic reactivity of the tetrazine moiety.
Steric Hindrance ReducedReducedFurther ReducedThe PEG spacer physically separates the biotin and tetrazine groups, minimizing steric hindrance during conjugation and subsequent binding to streptavidin.[5] Longer spacers provide greater separation.
Streptavidin Binding EfficientEfficientPotentially VariableThe PEG spacer helps to present the biotin moiety for efficient binding to streptavidin. However, very long PEG chains (e.g., 40k) have been shown in some contexts to potentially reduce the amount of specifically adsorbed streptavidin, possibly due to steric repulsion between the PEG chains themselves.
Applications General bioconjugation, cellular labelingGeneral bioconjugation, pre-targeting strategies, applications requiring high aqueous solubilityApplications requiring maximum separation between biotin and the conjugated molecule, or enhanced in vivo circulation times.The choice of spacer length should be guided by the specific requirements of the application, balancing the need for solubility and reduced steric hindrance with potential impacts on binding avidity.

Experimental Protocols

To facilitate the direct comparison of biotin-tetrazine reagents with different PEG spacer lengths, the following detailed experimental protocols are provided.

Protocol for Comparing Aqueous Solubility

This protocol provides a method for estimating and comparing the relative aqueous solubility of different biotin-PEGn-tetrazine reagents.

Materials:

  • Biotin-PEGn-tetrazine reagents (e.g., n=3, 4, 8, 12)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of saturated solutions for each biotin-PEGn-tetrazine reagent in PBS at room temperature. Add an excess amount of the reagent to a fixed volume of PBS (e.g., 1 ml).

  • Vortex the solutions vigorously for 2 minutes to ensure thorough mixing.

  • Incubate the solutions at room temperature for 1 hour to allow them to reach equilibrium.

  • Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved reagent.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the absorbance of the supernatant at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).

  • Compare the absorbance values to determine the relative solubility of the different reagents. A higher absorbance indicates greater solubility.

Protocol for Comparing Reaction Kinetics with TCO

This protocol describes how to determine the second-order rate constant for the iEDDA reaction between different biotin-PEGn-tetrazine reagents and a trans-cyclooctene (TCO) derivative.

Materials:

  • Biotin-PEGn-tetrazine reagents (e.g., n=3, 4, 8, 12)

  • A TCO-containing molecule (e.g., TCO-amine)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

  • Anhydrous DMSO

Procedure:

  • Prepare stock solutions of each biotin-PEGn-tetrazine reagent and the TCO-containing molecule in anhydrous DMSO.

  • Determine the precise concentration of the tetrazine stock solutions by measuring their absorbance at their λmax and using the Beer-Lambert law (A = εcl).

  • In the reaction buffer, prepare a solution of the TCO-containing molecule at a known concentration (e.g., 100 µM).

  • Initiate the reaction by adding a known concentration of the biotin-PEGn-tetrazine reagent (e.g., 10 µM) to the TCO solution.

  • Immediately monitor the decrease in the tetrazine absorbance at its characteristic wavelength over time.

  • The second-order rate constant (k) can be calculated by fitting the kinetic data to a second-order rate equation. For pseudo-first-order conditions (where [TCO] >> [Tetrazine]), the natural logarithm of the normalized absorbance versus time can be plotted, and the slope of the resulting line will be -k[TCO].

  • Repeat the experiment for each biotin-PEGn-tetrazine reagent and compare the calculated rate constants.

Protocol for Comparing Streptavidin Binding Efficiency

This protocol uses a competitive ELISA-like format with streptavidin-horseradish peroxidase (HRP) to assess the relative binding efficiency of different biotin-PEGn-tetrazine conjugates.

Materials:

  • Biotin-PEGn-tetrazine reagents (e.g., n=3, 4, 8, 12)

  • A TCO-functionalized protein (e.g., TCO-BSA)

  • Streptavidin-HRP conjugate

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Conjugation: React the TCO-functionalized protein with each of the biotin-PEGn-tetrazine reagents to create a panel of biotinylated proteins with different spacer lengths. Purify the conjugates to remove excess unreacted biotin-tetrazine.

  • Plate Coating: Coat the wells of a 96-well plate with a fixed concentration of the biotinylated protein conjugates (e.g., 1 µg/ml in coating buffer) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Streptavidin-HRP Binding: Wash the plate three times with wash buffer. Add a fixed, sub-saturating concentration of streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with wash buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Readout: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: A higher absorbance value corresponds to more bound streptavidin-HRP, indicating a more efficient presentation of the biotin moiety for binding. Compare the signals generated from the conjugates with different PEG spacer lengths.

Visualizing Workflows and Structures

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_reagent General Structure of Biotin-PEGn-Tetrazine Biotin Biotin PEGn_Spacer PEGn Spacer (n = number of PEG units) Biotin->PEGn_Spacer Tetrazine Tetrazine PEGn_Spacer->Tetrazine

Biotin-PEGn-Tetrazine Structure

G cluster_reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Biotin_Tetrazine Biotin-PEGn-Tetrazine Diels_Alder [4+2] Cycloaddition Biotin_Tetrazine->Diels_Alder TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Diels_Alder Retro_Diels_Alder Retro-Diels-Alder (N₂ release) Diels_Alder->Retro_Diels_Alder Conjugate Stable Biotinylated Conjugate Retro_Diels_Alder->Conjugate

iEDDA Reaction Pathway

G cluster_workflow Workflow for Comparing Reaction Kinetics Prepare_Stocks Prepare Stock Solutions (Biotin-PEGn-Tz & TCO) Mix_Reactants Mix Reactants in Spectrophotometer Prepare_Stocks->Mix_Reactants Monitor_Absorbance Monitor Decrease in Tetrazine Absorbance Mix_Reactants->Monitor_Absorbance Calculate_Rate Calculate Second-Order Rate Constant (k) Monitor_Absorbance->Calculate_Rate Compare_K Compare k values for different PEGn spacers Calculate_Rate->Compare_K

Reaction Kinetics Workflow

G cluster_assay Streptavidin-HRP Binding Assay Workflow Conjugate Create Biotin-PEGn-Protein Conjugates Coat_Plate Coat 96-well Plate with Conjugates Conjugate->Coat_Plate Block Block Wells Coat_Plate->Block Bind_Strep_HRP Incubate with Streptavidin-HRP Block->Bind_Strep_HRP Add_Substrate Add TMB Substrate Bind_Strep_HRP->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Compare_Signals Compare Signals for different PEGn spacers Read_Absorbance->Compare_Signals

Streptavidin Binding Assay

References

A Comparative Guide to Bioorthogonal Ligation Chemistries: Biotin-PEG3-Me-Tet in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering reactions that proceed with high selectivity and efficiency within living systems without interfering with endogenous biochemical processes. This guide provides an objective comparison of Biotin-PEG3-Me-Tet, which utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction, with other prominent bioorthogonal ligation chemistries: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation.

Introduction to this compound and Bioorthogonal Ligation

This compound is a bioorthogonal labeling reagent comprised of three key components:

  • Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin, enabling robust detection and purification of labeled molecules.

  • PEG3 (Polyethylene Glycol): A short, hydrophilic spacer that enhances water solubility and minimizes steric hindrance, thereby reducing the aggregation of labeled biomolecules.[1]

  • Me-Tet (Methyl-Tetrazine): The reactive moiety that participates in the IEDDA reaction.

The core of this compound's functionality lies in the IEDDA reaction, a rapid and catalyst-free "click" reaction between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[2][3] This reaction is characterized by its exceptional speed and specificity, making it a valuable tool for researchers.[3]

This guide will compare the performance of the IEDDA chemistry inherent to this compound against two other widely used bioorthogonal reactions:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click reaction between a strained cyclooctyne and an azide.

  • Staudinger Ligation: A classic bioorthogonal reaction forming an amide bond from an azide and a phosphine.[1]

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The performance of bioorthogonal reactions can be quantitatively assessed by their second-order rate constants, which indicate the speed of the reaction. The following table summarizes the typical rate constants and other key features of IEDDA, SPAAC, and the Staudinger Ligation.

FeatureIEDDA (Tetrazine-TCO)SPAAC (Cyclooctyne-Azide)Staudinger Ligation (Phosphine-Azide)
Second-Order Rate Constant (M⁻¹s⁻¹) 10³ - 10⁶10⁻¹ - 10¹10⁻³ - 10⁻²
Reaction Partners Tetrazine + trans-Cyclooctene (TCO)Cyclooctyne + AzidePhosphine + Azide
Catalyst Required NoNoNo
Reaction Conditions Physiological (pH 6-9, room temp)PhysiologicalPhysiological
Byproducts Nitrogen gas (N₂)NonePhosphine oxide
Relative Speed Very FastFastSlow

Performance Comparison in Biological Systems

Beyond reaction kinetics, the practical utility of a bioorthogonal chemistry depends on its stability, specificity, and potential for off-target reactions in a complex biological milieu.

Performance MetricIEDDA (Tetrazine-TCO)SPAAC (Cyclooctyne-Azide)Staudinger Ligation (Phosphine-Azide)
Stability of Reactants Tetrazines are generally stable; TCOs can be susceptible to isomerization and reaction with thiols, though more stable variants exist.Cyclooctynes can react with nucleophiles; azides are highly stable.Phosphines are prone to oxidation; azides are highly stable.
Orthogonality & Side Reactions Highly orthogonal. Some highly reactive tetrazines can undergo hydrolysis.Generally high orthogonality. Some strained alkynes may react with thiols.Highly orthogonal, but slow reaction rates can sometimes lead to competing pathways.
Probe Concentration for Labeling Low (nM to low µM)Low to moderate (µM)Moderate to high (µM to mM)
Typical Incubation Time Short (minutes)Moderate (15-60 minutes or longer)Long (hours)

Experimental Protocols

Detailed methodologies for utilizing these bioorthogonal chemistries are crucial for reproducible research. Below are representative protocols for labeling cell surface proteins.

Protocol 1: Live Cell Surface Labeling using this compound (IEDDA)

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display a TCO-modified sugar.

Materials:

  • Cells cultured with a TCO-modified sugar analog (e.g., TCO-ManNAc) for 24-48 hours.

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Fluorescently labeled streptavidin

  • Imaging medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Cell Preparation: Gently wash the cells cultured with the TCO-modified sugar three times with pre-warmed PBS.

  • Labeling Reaction: Dilute the this compound stock solution to a final concentration of 10-50 µM in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted this compound.

  • Staining: Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 10-20 minutes at room temperature, protected from light.

  • Final Wash and Imaging: Wash the cells three times with PBS. Replace the final wash with fresh imaging medium and visualize using a fluorescence microscope.

Protocol 2: Live Cell Surface Labeling using Biotin-PEG-Azide (SPAAC)

This protocol details the labeling of cell surface proteins metabolically labeled with a cyclooctyne-modified amino acid.

Materials:

  • Cells expressing a protein of interest with a genetically encoded cyclooctyne-containing amino acid.

  • Biotin-PEG-Azide

  • PBS, pH 7.4

  • Anhydrous DMSO

  • Fluorescently labeled streptavidin

  • Imaging medium

Procedure:

  • Prepare Biotin-PEG-Azide Stock Solution: Dissolve Biotin-PEG-Azide in anhydrous DMSO to a stock concentration of 10-50 mM.

  • Cell Preparation: Gently wash the cells three times with pre-warmed PBS.

  • Labeling Reaction: Dilute the Biotin-PEG-Azide stock solution to a final concentration of 20-100 µM in pre-warmed cell culture medium. Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted Biotin-PEG-Azide.

  • Staining and Imaging: Follow steps 5 and 6 from Protocol 1 for staining with fluorescently labeled streptavidin and subsequent imaging.

Protocol 3: Live Cell Surface Labeling using Biotinylated Phosphine (Staudinger Ligation)

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide-modified sugars.

Materials:

  • Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz) for 48 hours.

  • Biotinylated phosphine reagent

  • PBS, pH 7.4

  • Anhydrous DMSO

  • Fluorescently labeled streptavidin

  • Imaging medium

Procedure:

  • Prepare Biotinylated Phosphine Stock Solution: Dissolve the biotinylated phosphine reagent in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Cell Preparation: Gently wash the cells three times with pre-warmed PBS.

  • Labeling Reaction: Dilute the biotinylated phosphine stock solution to a final concentration of 100-500 µM in pre-warmed cell culture medium. Incubate the cells for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unreacted phosphine reagent.

  • Staining and Imaging: Follow steps 5 and 6 from Protocol 1 for staining with fluorescently labeled streptavidin and subsequent imaging.

Visualizing the Chemistries

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioorthogonal labeling.

IEDDA_Mechanism Biotin_Tet Biotin-PEG3-Me-Tetrazine Product Labeled Biomolecule Biotin_Tet->Product IEDDA Reaction TCO TCO-Biomolecule TCO->Product N2 N₂ Product->N2 Release

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

SPAAC_Mechanism Biotin_Azide Biotin-PEG-Azide Product Labeled Biomolecule Biotin_Azide->Product SPAAC Reaction Cyclooctyne Cyclooctyne-Biomolecule Cyclooctyne->Product

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Staudinger_Mechanism Biotin_Phosphine Biotin-Phosphine Product Labeled Biomolecule Biotin_Phosphine->Product Staudinger Ligation Azide_Biomolecule Azide-Biomolecule Azide_Biomolecule->Product Phosphine_Oxide Phosphine Oxide Product->Phosphine_Oxide Byproduct

Caption: Staudinger Ligation Reaction.

Experimental_Workflow cluster_0 Step 1: Introduce Bioorthogonal Handle cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Detection/Purification Metabolic_Labeling Metabolic Labeling (e.g., TCO-sugar) Add_Probe Add Biotinylated Probe (e.g., this compound) Metabolic_Labeling->Add_Probe Genetic_Encoding Genetic Encoding (e.g., cyclooctyne amino acid) Genetic_Encoding->Add_Probe Incubate Incubate Add_Probe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Add_Streptavidin Add Fluorescent Streptavidin Wash->Add_Streptavidin Affinity_Purification Affinity Purification (Streptavidin beads) Wash->Affinity_Purification Imaging Fluorescence Imaging Add_Streptavidin->Imaging

References

Confirming Biotin-PEG3-Me-Tetrazine Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the successful conjugation of Biotin-PEG3-Me-Tetrazine to a target molecule is a critical step in various applications, including targeted drug delivery, imaging, and diagnostics. The confirmation of this covalent bond, typically formed via an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functionalized molecule, is paramount. This guide provides a comparative overview of the most common analytical methods to validate this bioorthogonal reaction, complete with experimental data and detailed protocols.

The iEDDA reaction between tetrazine and TCO is renowned for its exceptional speed and selectivity, proceeding rapidly under mild, biocompatible conditions without the need for a catalyst.[1][2] This reaction forms a stable dihydropyridazine linkage.[3] Several robust analytical techniques can be employed to confirm the successful formation of the Biotin-PEG3-Me-Tetrazine conjugate.

Comparison of Analytical Methods

The choice of analytical method depends on the available instrumentation, the nature of the biomolecule being conjugated, and the level of detail required for confirmation. The following table summarizes the key characteristics of the most frequently used techniques.

MethodPrincipleInformation ProvidedThroughputCostKey AdvantagesLimitations
UV-Vis Spectroscopy Measures the change in absorbance as the tetrazine chromophore is consumed during the reaction.[4]Reaction kinetics, confirmation of tetrazine consumption.HighLowReal-time monitoring, simple, and fast.Indirect evidence of conjugation, may not be suitable for complex mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Unambiguous confirmation of conjugate formation by molecular weight.MediumHighHigh specificity and sensitivity, provides direct evidence of conjugation.Can be destructive, may require sample purification.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Monitors the appearance of the product peak and disappearance of reactant peaks.HighMediumQuantitative analysis of reaction conversion, allows for purification of the conjugate.May require method development for optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information of the conjugate, confirming the formation of new covalent bonds.LowHighProvides definitive structural elucidation.Requires high sample concentration and purity, complex data analysis.
Fluorescence Spectroscopy Measures the change in fluorescence upon conjugation.Reaction kinetics, confirmation of proximity between two labeled molecules.HighMediumHighly sensitive, can be used in complex biological media.Requires one of the components to be fluorescent or to have a fluorophore attached.

Experimental Protocols

Below are detailed methodologies for the key experiments used to confirm the conjugation of Biotin-PEG3-Me-Tetrazine.

UV-Vis Spectroscopy for Reaction Monitoring

This method relies on the characteristic absorbance of the tetrazine moiety in the visible spectrum (typically around 520-540 nm), which disappears as the iEDDA reaction proceeds.

Protocol:

  • Prepare Reactants: Dissolve the TCO-functionalized molecule and Biotin-PEG3-Me-Tetrazine in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Establish Baseline: Record the UV-Vis spectrum of the TCO-functionalized molecule alone to establish a baseline.

  • Initiate Reaction: Mix the TCO-functionalized molecule and Biotin-PEG3-Me-Tetrazine at the desired molar ratio.

  • Monitor Absorbance: Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every minute) at the wavelength of maximum absorbance for the tetrazine.

  • Analyze Data: Plot the absorbance at the characteristic wavelength against time. A decrease in absorbance indicates the consumption of the tetrazine and the progress of the conjugation reaction. The reaction is considered complete when the absorbance stabilizes at a minimum value.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis TCO_prep Prepare TCO-Molecule Solution Baseline Record Baseline Spectrum (TCO only) TCO_prep->Baseline Tet_prep Prepare Biotin-PEG3-Me-Tetrazine Solution Mix Mix Reactants Tet_prep->Mix Baseline->Mix Monitor Monitor Absorbance Decrease over Time Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Confirm Confirm Reaction Completion Plot->Confirm

Workflow for UV-Vis Spectroscopy Monitoring.
Mass Spectrometry for Conjugate Confirmation

Mass spectrometry provides direct evidence of conjugation by determining the precise molecular weight of the product.

Protocol:

  • Perform Conjugation: React the TCO-functionalized molecule with an excess of Biotin-PEG3-Me-Tetrazine in a suitable buffer.

  • Purify Sample (Optional but Recommended): Remove unreacted Biotin-PEG3-Me-Tetrazine using size-exclusion chromatography or dialysis to reduce signal suppression and improve data quality.

  • Prepare Sample for MS: Dilute the sample in a solvent appropriate for the chosen ionization method (e.g., electrospray ionization - ESI).

  • Acquire Mass Spectrum: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Analyze Data: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the expected conjugate. A peak corresponding to the expected mass confirms the successful conjugation.

MS_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis MS Analysis Conjugation Perform Conjugation Reaction Purify Purify Conjugate (e.g., SEC) Conjugation->Purify Prepare Prepare Sample for MS Purify->Prepare Acquire Acquire Mass Spectrum Prepare->Acquire Analyze Compare Observed vs. Theoretical Mass Acquire->Analyze

Workflow for Mass Spectrometry Confirmation.
HPLC for Reaction Monitoring and Purification

HPLC is a powerful tool for both monitoring the progress of the conjugation and for purifying the final product.

Protocol:

  • Develop Method: Develop an HPLC method (e.g., reverse-phase HPLC) that can resolve the starting materials (TCO-functionalized molecule and Biotin-PEG3-Me-Tetrazine) and the final conjugate.

  • Inject Standards: Inject analytical standards of the starting materials to determine their retention times.

  • Monitor Reaction: At various time points during the conjugation reaction, inject an aliquot of the reaction mixture into the HPLC system.

  • Analyze Chromatograms: Monitor the decrease in the peak areas of the reactants and the increase in the peak area of the product over time. The appearance of a new peak with a different retention time is indicative of product formation.

  • Purify Product (Optional): Once the reaction is complete, the conjugate can be purified by scaling up the injection volume and collecting the fraction corresponding to the product peak.

HPLC_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_purification Purification MethodDev Develop HPLC Method InjectStd Inject Standards MethodDev->InjectStd InjectRxn Inject Reaction Aliquots InjectStd->InjectRxn AnalyzeChrom Analyze Chromatograms InjectRxn->AnalyzeChrom PurifyProd Purify Product by Prep-HPLC AnalyzeChrom->PurifyProd

Workflow for HPLC Analysis and Purification.

Conclusion

The successful conjugation of Biotin-PEG3-Me-Tetrazine is readily confirmed using a variety of analytical techniques. For rapid confirmation of reaction progress, UV-Vis spectroscopy is a simple and effective choice. For unambiguous proof of conjugation, mass spectrometry is the gold standard. HPLC provides a quantitative measure of reaction completion and allows for the purification of the desired product. For detailed structural verification, NMR spectroscopy is unparalleled. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research and the available resources.

References

Navigating Bioconjugation: A Guide to the Stability of Biotin-PEG3-Me-Tet and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a stable and efficient bioconjugation strategy is paramount to the success of their work. This guide provides a comprehensive comparison of the stability of the Biotin-PEG3-Me-Tet conjugate against other common biotinylation reagents, supported by experimental data and detailed protocols. The goal is to furnish an objective assessment to aid in the selection of the most appropriate tool for specific research needs.

The this compound conjugate has gained prominence for its role in bioorthogonal click chemistry, enabling the precise labeling of biomolecules in complex biological systems. Its stability is a critical factor influencing the reliability and reproducibility of experiments. This guide will delve into the chemical properties that govern its stability and compare it with established alternatives.

Comparative Stability Analysis

The stability of a biotinylation reagent is crucial for its efficacy, dictating its shelf-life, reactivity over time in solution, and the durability of the resulting conjugate under physiological conditions. The following table summarizes the stability characteristics of this compound and its common alternatives.

Linker ChemistryTarget Functional GroupKey Stability FeaturesPotential Degradation PathwaysHalf-life/Stability Data
Methyl-Tetrazine (Me-Tet) trans-cyclooctene (TCO)Good stability in physiological media.[1][2] The resulting dihydropyridazine bond is highly stable.Susceptible to degradation by some nucleophiles, though methyl-tetrazine is more stable than other substituted tetrazines.[3][4]>92% remaining after 12h and >63% after 48h in DMEM + 10% FBS at 37°C.[1]
NHS Ester Primary Amines (-NH₂)Highly reactive, but moisture-sensitive. Solid form is stable when stored properly desiccated at low temperatures.Hydrolysis of the NHS ester, especially in aqueous solutions and at non-optimal pH, leading to a non-reactive carboxylic acid.Highly variable depending on pH, temperature, and buffer composition. Stock solutions in anhydrous solvents are recommended for short-term storage.
Maleimide Thiols (-SH)Highly specific reaction with thiols. The resulting thioether bond can be stabilized through hydrolysis of the succinimide ring.Susceptible to a retro-Michael reaction, which is a reversal of the conjugation, leading to payload release. This is more pronounced in the presence of other thiols like glutathione.The stability of the maleimide-thiol linkage can be improved with next-generation maleimides that favor the hydrolyzed, more stable form.
Azide (for Click Chemistry) AlkynesHighly stable functional group, inert to most biological functional groups.Generally very stable under a wide range of conditions.Not typically a point of degradation in bioconjugation applications.
Alkynes (for Click Chemistry) AzidesStable functional group.Generally very stable.Not typically a point of degradation in bioconjugation applications.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of bioconjugates, a variety of analytical techniques can be employed. Below are detailed methodologies for key experiments.

HPLC-MS Analysis for Conjugate Integrity

This method is ideal for monitoring the degradation of the conjugate over time by separating the intact conjugate from its degradation products.

Protocol:

  • Sample Preparation: Prepare solutions of the this compound conjugate in relevant buffers (e.g., PBS, cell culture media) at a known concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • HPLC Separation: At each time point, inject an aliquot of the sample into a reverse-phase HPLC system. Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the components.

  • MS Detection: Couple the HPLC output to a mass spectrometer to identify and quantify the intact conjugate and any degradation products based on their mass-to-charge ratio.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine its stability profile.

Functional Assay: Streptavidin Binding

This assay assesses the stability of the biotin moiety and its ability to bind to streptavidin after incubation under specific conditions.

Protocol:

  • Conjugate Incubation: Incubate the biotinylated molecule (e.g., a protein conjugated with this compound) under the desired stress conditions (e.g., elevated temperature, different pH values).

  • ELISA Plate Coating: Coat a 96-well ELISA plate with streptavidin and block non-specific binding sites.

  • Binding Step: Add the incubated biotinylated protein to the wells and allow it to bind to the immobilized streptavidin.

  • Detection: Use a primary antibody specific to the protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and a colorimetric substrate to detect the amount of bound protein.

  • Quantification: Measure the absorbance and compare it to a standard curve of the non-incubated biotinylated protein to quantify the remaining binding activity.

Cell-Based Stability Assay

This experiment evaluates the stability of the conjugate in a more biologically relevant environment.

Protocol:

  • Cell Culture: Culture cells that have been engineered to express a protein with a TCO-handle.

  • Labeling: Add the this compound conjugate to the cell culture medium and incubate for a specific period to allow for the click reaction to occur on the cell surface.

  • Chase Period: After labeling, wash the cells and incubate them in fresh medium for different time points (a "chase" period).

  • Detection with Fluorescent Streptavidin: At each time point, fix the cells and stain them with a fluorescently labeled streptavidin.

  • Analysis: Use flow cytometry or fluorescence microscopy to quantify the fluorescence intensity on the cell surface. A decrease in fluorescence over time indicates the degradation or loss of the biotin conjugate from the cell surface.

Visualizing Workflows and Structures

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_incubate Incubation cluster_analysis Analysis prep Prepare Conjugate Solution incubate Incubate at 37°C prep->incubate tp0 Timepoint 0h incubate->tp0 tp_n Timepoint 'n' h incubate->tp_n hplc HPLC Separation tp0->hplc tp_n->hplc ms MS Detection hplc->ms data Data Analysis ms->data

Caption: Workflow for HPLC-MS based stability assessment of a bioconjugate.

cluster_biotin Biotin cluster_peg PEG3 Linker cluster_tetrazine Methyl-Tetrazine cluster_degradation Potential Degradation Point biotin Biotin peg PEG3 biotin->peg tetrazine Methyl-Tetrazine peg->tetrazine deg_point tetrazine->deg_point Nucleophilic Attack

Caption: Structure of this compound with a potential degradation point.

cluster_stability Relative Stability Profile MeTet Biotin-PEG-Me-Tet (Good Stability) NHS Biotin-PEG-NHS (Moisture Sensitive) Maleimide Biotin-PEG-Maleimide (Retro-Michael Reaction) Azide Biotin-PEG-Azide (High Stability)

Caption: Comparative stability profiles of different biotinylation chemistries.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Biotin-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Summary

Compounds containing a tetrazine group should be handled with caution, as they can be harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Therefore, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is essential. The primary method for the disposal of Biotin-PEG3-Me-Tetrazine is to treat it as hazardous chemical waste[2].

Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a face shield.
Hand Protection Nitrile gloves or other chemical-resistant gloves.
Body Protection A properly buttoned laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of Biotin-PEG3-Me-Tetrazine is crucial to prevent environmental contamination and ensure laboratory safety[3]. The following protocol outlines the necessary steps for its disposal.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for all Biotin-PEG3-Me-Tetrazine waste[2][3]. The container must be made of a chemically compatible material and have a secure, tight-fitting lid.

    • Collect all solid waste, including unused or expired powder, and any contaminated labware such as pipette tips, weighing paper, and microfuge tubes, in this designated container.

    • Collect all liquid waste, including stock solutions, reaction mixtures, and initial rinses of contaminated glassware, in a separate, appropriately labeled hazardous waste container for liquids.

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Biotin-PEG3-Me-Tetrazine".

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Caution") on the label.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and ensure proper ventilation.

    • Wear the appropriate PPE, including gloves, lab coat, and eye protection.

    • Absorb the spill with an inert material, such as vermiculite or sand.

    • Carefully collect the absorbent material and any contaminated cleaning supplies and place them into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Do not allow the spilled material or cleaning solutions to enter drains or water courses.

  • Storage of Chemical Waste:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal Procedure:

    • Once the hazardous waste container is full, ensure it is tightly sealed.

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Always adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

Figure 1. Workflow for the Proper Disposal of Biotin-PEG3-Me-Tetrazine cluster_spill Spill Response A Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Goggles) B Step 2: Segregate Waste (Solid & Liquid) A->B C Step 3: Collect in Labeled Hazardous Waste Container B->C D Step 4: Securely Seal the Container C->D E Step 5: Store in Designated Hazardous Waste Area D->E F Step 6: Contact EHS for Professional Disposal E->F G Spill Occurs H Absorb with Inert Material G->H Contain I Collect Contaminated Material H->I J Clean Spill Area I->J J->C Dispose of as Hazardous Waste

Figure 1. Workflow for the Proper Disposal of Biotin-PEG3-Me-Tetrazine

This guide provides a comprehensive overview for the safe handling and disposal of Biotin-PEG3-Me-Tetrazine. By adhering to these procedures, laboratory personnel can minimize risks and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and the manufacturer's safety data sheet for the most accurate and detailed information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.